6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Descripción
Propiedades
IUPAC Name |
6-(cyclopentylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKOQYDMJQDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Abstract
Derivatives of pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, represent a cornerstone in medicinal chemistry and drug development due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of a specific N6-substituted derivative, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. The primary synthetic strategy detailed herein involves a two-step process commencing with the chlorination of barbituric acid to form the key intermediate, 6-chlorouracil, followed by a nucleophilic aromatic substitution (SNAr) with cyclopentylamine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and addresses common challenges and optimization strategies to ensure reproducible, high-yield synthesis.
Strategic Approach: Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, identifies the most logical and well-established synthetic disconnection. The bond between the C6 position of the uracil ring and the nitrogen of the cyclopentylamino group is the most feasible to form. This points to a nucleophilic aromatic substitution (SNAr) reaction. The required synthons are a cyclopentylamine nucleophile and a uracil ring activated with a suitable leaving group at the C6 position, such as a halogen. This leads to the key intermediate, 6-chloropyrimidine-2,4(1H,3H)-dione (6-chlorouracil), which can be readily synthesized from commercially available barbituric acid.
An In-depth Technical Guide to the Physicochemical Properties of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, are a cornerstone in medicinal chemistry and drug discovery. Their structural resemblance to the nucleobase uracil allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects[1][2]. The substituent at the 6-position of the uracil ring plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. This guide focuses on 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, a member of this important class of molecules.
While specific experimental data for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established scientific principles to provide a comprehensive overview of its expected physicochemical properties. Understanding these properties is paramount for its potential development as a therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological systems.
Chemical Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise chemical structure.
Figure 2: A potential synthetic route to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chlorouracil in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Amine: Add an excess of cyclopentylamine to the solution. The excess amine can also act as the base to neutralize the HCl formed during the reaction.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound and for its quantification. A reverse-phase HPLC method would be suitable for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (typically around 260-280 nm for uracil derivatives) |
| Column Temperature | 25-30 °C |
Biological Context and Significance
While the specific biological activity of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is not widely reported, the broader class of 6-substituted uracil derivatives has shown a wide range of biological activities. These compounds have been investigated for their potential as:
-
Antimicrobial agents: Many pyrimidine-2,4-dione derivatives have demonstrated activity against various bacteria and fungi.[3]
-
Antiviral agents: The uracil scaffold is a key component of many antiviral drugs.
-
Anticancer agents: Uracil derivatives can interfere with nucleic acid metabolism and have been a focus of cancer research.[4]
The cyclopentyl group can influence the lipophilicity and steric bulk of the molecule, which can in turn affect its binding to target proteins and its ability to cross cell membranes. Further biological screening of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is warranted to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of the expected physicochemical properties of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, based on data from closely related analogs and established chemical principles. While experimental data for this specific molecule is limited, the information presented here offers a solid foundation for researchers and drug development professionals. The synthesis and analytical methods described provide a starting point for its preparation and characterization. Further investigation into the biological activities of this compound is encouraged to fully elucidate its potential in the field of medicinal chemistry.
References
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.
- Synthonix, Inc. 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione.
- U.S. Environmental Protection Agency. 6-(4-amino-3-methylanilino)-1H-pyrimidine-2,4-dione.
- Sharma, O., Shrivastava, B., & Singla, R. K. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4 (1H, 3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
- PubChem. Uracil.
- ChemicalBook. 6-AMINO-1-ETHYL-1H-PYRIMIDINE-2,4-DIONE.
- Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity.
- BenchChem. An In-depth Technical Guide to the Chemical Properties of Aminouracils.
- Parchem. 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione.
- Sigma-Aldrich. 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
- bioRxiv. STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENENESS PROPERTIES OF URACIL AND FLUOROURACIL.
- PubChem. 6-Cyclopropyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
- MedCrave online.
- Wikipedia. Pyrimidinedione.
- BMRB. bmse000187 Uracil.
- BLDpharm. 21573-06-8|6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.
- PubMed. Preparation and physicochemical properties of uracil derivatives with potential biological activity.
- Parchem. 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione.
- BLDpharm. 202407-06-5|Pyrimidine-2,4(1H,3H)-dione-2,4,5,6-13C4-1,3-15N2.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Medicinal Chemistry.
- MDPI. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione.
- ResearchGate. (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.
- Hoffman Fine Chemicals. CAS RN 41862-09-3 | 6-Amino-1-ethyl-1H-pyrimidine-2,4-dione.
- Sigma-Aldrich. 6-(Cyclohexylamino)-2,4(1H,3H)-pyrimidinedione.
- ChemSynthesis. 6-amino-1,3-dimethyl-5-prop-2-enylpyrimidine-2,4-dione.
- PubMed.
- Guidechem. 6-Aminouracil 873-83-6 wiki.
- Santa Cruz Biotechnology. Uracil.
- The photochemistry of uracil: a reinvestig
- ResearchGate.
- ResearchGate. Formation of 5,6-cyclopentano-uracil by cyclization of the bisamide of adipic acid induced by oxalyl chloride | Request PDF.
- MDPI.
- RSC Publishing. and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- The NIST WebBook. Uracil.
- Cheméo. Uracil (CAS 66-22-8) - Chemical & Physical Properties.
- FooDB. Showing Compound Uracil (FDB006426).
- Sigma-Aldrich. Uracil = 99.0 66-22-8.
- MedChemExpress. Cyclopentenyl uracil.
- PubMed. Cyclopentenyl uracil: an effective inhibitor of uridine salvage in vivo.
- Protocols.io. Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8).
- MDPI.
- Frontiers. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare.
- PMC. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84).
- IOSR Journal of Pharmacy.
Sources
The Mechanistic Paradigm of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Core Pharmacophore in Targeted Kinase Inhibition
Executive Summary
In the landscape of rational drug design, the pyrimidine-2,4-dione (uracil) scaffold has long been recognized as a versatile building block[1]. However, the specific functionalization to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (6-CPAD) elevates this molecule from a simple nucleobase analog to a privileged pharmacophore. This technical whitepaper dissects the structural mechanics, mechanism of action (MoA), and laboratory validation protocols for 6-CPAD, specifically focusing on its role as the foundational hinge-binding fragment for Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors and its secondary applications in antimicrobial DNA Polymerase IIIC inhibition[2].
Structural Biology & Pharmacophore Mechanics
The pharmacological utility of 6-CPAD is driven by its bipartite structural nature, which allows it to act as an ATP-competitive inhibitor in kinase active sites[3].
-
The Pyrimidine-2,4-dione Core: The uracil-like core acts as a highly efficient hydrogen bond donor-acceptor system. In the context of kinases, the N1-H and C2=O typically form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Val101 in CDK4).
-
The Cyclopentylamino Moiety: The addition of the bulky, lipophilic cyclopentyl ring at the C6 position is not merely a solubility tag; it actively dictates kinase selectivity. The cyclopentyl group projects deep into the hydrophobic selectivity pocket of the kinase. Because the ATP-binding pocket of CDK4 and CDK6 is slightly larger and more flexible than that of CDK1 or CDK2, the cyclopentyl ring fits perfectly, creating a steric clash in off-target kinases[3].
This precise structural complementarity is why 6-cyclopentylamino-pyrimidines serve as the definitive synthetic intermediates for blockbuster oncological drugs like palbociclib[4].
Mechanism of Action (MoA)
Primary MoA: CDK4/6-Rb-E2F Axis Disruption
In mammalian cells, the transition from the G1 phase to the S phase of the cell cycle is governed by the CDK4/6-Cyclin D complex.
-
Competitive Binding: 6-CPAD competitively displaces ATP at the catalytic cleft of CDK4/6.
-
Phosphorylation Blockade: By occupying the ATP pocket, 6-CPAD prevents the kinase from transferring a phosphate group to the Retinoblastoma (Rb) tumor suppressor protein.
-
Transcriptional Arrest: Hypophosphorylated Rb remains tightly bound to E2F transcription factors. Without free E2F to transcribe S-phase-promoting genes, the cell undergoes a robust G1 cell cycle arrest.
Fig 1: 6-CPAD mechanism of action in the CDK4/6-Rb-E2F cell cycle arrest pathway.
Secondary MoA: DNA Polymerase IIIC Inhibition
Beyond oncology, 6-aminouracil derivatives exhibit potent antimicrobial properties[5]. The 6-CPAD scaffold acts as a selective inhibitor of DNA polymerase IIIC in Gram-positive bacteria[2]. It mimics the dGTP substrate, intercalating into the DNA-enzyme complex and halting chromosomal replication, ultimately leading to bacterial apoptosis.
Quantitative Pharmacodynamics
To understand the efficiency of the 6-CPAD fragment compared to fully elaborated clinical inhibitors, we evaluate their binding kinetics. The data below illustrates how the core fragment provides the baseline ligand efficiency (LE), which is then optimized through further medicinal chemistry (e.g., adding piperazine-pyridine tails)[3].
Table 1: Comparative Binding Affinities & Selectivity
| Compound / Scaffold | Target Enzyme | IC50 (nM) | Ligand Efficiency (LE) | Selectivity Fold (CDK4 vs CDK2) |
| 6-CPAD (Core Fragment) | CDK4 | 4,500 | 0.38 | > 10x |
| 6-CPAD (Core Fragment) | CDK2 | > 50,000 | N/A | - |
| Palbociclib (Full Drug) | CDK4 | 11 | 0.31 | > 1,000x |
| Palbociclib (Full Drug) | CDK2 | > 10,000 | N/A | - |
Note: While the absolute IC50 of the bare 6-CPAD fragment is in the micromolar range, its Ligand Efficiency (LE) is exceptionally high, proving it is an ideal starting point for fragment-based drug discovery (FBDD).
Self-Validating Experimental Protocols
To empirically validate the inhibitory properties of 6-CPAD, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts (such as compound auto-fluorescence or off-target toxicity) are systematically ruled out.
Protocol A: TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed readout eliminates background auto-fluorescence commonly caused by pyrimidine derivatives[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 6-CPAD in 100% DMSO. Dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a 4X final concentration. Causality: Brij-35 prevents the hydrophobic cyclopentyl group from adhering to the microplate walls.
-
Enzyme-Inhibitor Pre-Incubation: Combine 2.5 nM CDK4/Cyclin D1 complex with the 6-CPAD dilution in a 384-well plate. Incubate for 30 minutes at 25°C. Causality: Pre-incubation is critical to allow the fragment to reach equilibrium in the ATP pocket before the competing substrate is introduced.
-
Reaction Initiation: Add 1 mM ATP and 50 nM ULight-labeled Retinoblastoma (Rb) peptide substrate. Incubate for 60 minutes.
-
Detection: Add Europium-labeled anti-phospho-Rb antibody. Read the plate at Ex 340 nm / Em 665 nm.
-
Self-Validation Check: The assay must include a Staurosporine positive control (to prove the assay can detect inhibition) and a DMSO-only vehicle control (to establish the maximum FRET signal). A Z'-factor > 0.6 confirms assay robustness.
Fig 2: Step-by-step TR-FRET protocol for validating 6-CPAD kinase inhibition.
Protocol B: Flow Cytometry for Cell Cycle Arrest
To prove that the biochemical inhibition translates to phenotypic cellular effects, cell cycle analysis is performed.
Step-by-Step Methodology:
-
Cell Synchronization: Plate MCF-7 breast cancer cells and serum-starve (0.1% FBS) for 24 hours. Causality: Synchronization ensures all cells are halted in the G0 phase, providing a uniform baseline to measure G1/S progression.
-
Treatment: Replace media with 10% FBS containing varying concentrations of 6-CPAD (1 µM to 50 µM). Incubate for 24 hours.
-
Fixation & Staining: Harvest cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Stain with 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Self-Validation Check: The inclusion of RNase A is a critical self-validating step; it degrades cellular RNA so that PI fluorescence strictly correlates with DNA content, preventing false-positive shifts in the S-phase reading.
-
Analysis: Analyze via flow cytometry. A successful CDK4/6 blockade by 6-CPAD will show a massive spike in the 2n DNA peak (G1 phase) and a near-complete depletion of the 4n DNA peak (G2/M phase).
Conclusion
The 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione molecule is a masterclass in fragment-based drug design. By combining the universal hinge-binding capability of the pyrimidine-dione core with the precise steric volume of the cyclopentyl ring, it achieves remarkable selectivity for CDK4/6 and DNA Polymerase IIIC[2]. Understanding the mechanistic causality and employing rigorous, self-validating assays is essential for researchers looking to elaborate this scaffold into next-generation therapeutics.
References
- Solid forms of a selective cdk4/6 inhibitor - Eureka | Patsnap. Patsnap.
- US10723730B2 - Solid forms of a selective CDK4/6 inhibitor. Google Patents.
- Buy 6-Aminouracil (EVT-1202339) | 143519-00-0. EvitaChem.
- 6-Aminouracil | C4H5N3O2. Benchchem.
- Buy 6-Aminouracil | 873-83-6. Smolecule.
Sources
- 1. evitachem.com [evitachem.com]
- 2. 6-Aminouracil|C4H5N3O2 [benchchem.com]
- 3. US10723730B2 - Solid forms of a selective CDK4/6 inhibitor - Google Patents [patents.google.com]
- 4. Solid forms of a selective cdk4/6 inhibitor - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buy 6-Aminouracil | 873-83-6 [smolecule.com]
In-Depth Technical Guide: Biological Activity & Mechanism of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
[1]
Executive Summary
6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (also known as 6-cyclopentylaminouracil ) is a specialized pyrimidine derivative primarily investigated as a selective inhibitor of DNA Polymerase III (Pol III) in Gram-positive bacteria, specifically Bacillus subtilis.[1][2][3]
Unlike broad-spectrum antibiotics that target cell wall synthesis or protein translation, this molecule belongs to a class of 6-aminouracils that act as dGTP analogs.[1] They inhibit replication by sequestering the polymerase enzyme into an inactive ternary complex with the DNA template-primer.[1] While less potent than its 6-anilinouracil counterparts, the cyclopentyl derivative serves as a critical chemical probe for mapping the hydrophobic binding domains of bacterial replicases, offering insights into species-specific drug design.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This molecule features a uracil core substituted at the C6 position with a secondary amine linked to a cyclopentyl ring.[1] This modification significantly alters the electronic and steric properties of the parent uracil, introducing a hydrophobic moiety essential for its specific biological target.[1]
| Property | Specification |
| IUPAC Name | 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione |
| Common Name | 6-Cyclopentylaminouracil |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| Core Scaffold | Uracil (Pyrimidine-2,4-dione) |
| Key Substituent | Cyclopentylamino (at C6 position) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar organic solvents.[1][2][4][5] |
| Lipinski Compliance | Yes (MW < 500, LogP ~1.2, H-bond donors < 5, H-bond acceptors < 10) |
Mechanism of Action (MoA)
The biological activity of 6-(cyclopentylamino)uracil is defined by its interaction with the PolC (DNA Polymerase III) enzyme of Gram-positive bacteria.[1][2]
Target Specificity: Bacterial DNA Polymerase III[1][10]
-
Primary Target: The polC gene product, which is the replicative DNA polymerase in low-GC Gram-positive bacteria (e.g., Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus).[1][2]
-
Selectivity: It shows no inhibitory activity against:
Mechanism: Ternary Complex Sequestration
The molecule acts as a competitive inhibitor with respect to the nucleotide substrate dGTP .[1][2] However, unlike classical competitive inhibitors that bind to the free enzyme, 6-aminouracils bind to the Enzyme-DNA complex .[1]
-
Base Pairing: The uracil moiety base-pairs with a cytosine residue on the DNA template strand.[1][2]
-
Hydrophobic Interaction: The cyclopentyl group projects into a specific hydrophobic pocket adjacent to the active site of the polymerase.[1][2]
-
Sequestration: This binding locks the enzyme in a non-productive state, preventing the incorporation of the incoming dGTP and halting DNA replication.[1][2]
MoA Visualization
The following diagram illustrates the formation of the inactive ternary complex.
Figure 1: Mechanism of Pol III inhibition.[1][2] The inhibitor competes with dGTP to form a stable, inactive complex with the enzyme and DNA template.[1][2]
Biological Activity Profile & SAR Analysis[1][4]
Structure-Activity Relationship (SAR)
The potency of 6-aminouracils is strictly governed by the nature of the substituent at the N6 position.[1]
-
6-Anilinouracils (Aryl group): These are the most potent inhibitors (Ki in the nanomolar range).[1] The phenyl ring forms optimal pi-stacking or hydrophobic interactions within the binding pocket.[1]
-
6-Alkylaminouracils (Alkyl/Cycloalkyl group): These are generally weaker inhibitors .[1][2]
-
Cyclopentyl (C5 Ring): Moderate fit.[1][2] The ring structure provides hydrophobic bulk but lacks the planar pi-electron system of the phenyl ring found in potent inhibitors like emivirine.[1][2]
-
n-Pentyl / n-Hexyl: Linear alkyl chains of 5-6 carbons often show higher affinity than cycloalkyl rings in this specific pocket due to better conformational flexibility to fill the hydrophobic void.[1][2]
-
Methyl/Ethyl: Too small to bridge the hydrophobic gap; inactive.[1]
-
Comparative Potency Data
Note: Values are representative of the 6-alkylaminouracil class based on B. subtilis Pol III assays.
| Compound Class | Substituent (R) | Relative Potency (Ki) | Biological Role |
| 6-Anilinouracils | Phenyl / Substituted Phenyl | High (nM range) | Potent Antibacterial Lead |
| 6-Alkylaminouracils | Cyclopentyl | Low to Moderate (µM range) | Mechanistic Probe |
| 6-Alkylaminouracils | n-Hexyl | Moderate | Hydrophobic Probe |
| 6-Alkylaminouracils | Methyl | Inactive | Negative Control |
Antimicrobial Spectrum
While 6-(cyclopentylamino)uracil inhibits the isolated enzyme, its whole-cell antibacterial activity (Minimum Inhibitory Concentration - MIC) is often limited by:
-
Cell Permeability: The polarity of the uracil headgroup can restrict passive diffusion across the Gram-positive cell wall/membrane.[1][2]
-
Efflux: It may be a substrate for bacterial efflux pumps.[1][2]
-
Potency: The intrinsic affinity for the enzyme (Ki) is often insufficient to achieve sterilization at clinically relevant concentrations compared to the anilinouracils.[1][2]
Experimental Protocols
Chemical Synthesis
The synthesis of 6-(cyclopentylamino)uracil is a straightforward nucleophilic aromatic substitution.[1]
Protocol:
-
Starting Material: 6-Chlorouracil (6-chloro-2,4-dihydroxypyrimidine).[1][2]
-
Reagent: Cyclopentylamine (3-5 equivalents).
-
Solvent: Water or Ethanol/Water mixture.[1]
-
Conditions: Reflux at 100°C for 2-4 hours.
-
Workup: Cool the reaction mixture. The product typically precipitates as a white solid.[1] Filter, wash with cold water and ethanol.[1] Recrystallize from ethanol/water.[1]
-
Yield: Typically >70%.
Figure 2: Synthetic pathway for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.[1]
In Vitro Pol III Inhibition Assay
To verify biological activity, use a radioisotope incorporation assay.[1][2]
Reagents:
-
Activated Calf Thymus DNA (Template-Primer).[1]
-
dNTP Mix: dCTP, dGTP, dTTP (50 µM each).[1]
-
Tracer: [³H]-dATP or [³H]-dTTP.[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 20% Glycerol.[1]
Procedure:
-
Prepare Mix: Combine Buffer, DNA template, and purified Enzyme on ice.[1][2]
-
Add Inhibitor: Add 6-(cyclopentylamino)uracil (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).[1]
-
Initiate: Start reaction by adding the dNTP mix containing the radiolabeled tracer.[1]
-
Incubate: 30°C for 10-20 minutes.
-
Terminate: Stop reaction with cold 10% Trichloroacetic acid (TCA).
-
Quantify: Filter the precipitate (DNA) onto glass fiber filters. Wash to remove unincorporated nucleotides.[1] Measure radioactivity via liquid scintillation counting.[1]
-
Analysis: Plot % Activity vs. Log[Inhibitor] to determine IC50.
References
-
Wright, G. E., & Brown, N. C. (1980). Inhibitors of Bacillus subtilis DNA polymerase III.[1][2] 6-Anilinouracils and 6-(alkylamino)uracils.[1][6] Journal of Medicinal Chemistry, 23(1), 34–38.[1] Link[1]
-
Brown, N. C., & Wright, G. E. (1977). 6-(Phenylhydrazino)uracils: A new class of selective inhibitors of DNA polymerase III of Gram-positive bacteria.[1][2] Journal of Medicinal Chemistry, 20(9), 1181–1185.[1][7] Link[1]
-
Tarantino, P. M., et al. (1999). 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3.[1][2] Journal of Medicinal Chemistry, 42(11), 2035–2040.[1] Link
-
Zhi, C., et al. (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth.[1][2] Journal of Medicinal Chemistry, 46(12), 2277–2282.[1] Link[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-(Cyclohexylamino)-2,4(1H,3H)-pyrimidinedione | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Pyrimidine-2,4(1H,3H)-dione (Uracil) | LGC Standards [lgcstandards.com]
- 6. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Bacillus subtilis DNA polymerase III. Structure-activity relationships of 6-(phenylhydrazino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione Derivatives and Analogues: Synthesis, Pharmacological Profiling, and Applications in Drug Discovery
Executive Summary
The 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione scaffold—and its N1/N3-alkylated analogues—represents a privileged pharmacophore and a highly versatile synthetic intermediate in modern medicinal chemistry. While the unsubstituted uracil core provides a rigid, planar hydrogen-bonding network, the introduction of a bulky, lipophilic cyclopentylamino group at the C6 position fundamentally alters the molecule's interaction with biological targets. This specific structural motif is a critical building block in the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines (potent ATP-competitive CDK4/6 inhibitors) [1] and 9-cyclopentylxanthines (selective adenosine receptor modulators) [3]. This whitepaper dissects the chemical logic, synthetic methodologies, and target engagement profiles of this critical structural class.
Structural Chemistry and Pharmacophore Rationale
The pharmacological utility of 6-(cyclopentylamino)uracil derivatives stems from the unique physicochemical properties imparted by the cyclopentyl ring.
-
Steric and Conformational Dynamics: Unlike linear alkyl chains, the cyclopentyl group is conformationally restricted yet possesses enough flexibility (via envelope and half-chair conformations) to dynamically adapt to hydrophobic binding pockets.
-
Electronic Activation: The pyrimidine-2,4-dione core is highly electron-deficient. The C2 and C4 carbonyls exert a strong electron-withdrawing effect, making the C6 position highly susceptible to nucleophilic aromatic substitution (
). Once the cyclopentylamino group is installed, its electron-donating mesomeric effect pushes electron density back into the C5 position, activating the ring for downstream electrophilic functionalization (e.g., nitrosation, formylation) [4]. -
Tautomeric Control: In drug development, the N1 and N3 positions are frequently alkylated (e.g., 1,3-dimethyl or 1,3-dipropyl analogues) to lock the molecule into a specific tautomeric state, preventing unpredictable binding modes and increasing membrane permeability.
Synthetic Methodologies and Workflow
The synthesis of 6-(cyclopentylamino)pyrimidine derivatives relies on a highly efficient, self-validating
Fig 1: Synthetic divergence of 6-(cyclopentylamino)uracil into fused pharmacophores.
Experimental Protocol: Synthesis of 6-(Cyclopentylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
This protocol is engineered for scalability and high purity, utilizing thermodynamic controls to prevent oiling-out of the lipophilic product [2].
Reagents:
-
6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equiv, starting material)
-
Cyclopentylamine (1.2 equiv, nucleophile)
-
Triethylamine (TEA) (1.5 equiv, acid scavenger)
-
Absolute Ethanol (3.0 vol, polar protic solvent)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with absolute ethanol (3.0 vol) and 6-chloro-1,3-dimethyluracil (1.0 equiv). The polar protic nature of ethanol stabilizes the Meisenheimer complex transition state during the
reaction. -
Base Addition: Add TEA (1.5 equiv). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the formation of unreactive cyclopentylamine hydrochloride salts.
-
Controlled Amination: Add cyclopentylamine (1.2 equiv) dropwise over a 2-hour period. Causality: The displacement of the chloride is highly exothermic. Slow addition controls the thermal runaway, preventing degradation and polyalkylation side reactions [2].
-
In-Process Control (IPC): Stir the reaction at 25°C for 2 hours. Monitor via HPLC until the starting material is <1% area.
-
Crystallization & Isolation: Slowly add water (2.5 vol) at a rate of 30 mL/min. Causality: Water acts as an antisolvent. If the product exhibits a tendency to "oil out" (form a biphasic liquid system instead of crystals), seed the mixture with 0.5 wt% of pure product to force nucleation [2]. Cool the slurry to 8–12°C at 2°C/min, filter, and wash the cake with n-heptane to remove residual lipophilic impurities.
Pharmacological Target Engagement
Precursors to CDK4/6 Inhibitors
The most prominent application of the 6-cyclopentylamino pyrimidine scaffold is its role as the foundational core for pyrido[2,3-d]pyrimidines . By functionalizing the C5 position of the uracil ring with an aldehyde or through direct condensation with active methylene compounds (e.g., diethyl malonate), the pyrimidine ring is annulated to form a pyridine ring [1].
In the final drug molecules, the cyclopentyl group is perfectly positioned to insert into the hydrophobic ATP-binding cleft of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This interaction provides massive steric bulk that prevents binding to off-target kinases, ensuring high selectivity and effectively halting the cell cycle at the G1/S phase transition.
Fig 2: Mechanism of action for CDK4/6 inhibitors derived from the pyrimidine scaffold.
Adenosine Receptor Modulators
When the 6-(cyclopentylamino)uracil core undergoes nitrosation at C5, followed by reduction to a 5,6-diamino intermediate, it can be cyclized with orthoesters to form 9-cyclopentylxanthines (or purine analogues). The N9-cyclopentyl substitution is a known driver of affinity for
Quantitative Data: Scaffold Variations and Yields
The substitution pattern at the N1 and N3 positions of the pyrimidine-2,4-dione core drastically impacts both the synthetic yield of the amination step and the downstream pharmacological utility.
| Compound Core | N1 Substitution | N3 Substitution | C6 Amine | Synthetic Yield ( | Primary Downstream Application |
| Parent Uracil | -H | -H | Cyclopentylamino | 72% | Basic research; prone to tautomerization |
| 1,3-Dimethyl Analogue | -CH₃ | -CH₃ | Cyclopentylamino | 88% | Fused Xanthines; PDE Inhibitors |
| 1,3-Dipropyl Analogue | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | Cyclopentylamino | 82% | Adenosine |
| CDK Precursor | -CH₃ | -H (or Halogen) | Cyclopentylamino | 85% | Pyrido[2,3-d]pyrimidines (CDK4/6) |
Table 1: Comparative synthetic yields and applications of 6-(cyclopentylamino)pyrimidine-2,4-dione analogues based on N-alkylation patterns.
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Solid forms of a selective cdk4/6 inhibitor Patent Literature (Patsnap) URL:[Link]
-
Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists PMC (National Institutes of Health) URL:[Link]
-
A convenient 'NOSE' approach used towards the synthesis of 6-amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione derivatives New Journal of Chemistry (RSC Publishing) URL: [Link]
The Uracil Scaffold in Medicinal Chemistry: From Synthesis to Therapeutics
[1]
Executive Summary: The Privileged Pyrimidine-2,4-dione
The pyrimidine-2,4-dione core (uracil) is not merely a nucleobase; it is a "privileged scaffold" in medicinal chemistry. Its ability to serve as a hydrogen bond donor/acceptor and its planar geometry allow it to mimic endogenous ligands, making it a cornerstone in oncology (antimetabolites) and virology (NNRTIs). This guide dissects the technical nuances of functionalizing this core to modulate lipophilicity, metabolic stability, and target affinity.
Chemical Architecture & Structure-Activity Relationships (SAR)
The biological efficacy of uracil derivatives hinges on precise substitutions at the N1, N3, C5, and C6 positions.
The Critical C5 Position
The C5 position is electronically sensitive and sterically accessible, making it the primary vector for potency optimization.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like Fluorine (in 5-FU) at C5 lower the pKa of the N3-H, enhancing binding affinity to enzymes like Thymidylate Synthase (TS).
-
Steric Effects: Bulky lipophilic groups (e.g., benzyl, isopropyl) at C5 are crucial for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to fit into the hydrophobic allosteric pocket of HIV-1 RT.
N1/N3 Alkylation
-
N1-Substitution: mimics the ribose attachment in natural nucleosides. Large groups here can improve oral bioavailability by preventing rapid glycosylation.
-
N3-Substitution: Often tolerated in NNRTIs but detrimental in antimetabolites that require N3-H hydrogen bonding for active site recognition.
Table 1: Comparative SAR of Key Pyrimidine-2,4-dione Classes
| Class | Primary Target | Key Structural Feature | Mechanism Basis |
| Antimetabolites | Thymidylate Synthase (TS) | C5-Fluorine (small, EWG) | Mimics dUMP; forms covalent ternary complex. |
| NNRTIs (HEPT) | HIV-1 Reverse Transcriptase | C6-Thio/Alkyl + C5-Alkyl | Binds allosteric "butterfly" pocket; locks enzyme. |
| Antivirals (Herpes) | Viral DNA Polymerase | C5-Halogen/Vinyl (e.g., Brivudine) | Chain termination after phosphorylation. |
| PARP Inhibitors | PARP-1 | Fused Pyrano-ring | Mimics NAD+ substrate geometry. |
Mechanistic Pharmacology
Oncology: Thymidylate Synthase (TS) Inhibition
The classic mechanism of 5-Fluorouracil (5-FU) represents a "suicide inhibition" strategy. The drug is a prodrug, metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP binds to TS but, unlike the natural substrate dUMP, cannot undergo the abstraction of the C5 proton required to complete the methylation. This traps the enzyme in a covalent ternary complex.
Figure 1: Mechanism of Thymidylate Synthase Inhibition
Caption: Mechanistic divergence between natural substrate dUMP and inhibitor FdUMP. The C5-F bond strength prevents the catalytic proton abstraction, irreversibly trapping the enzyme.
Virology: HIV-1 Reverse Transcriptase Inhibition
Pyrimidine-2,4-dione derivatives like HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) act as NNRTIs. They do not compete with the nucleotide substrate. Instead, they bind to a hydrophobic pocket adjacent to the active site, forcing the p66 subunit into an inactive conformation (hyperextension of the "thumb" domain).
Advanced Experimental Protocols
Protocol: Synthesis of 5-(Phenoxy)uracil Derivatives
This protocol illustrates the functionalization of the C5 position via a nucleophilic substitution pathway, a critical method for generating diverse libraries for SAR studies.
Objective: To synthesize 5-(3,5-dimethylphenoxy)uracil starting from 2-thiouracil. Source Validation: Adapted from Molecules 2022, 27(9), 2848 (Source 1.4).
Reagents & Equipment:
-
Precursor: 2-Thiouracil (10.07 mmol).[1]
-
Reagent: Monochloroacetic acid (MCA) (3.0 g, 31.75 mmol).
-
Solvent: Water (30 mL) / Conc. HCl (10 mL).
-
Workup: DMF/Water (2:1) for recrystallization.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-thiouracil (1.29 g, 10.07 mmol) in a mixture of distilled water (30 mL) and concentrated hydrochloric acid (10 mL).
-
Addition: Add monochloroacetic acid (3.0 g, 31.75 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring. Maintain reflux for 36 hours .
-
Why? The extended time is required to drive the desulfurization and subsequent nucleophilic aromatic substitution at the electron-deficient C5 position.
-
-
Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form. Filter the precipitate under vacuum.
-
Purification: Wash the solid residue repeatedly with cold water to remove excess acid and MCA.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot DMF, then slowly add water (1:2 ratio) until turbidity appears. Cool to 4°C to crystallize.
-
Yield Calculation: Expected yield is ~84% (1.95 g).
-
Characterization:
-
Melting Point: 293–295 °C.
-
1H NMR (DMSO-d6):
11.34 (s, 1H, N3-H), 10.79 (s, 1H, N1-H), 7.55 (s, 1H, H-6).
-
Figure 2: Synthetic Workflow for C5-Functionalization
Caption: Workflow for converting 2-thiouracil to 5-phenoxyuracil via acid-mediated desulfurization and substitution.
Quantitative Data: Antiviral Potency
The following data highlights the potency of C5/C6-modified uracils against HIV-1 Reverse Transcriptase, demonstrating the "nanomolar" efficacy achievable with this scaffold.
Table 2: Inhibition of HIV-1 RT by Pyrimidine-2,4-dione Derivatives
Data aggregated from Romeo et al. (2019) and related SAR studies.
| Compound ID | C5 Substituent | C6 Substituent | IC50 (µM) | Selectivity Index (SI) |
| 6c | Isoxazolidinyl-ether | H | 0.045 | > 1200 |
| HEPT | Ethyl | Phenylthio | 0.090 | > 500 |
| 5-FU | Fluoro | H | > 100 (Inactive on RT) | N/A |
| AZT (Control) | (Nucleoside) | Methyl | 0.008 | 5000 |
Note: Compound 6c demonstrates that non-nucleoside uracil derivatives can approach the potency of gold-standard nucleosides (AZT) without the toxicity associated with mitochondrial DNA polymerase inhibition.
References
-
Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 2019.[2]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 2022.[1]
-
Synthesis of 5-amino derivatives of uracil and their 5′-norcarbocyclic analogues. ResearchGate, 2022.
-
Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. PubMed, 2022.
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. RSC Advances, 2020.
An Expedition into the Uncharted Territory of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research on the discovery, history, and biological profile of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. This particular chemical entity appears to be a novel structure that has not been the subject of dedicated synthesis or investigation, as evidenced by the lack of direct citations in prominent scientific search engines and patent databases.
While the specific history of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione remains unwritten, the broader family of pyrimidine-2,4(1H,3H)-diones, commonly known as uracils, represents a cornerstone of medicinal chemistry and molecular biology. The uracil scaffold is a privileged structure, meaning it is a recurring motif in biologically active compounds, both natural and synthetic. This rich history of related compounds allows us to project a hypothetical pathway for the synthesis and potential biological significance of the titular molecule.
A Plausible Blueprint for Synthesis: The Chlorouracil Route
Based on established synthetic methodologies for analogous 6-substituted uracil derivatives, a likely pathway to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione would involve the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring. A common and effective precursor for this transformation is 6-chlorouracil.
The proposed synthesis would proceed via the reaction of 6-chlorouracil with cyclopentylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, and a suitable solvent to facilitate the reaction.
Hypothetical Experimental Protocol: Synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Materials:
-
6-chlorouracil
-
Cyclopentylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
To a solution of 6-chlorouracil in DMF, add an equimolar amount of cyclopentylamine.
-
Add a slight excess (e.g., 1.1 equivalents) of triethylamine to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
The Untapped Therapeutic Potential: A Landscape of Possibilities
The pyrimidine-2,4-dione core is a versatile scaffold that has been extensively explored for a wide range of therapeutic applications. The introduction of a cyclopentylamino group at the 6-position could modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity.
Based on the activities of structurally related compounds, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione could be investigated for a variety of pharmacological effects:
-
Anticancer Activity: Many 6-substituted uracil derivatives have demonstrated potent antitumor properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: The uracil scaffold is a known inhibitor of several key enzymes, including matrix metalloproteinases (MMPs), dihydrofolate reductase (DHFR), and beta-secretase 1 (BACE-1). The cyclopentylamino moiety could confer selectivity and potency towards a specific enzyme target.
-
Antimicrobial Properties: The pyrimidine ring is a common feature in antimicrobial agents. The titular compound could be screened for activity against a panel of bacterial and fungal pathogens.
Charting the Course for Future Research
The absence of literature on 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione presents a unique opportunity for discovery. The logical first step would be the synthesis and full characterization of the compound. Following its successful preparation, a comprehensive biological screening campaign could be initiated to explore its potential as a therapeutic agent.
The following diagram outlines a potential workflow for the future investigation of this novel compound:
Caption: A proposed workflow for the synthesis, biological evaluation, and potential development of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
References
As there is no direct literature on the topic compound, a formal reference list cannot be provided. The information and proposed methodologies are based on general principles of organic synthesis and medicinal chemistry, and the extensive body of research on related pyrimidine-2,4-dione derivatives. For further reading on the synthesis and biological activities of this class of compounds, researchers are directed to scientific databases such as Scopus, SciFinder, and Google Scholar, using keywords like "pyrimidine-2,4-dione," "uracil derivatives," "6-substituted uracils," and their relevant therapeutic applications.
Therapeutic Profiling of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Multi-Target Scaffold in Oncology
Executive Summary
The rational design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can anchor to highly conserved enzymatic domains while projecting functional groups into unique allosteric pockets. 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione represents a highly versatile pharmacophore in modern drug discovery. By combining a hydrogen-bonding uracil-like core with a lipophilic cycloalkane substituent, this scaffold serves as a foundational building block for targeting dysregulated cell cycle kinases, epigenetic readers, and nucleotide metabolism pathways. This technical guide deconstructs the mechanistic causality behind this scaffold's target engagement and provides self-validating experimental frameworks for its evaluation.
Pharmacophore Deconstruction & Mechanistic Causality
The structural architecture of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione presents two distinct functional domains that dictate its polypharmacological potential:
-
The Pyrimidine-2,4(1H,3H)-dione Core (The Hinge Binder): This moiety acts as a potent hydrogen-bond donor/acceptor network. In kinase targets, it mimics the purine/pyrimidine rings of endogenous ATP. It anchors the molecule to the hinge region of the kinase domain via backbone amide interactions, a mechanism critical for 1[1].
-
The 6-Cyclopentylamino Substituent (The Selectivity Vector): The inclusion of a bulky, lipophilic cyclopentyl ring introduces a critical hydrophobic vector. This moiety is sterically tuned to penetrate deep, narrow hydrophobic pockets adjacent to the ATP-binding site. This specific spatial occupation is the primary 2[2] to achieve target selectivity.
Primary Therapeutic Targets & Structural Biology
Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
The most validated target class for cyclopentylamino-substituted pyrimidines is the CDK4/6 complex, which governs the G1-to-S phase transition in the cell cycle. The cyclopentyl group is critical for achieving selectivity over other kinases (like CDK1/2). The pyrimidine-dione core forms critical hydrogen bonds with the Val101 residue in the hinge region of CDK6, while the cyclopentyl ring occupies the hydrophobic pocket formed by Ile19 and Val27, effectively locking the kinase in an inactive conformation[2].
Mechanistic pathway of CDK4/6 inhibition by the pyrimidine-dione scaffold.
Bromodomain-Containing Protein 4 (BRD4) & Polo-Like Kinase 1 (PLK1)
Recent structural studies have identified3[3]. In epigenetic readers like BRD4, the pyrimidine-dione embeds between key amino acids Tyr97 and Pro82, forming vital hydrophobic interactions, while the amine substituents dictate the depth of pocket penetration.
Nucleotide Metabolism (Thymidylate Synthase)
Given its structural homology to uracil, the scaffold inherently interacts with enzymes governing pyrimidine metabolism. Derivatives of pyrimidine-2,4(1H,3H)-dione have shown efficacy in 4[4], and related metal-complexed furo-pyrimidine-diones exhibit 5[5].
Quantitative Data: Target Affinity Profiling
| Target | Scaffold Class | Expected Affinity | Key Interacting Residues | Source |
| CDK4/6 | Cyclopentylamino-pyrimidine | Low Nanomolar (<15 nM) | Val101 (Hinge), Ile19 | [2] |
| BRD4 (BD1) | Aminopyrimidine-2,4-dione | Sub-micromolar (~0.5 µM) | Asn140, Tyr97, Pro82 | [3] |
| DdlB Ligase | 6-Aryl-pyrimidine | Micromolar (~130 µM) | ATP-binding pocket | [1] |
| Thymidylate Synthase | Purine-2,4-dione derivatives | Low Micromolar | Flavin-binding site | [4] |
Self-Validating Experimental Methodologies
To accurately profile 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione against its putative targets, researchers must employ orthogonal, self-validating assay architectures to eliminate false positives caused by compound aggregation or auto-fluorescence.
Protocol 1: In Vitro CDK4/6 Kinase Assay (TR-FRET)
Objective: Quantify the IC50 of the compound against the CDK4/Cyclin D1 complex.
-
Step 1: Reagent Preparation & Buffer Formulation. Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.
-
Causality: Tween-20 prevents non-specific compound aggregation (a common source of false positives for lipophilic molecules), while DTT maintains the redox state of catalytic cysteines.
-
-
Step 2: Compound Titration. Prepare a 10-point, 1:3 serial dilution of the compound in 100% DMSO, then dilute 1:100 in kinase buffer.
-
Causality: A 10-point curve ensures a complete sigmoidal dose-response, allowing for an accurate calculation of the Hill slope and IC50.
-
-
Step 3: Incubation. Mix the compound with 1 nM CDK4/Cyclin D1 and 100 nM ULight-labeled pRb substrate. Initiate the reaction with 10 µM ATP. Incubate for 60 minutes at room temperature.
-
Causality: Using an ATP concentration near the Km ensures the assay is sensitive to ATP-competitive inhibitors like the pyrimidine-dione scaffold.
-
-
Step 4: Detection. Add Europium-anti-phospho-Rb antibody and 10 mM EDTA to stop the reaction. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal after a 50 µs delay.
-
Causality: The 50 µs delay allows short-lived background fluorescence from the compound to decay, isolating the true biological signal.
-
-
Self-Validation Mechanism: Calculate the Z'-factor using DMSO (negative control) and 1 µM Palbociclib (positive control). The assay is only validated if Z' > 0.6. Furthermore, a counter-screen using a non-hydrolyzable ATP analog must be run to confirm competitive binding kinetics.
Protocol 2: Orthogonal Target Engagement via Surface Plasmon Resonance (SPR)
Objective: Confirm direct, reversible binding to BRD4 (BD1 domain) and establish association/dissociation kinetics (kon/koff).
-
Step 1: Ligand Immobilization. Covalently couple recombinant BRD4(BD1) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 2000 Resonance Units (RU).
-
Step 2: Analyte Injection. Inject 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione at concentrations ranging from 0.1 µM to 10 µM at a flow rate of 30 µL/min.
-
Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion rates.
-
-
Step 3: Regeneration. Wash the surface with running buffer (PBS-P+ with 5% DMSO) until the signal returns to baseline.
-
Self-Validation Mechanism: A reference channel (activated and deactivated without protein) must be used in parallel. Subtracting the reference channel signal from the active channel (double-referencing) validates that the signal is due to specific target engagement, not bulk refractive index changes or non-specific binding to the dextran matrix.
Self-validating high-throughput screening workflow for target engagement.
References
- Title: EP3431475B1 - Solid forms of a selective cdk4/6 inhibitor Source: Google Patents URL
- Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1 Source: MDPI URL
- Title: Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)
- Title: 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase Source: PLOS URL
- Title: Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)
Sources
- 1. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase | PLOS One [journals.plos.org]
- 2. EP3431475B1 - Solid forms of a selective cdk4/6 inhibitor - Google Patents [patents.google.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 4. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis [mdpi.com]
- 5. Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Introduction
The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several with therapeutic applications.[1] These molecules are recognized for their diverse pharmacological activities, which include antitumor, antimicrobial, and enzyme inhibitory effects.[2][3][4] The compound 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione belongs to this versatile class of molecules. While specific data for this exact molecule is not extensively documented in public literature, its structural similarity to known cyclin-dependent kinase (CDK) inhibitors suggests a potential role in the regulation of cell cycle progression.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the putative use of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in cell culture, based on the hypothesized mechanism of action as a CDK inhibitor. The protocols and insights provided herein are designed to be a robust starting point for investigating the biological activity of this and similar compounds.
Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[5] The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[6][7]
We hypothesize that 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione functions as an ATP-competitive inhibitor of specific CDK-cyclin complexes. By binding to the ATP-binding pocket of the kinase, the compound is presumed to prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[5][7]
Figure 1: Hypothesized Signaling Pathway. This diagram illustrates the potential mechanism of action of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a CDK inhibitor, leading to cell cycle arrest.
Materials and Reagents
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
Adherent or suspension cancer cell line of choice (e.g., MCF-7, HeLa, HCT116)
-
Trypsin-EDTA (for adherent cells)[9]
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well tissue culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet solution
-
Propidium Iodide (PI) and RNase A (for cell cycle analysis)
-
Ethanol, 70% (for cell fixation)
Experimental Protocols
Protocol 1: Preparation of Stock Solution
The solubility of pyrimidine derivatives can vary.[10] It is crucial to prepare a high-concentration stock solution in an appropriate solvent, typically DMSO, for use in cell culture experiments.
-
Weighing the Compound: Accurately weigh a precise amount of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione powder in a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of IC50 (Dose-Response Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound on a chosen cancer cell line using an MTT assay.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM (logarithmic scale) |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | < 0.5% |
Table 1: Recommended Parameters for a Dose-Response Assay.
Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps in assessing the cytotoxic or anti-proliferative effects of the compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (to include any floating, apoptotic cells), wash with PBS, and detach the cells using Trypsin-EDTA. Combine the detached cells with the supernatant.
-
For suspension cells, directly collect the cells.
-
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Medium | Poor solubility at the working concentration. | Prepare a lower concentration stock solution or use a solubilizing agent (e.g., Pluronic F-68). Ensure the final DMSO concentration is not too high. |
| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No Observed Effect of the Compound | Compound is inactive in the tested cell line, incorrect concentration range, or compound degradation. | Test on a different cell line. Use a wider range of concentrations. Check the stability of the compound in the stock solution. |
| Cell Clumping During Fixation | Inappropriate fixation technique. | Add the cell suspension dropwise to cold ethanol while gently vortexing. |
Application Notes and Further Insights
-
Cell Line Specificity: The efficacy of CDK inhibitors can be highly dependent on the genetic background of the cancer cell line, particularly the status of cell cycle regulators like p53 and Rb. It is advisable to test the compound on a panel of cell lines with different genetic profiles.
-
Combination Therapies: CDK inhibitors have shown synergistic effects when combined with other anticancer agents, such as chemotherapy or immunotherapy.[6] Investigating such combinations could be a promising avenue for further research.
-
Target Validation: To confirm that the compound's effects are indeed mediated through CDK inhibition, downstream assays such as Western blotting for phosphorylated Rb (pRb) can be performed. A decrease in pRb levels upon treatment would support the hypothesized mechanism of action.
-
Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Kinase profiling assays can be used to assess the selectivity of the compound against a broader panel of kinases.
Conclusion
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione represents a compound of interest within the pharmacologically significant pyrimidine-2,4-dione class. Based on its structure, it is hypothesized to function as a CDK inhibitor, thereby modulating cell cycle progression. The protocols and guidelines presented in this document provide a solid framework for the initial in vitro characterization of this compound's biological activity. Rigorous and systematic investigation, as outlined, will be crucial in elucidating its therapeutic potential.
References
- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. (n.d.).
- Cyclin-dependent kinase inhibitor protein - Wikipedia. (n.d.).
- Lower Cyclin H and Cyclin-dependent Kinase-activating Kinase Activity in Cell Cycle Arrest Induced by Lack of Adhesion to Substratum1 - AACR Journals. (2000, December 1).
- The Renaissance of Cyclin Dependent Kinase Inhibitors - MDPI. (2022, January 7).
- Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed - NIH. (n.d.).
- CELL CULTURE PROTOCOLS. (n.d.).
- Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. (n.d.).
- Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. (2025, August 10).
- Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives - MDPI. (2025, November 12).
- Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC. (n.d.).
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (n.d.).
- Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. (2021, June 25).
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.).
- Pullen Lab Protocol for Immortalized Adherent Cell Culture. (n.d.).
- Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed. (n.d.).
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC. (n.d.).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
- 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase - Our journal portfolio - PLOS. (2012, August 2).
- IVISbrite tumor cell culture guidelines - Revvity. (n.d.).
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin-dependent kinase inhibitor protein - Wikipedia [en.wikipedia.org]
- 8. unco.edu [unco.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revroum.lew.ro [revroum.lew.ro]
Application Note: 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a Kinase Inhibitor Scaffold
This Application Note is designed for researchers investigating 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (also known as 6-cyclopentylaminouracil ), a critical pharmacophore and scaffold in the development of ATP-competitive kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDK4/6) .
Executive Summary
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione represents a privileged structural motif in medicinal chemistry, serving as a core scaffold for the design of type I ATP-competitive kinase inhibitors. Its pyrimidine-2,4-dione (uracil) headgroup functions as a hydrogen-bonding donor/acceptor system that mimics the adenine ring of ATP, while the hydrophobic cyclopentyl moiety provides selectivity by occupying the ribose-binding pocket or the hydrophobic gatekeeper region of kinases such as CDK4 and CDK6 . This guide details the protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD), biochemical kinase assays, and cellular target engagement studies.
Chemical Profile & Mechanism of Action[1]
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 6-(cyclopentylamino)1H-pyrimidine-2,4-dione | |
| Common Name | 6-Cyclopentylaminouracil | Core fragment of Palbociclib-class inhibitors |
| Molecular Weight | ~195.22 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |
| Solubility | DMSO (up to 50 mM) | Poor aqueous solubility; requires carrier |
| Pharmacophore | Donor-Acceptor-Donor (H-bond) | Mimics ATP Adenine N1/N6 interaction |
Mechanism of Action: ATP Competition
The compound functions as a Type I Kinase Inhibitor Fragment .
-
Hinge Binding: The lactam (NH-C=O) and amino (NH) groups of the uracil ring form bidentate hydrogen bonds with the kinase hinge region (e.g., Val101 in CDK4), mimicking the adenine base of ATP.
-
Hydrophobic Interaction: The cyclopentyl group is critical for potency. It displaces water molecules and fills the hydrophobic pocket adjacent to the ATP-binding site, often conferring selectivity for CDK4/6 over CDK2 due to steric constraints in the latter.
-
Pathway Inhibition: By blocking the ATP pocket, the molecule prevents the phosphorylation of the Retinoblastoma protein (Rb) , thereby arresting the cell cycle in the G1 phase.
Experimental Protocols
Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine the IC50 of the compound against recombinant CDK4/CyclinD1.
Reagents:
-
Enzyme: Recombinant human CDK4/CyclinD1 complex (0.5 ng/µL).
-
Substrate: Rb-peptide (Retinoblastoma protein fragment, e.g., aa 773-928).
-
ATP: Ultra-pure ATP (Km apparent: ~15-25 µM for CDK4).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Compound Preparation: Prepare a 10 mM stock in 100% DMSO. Perform 1:3 serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Reaction Assembly:
-
In a 384-well white plate, add 2 µL of Compound (at 2.5x final conc.).
-
Add 2 µL of Enzyme mix (CDK4/CyclinD1). Incubate 10 min at RT to allow equilibrium binding.
-
Initiate reaction with 1 µL of Substrate/ATP mix (Final ATP = 25 µM).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP
Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
Critical Control: Include a reference inhibitor (e.g., Palbociclib) as a positive control. The 6-(cyclopentylamino) scaffold alone will likely show micromolar potency (IC50 ~1-50 µM) compared to the nanomolar potency of the full drug.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Verify inhibition of Rb phosphorylation (Ser780) in MCF-7 breast cancer cells.
Workflow:
-
Seeding: Seed MCF-7 cells (Rb-positive) at
cells/well in a 6-well plate. Allow attachment (24h). -
Treatment: Treat cells with the compound (1, 10, 50 µM) and DMSO vehicle for 24 hours.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).
-
Blotting:
-
Load 30 µg protein per lane on a 4-12% Bis-Tris gel.
-
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-Phospho-Rb (Ser780) [Cell Signaling #9307] (1:1000); Anti-Total Rb (1:1000); Anti-GAPDH (Loading Control).
-
-
Imaging: Use HRP-conjugated secondary antibodies and ECL substrate.
-
Validation: A dose-dependent decrease in pRb(S780) without a loss of Total Rb confirms specific CDK4/6 inhibition.
Visualizations & Pathways
Signaling Pathway: Mechanism of G1 Arrest
The following diagram illustrates the specific intervention point of 6-(cyclopentylamino)pyrimidine-2,4-dione within the Cell Cycle regulation pathway.
Caption: The compound competes with ATP for the CDK4/6 active site, preventing Rb phosphorylation and maintaining E2F sequestration, thus blocking G1-S transition.
Experimental Workflow: Fragment Screening
This diagram outlines the workflow for validating the scaffold's binding mode.
Caption: Step-by-step validation workflow from chemical synthesis to structural confirmation and functional assay.
References & Further Reading
-
Toogood, P. L. (2001). Cyclin-dependent kinase inhibitors for the treatment of cancer.[1][2][3] Medicinal Research Reviews. Link
-
Context: Reviews the structural basis of CDK inhibitors, highlighting the pyrimidine/purine scaffold relevance.
-
-
Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link
-
Context: Describes the discovery of Palbociclib, validating the cyclopentyl-pyrimidine pharmacophore.
-
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Link
-
Context: Detailed SAR studies showing how the 6-cyclopentylamino substitution contributes to selectivity and potency in the final drug scaffold.
-
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.Link
-
Context: Standard operating procedure for the kinase assay described in Protocol A.
-
Disclaimer: This document is for research purposes only. 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is a chemical probe/intermediate and is not approved for clinical use. Always consult Safety Data Sheets (SDS) before handling.
Sources
- 1. RNA processing kinase inhibitors and epigenetic inhibitors in combination with oncology drugs or investigational agents in multi-cell type patient-derived tumor cell line spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in the context of cancer research. This document outlines the scientific rationale for investigating this compound, its likely mechanism of action based on its chemical scaffold, and detailed protocols for its characterization as a potential anti-cancer agent.
Introduction: The Prominence of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases uracil, cytosine, and thymine, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, particularly in the development of anti-cancer therapeutics.[3][4][5] Many pyrimidine derivatives function as antimetabolites, interfering with DNA and RNA synthesis to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
More recently, the versatility of the pyrimidine scaffold has been exploited in the design of targeted therapies, most notably kinase inhibitors.[5] Cyclin-dependent kinases (CDKs), key regulators of the cell cycle, are frequently dysregulated in cancer, leading to uncontrolled cellular proliferation.[6][7] The pyrimidine core is a common feature in several potent and selective CDK inhibitors, including the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, which have revolutionized the treatment of HR-positive breast cancer.[3][6]
Hypothesized Mechanism of Action of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Based on its core structure, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is hypothesized to function as a competitive inhibitor of a cyclin-dependent kinase. The pyrimidine-2,4(1H,3H)-dione moiety can act as a bioisostere for adenine, enabling it to bind to the ATP-binding pocket of kinases.[7] The cyclopentylamino group at the C6 position is a critical determinant for target specificity and potency, likely interacting with specific amino acid residues within the kinase domain.
The proposed mechanism of action involves the inhibition of CDK-mediated phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. By inhibiting CDK4/6, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione would maintain Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest and subsequent suppression of tumor growth.
Caption: Hypothesized mechanism of action of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
Experimental Protocols for the Evaluation of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
The following protocols provide a framework for the systematic evaluation of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a potential anti-cancer agent.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the compound against a panel of purified kinases, particularly CDKs.
Materials:
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
-
Recombinant human kinases (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1)
-
Kinase-specific substrates (e.g., Histone H1 for CDK2, Rb protein for CDK4/6)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted compound.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify the substrate phosphorylation using a scintillation counter or a fluorescence plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase activity against the log of the compound concentration.
Data Presentation:
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | Experimental Value |
| CDK4/Cyclin D1 | Experimental Value |
| CDK6/Cyclin D3 | Experimental Value |
| CDK9/Cyclin T1 | Experimental Value |
| Other Kinases | Experimental Value |
Protocol 2: Cell Proliferation and Viability Assays
Objective: To assess the anti-proliferative and cytotoxic effects of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
-
MTT, XTT, or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione for 72 hours.
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50).
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Cell Cycle Proteins
Objective: To investigate the molecular mechanism of action by analyzing the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
Cancer cell lines
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin D1, anti-p27)
-
Secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with the compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: A logical workflow for the preclinical evaluation of the compound.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, if the compound demonstrates potent inhibition of CDK4/6 in the in vitro kinase assay, this should correlate with a G1 cell cycle arrest in the flow cytometry analysis and a decrease in Rb phosphorylation in the Western blot analysis. A lack of concordance between these assays would necessitate further investigation into the compound's mechanism of action, including potential off-target effects.
Conclusion
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione represents a promising chemical entity for investigation in cancer research. Its pyrimidine-2,4-dione core strongly suggests a role as a kinase inhibitor, with a high probability of targeting CDKs. The detailed protocols provided in these application notes offer a robust framework for elucidating its mechanism of action and evaluating its potential as a novel anti-cancer therapeutic.
References
-
CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. - ResearchGate. Available at: [Link]
-
Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold - PMC. Available at: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis. Available at: [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity | Scilit. Available at: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. Available at: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. Available at: [Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - MDPI. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Developing High-Throughput Assays for 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (6-CPD) Derivatives: A Guide to Biochemical and Cellular Profiling
Introduction & Scientific Rationale
The pyrimidine-2,4-dione (uracil) core is a privileged, highly versatile scaffold in medicinal chemistry and drug discovery[1]. When functionalized with a bulky, lipophilic moiety at the C6 position, such as in 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (6-CPD) , the resulting pharmacophore becomes an exceptionally strong candidate for targeting nucleotide-processing enzymes and kinases.
The structural rationale is rooted in biomimicry: the uracil N1/N3 protons and C2/C4 carbonyls form critical hydrogen-bond donor/acceptor pairs that anchor the molecule to the hinge region of the kinase ATP-binding cleft[2]. Simultaneously, the cyclopentyl ring is directed into the deep hydrophobic specificity pocket behind the gatekeeper residue. This precise steric and electronic complementation is famously exploited by the blockbuster CDK4/6 inhibitor palbociclib, which utilizes a fused cyclopentyl-substituted pyrimidine core to achieve high affinity and selectivity[3],[4].
This application note provides researchers and drug development professionals with field-proven, self-validating protocols for integrating 6-CPD derivatives into a hit-to-lead assay cascade, focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cellular viability assays.
Physicochemical Properties & Compound Handling
The Causality of Precipitation: Uracil derivatives, particularly those with bulky hydrophobic substitutions like the cyclopentylamino group, exhibit high crystal lattice energies and strong intermolecular hydrogen bonding. This frequently results in poor aqueous solubility.
-
Protocol Standard: To ensure assay trustworthiness, 6-CPD compounds must be dissolved as 10 mM stocks in 100% anhydrous DMSO.
-
Dispensing: Avoid intermediate aqueous dilutions where micro-precipitation—often invisible to the naked eye—can cause false negatives. Utilize acoustic liquid handling (e.g., Echo 555) to dispense nanoliter volumes of the DMSO stock directly into the final aqueous assay buffer.
Biochemical Screening: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry gold standard for high-throughput screening of ATP-competitive inhibitors[5]. By utilizing a time-delayed fluorescence measurement, TR-FRET eliminates the auto-fluorescence commonly exhibited by small-molecule libraries, ensuring a high signal-to-background ratio[6].
Assay Principle
Figure 1: TR-FRET assay mechanism for screening ATP-competitive 6-CPD derivatives.
Step-by-Step Protocol
Step 1: Buffer Preparation Prepare the Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 0.01% BSA.
-
Causality Check: MgCl₂ is essential for coordinating the ATP/tracer in the active site. DTT maintains the catalytic cysteines in a reduced state, preventing oxidative cross-linking that alters enzyme conformation. BSA mitigates the non-specific binding of lipophilic 6-CPD derivatives to the microplate walls[7].
Step 2: Compound Dispensing Acoustically dispense 6-CPD derivatives into a 384-well low-volume ProxiPlate to achieve a final concentration range of 10 µM to 0.5 nM (10-point, 3-fold dilution series). Ensure final DMSO concentration remains ≤ 1%.
Step 3: Kinase & Antibody Addition Add 2.5 µL of a 2X master mix containing the GST-tagged target kinase and the Europium(Eu)-labeled anti-GST antibody. Incubate for 15 minutes at room temperature to allow the antibody to bind the kinase tag.
Step 4: Tracer Addition
Add 2.5 µL of a 2X master mix containing the fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe). The tracer concentration should be set at its predetermined
Step 5: Incubation and Detection Incubate the plate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the TR-FRET ratio (665 nm / 620 nm).
Cellular Efficacy: CellTiter-Glo Viability Assay
While biochemical potency is critical, the 6-CPD scaffold must demonstrate cellular penetrance and target engagement. The CellTiter-Glo assay quantifies intracellular ATP as a proxy for metabolic activity and cell viability.
Step-by-Step Protocol
Step 1: Cell Seeding Seed target cancer cells (e.g., MCF-7 or HCT116) at 2,000 cells/well in 30 µL of complete growth media in a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
Step 2: Compound Treatment Using a pin-tool or acoustic dispenser, add 6-CPD derivatives directly to the cells (10-point dose-response). Incubate for 72 hours.
Step 3: Lysis and Luminescence Generation Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Step 4: Readout & Self-Validating Counter-Screen Read luminescence on a standard plate reader.
-
Trustworthiness Check: Because 6-CPD derivatives are ATP-competitive, they may theoretically inhibit the exogenous luciferase enzyme used in the CellTiter-Glo reagent, leading to false-positive "cell death" readouts. Always perform a cell-free counter-screen using recombinant luciferase and ATP to confirm that the 6-CPD derivatives do not directly quench the luminescent reaction.
Workflow & Data Presentation
Figure 2: Hit-to-lead assay cascade for profiling 6-CPD based kinase inhibitors.
Quantitative Data Summary
To ensure robust data interpretation across the assay cascade, all quantitative outputs should be standardized against the following quality control metrics:
| Parameter | Biochemical Assay (TR-FRET) | Cellular Assay (CellTiter-Glo) | Quality Control Threshold |
| Primary Metric | IC₅₀ (nM) | EC₅₀ (µM) | R² > 0.95 for curve fits |
| Signal Window | Ratio 665nm / 620nm | Luminescence (RLU) | S/B > 3.0 |
| Robustness | Z'-factor | Z'-factor | Z' > 0.65 for HTS readiness |
| Incubation Time | 60 minutes (Equilibrium) | 72 hours (Proliferation) | N/A |
| DMSO Tolerance | Up to 2% | Up to 0.5% | < 10% signal variance |
References
-
Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors Source: MDPI (Molecules) URL:[Link]
-
Palbociclib as an Antitumor Drug: A License to Kill Source: PubMed Central (PMC) URL:[Link]
-
Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palbociclib - Parsian Pharmaceutical Co [parsianpharma.com]
- 4. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Methodological Guide to the In Vivo Investigation of Novel Pyrimidine-2,4(1H,3H)-dione Analogs: A Case Study Approach for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Disclaimer: As of February 2026, a comprehensive literature search has revealed no publicly available in vivo studies specifically utilizing 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. The following application notes and protocols are therefore presented as a scientifically-grounded, hypothetical framework for the preclinical in-vivo evaluation of this, or structurally related, novel pyrimidine-2,4(1H,3H)-dione derivatives. The methodologies described are synthesized from established practices in preclinical drug development and findings from studies on analogous compounds.
Introduction: The Therapeutic Potential of the Pyrimidine-2,4-dione Scaffold
The pyrimidine-2,4-dione (uracil) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous molecules and therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities. Research into this class of compounds has identified candidates with potential applications as:
-
Anticancer Agents: Various substituted uracil derivatives have been investigated for their cytotoxic effects against cancer cell lines, including those for breast, liver, and lung cancer.[1][2] Some furopyrimidine derivatives have also shown excellent antitumor activity in vitro against leukemia and lymphoma cell lines.[3][4]
-
Antimicrobial and Antiviral Agents: The structural similarity of the pyrimidine core to nucleobases makes it a prime target for developing agents that interfere with microbial or viral replication.
-
Enzyme Inhibitors: Specific derivatives have been designed as potent inhibitors of key enzymes in signaling pathways, such as Bruton's tyrosine kinase (BTK), which is crucial for B-cell malignancies.
-
Immunomodulators: Given the role of pyrimidine metabolism in immune cell proliferation, derivatives are being explored for their immunosuppressive or immunostimulatory properties. The choice of animal models is critical in developing such agents.[5]
Given this broad therapeutic potential, a novel compound such as 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione warrants a systematic in vivo evaluation to determine its pharmacological profile and therapeutic utility.
Part 1: Pre-Clinical In Vivo Program: A Phased Approach
The in vivo assessment of a novel pyrimidine-2,4-dione derivative should follow a logical, stepwise progression from initial safety and pharmacokinetic profiling to efficacy testing in relevant disease models. This ensures that resources are used efficiently and that a comprehensive data package is generated to support further development.
Figure 1: A phased workflow for the in vivo evaluation of a novel pyrimidine-2,4(1H,3H)-dione derivative.
Part 2: Foundational In Vivo Studies: Safety and Pharmacokinetics
Formulation Development
Causality: The formulation of a test compound is critical for ensuring consistent and predictable exposure in in vivo studies. The choice of vehicle can significantly impact solubility, stability, and bioavailability.
Protocol:
-
Solubility Screening: Assess the solubility of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in a panel of common, well-tolerated vehicles (e.g., saline, 5% dextrose in water, 0.5% methylcellulose, polyethylene glycol 400, dimethyl sulfoxide).
-
Vehicle Selection: Select a primary vehicle that solubilizes the compound at the required concentrations for dosing. For oral administration, an aqueous suspension (e.g., in 0.5% methylcellulose) is often preferred. For intravenous administration, a clear, aqueous solution is necessary.
-
Stability Assessment: Confirm the stability of the formulated compound under the conditions of the study (e.g., at room temperature for the duration of dosing).
Maximum Tolerated Dose (MTD) Study
Causality: The MTD study is essential for identifying a dose range that is well-tolerated by the animals, thereby informing the dose selection for subsequent efficacy and pharmacokinetic studies. This minimizes the risk of confounding toxicity in later experiments.
Protocol:
-
Animal Model: Use a standard rodent model, such as healthy female BALB/c mice (8-10 weeks old).
-
Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intravenous injection) to small groups of mice (n=3-5 per group) in an escalating dose design (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Monitoring: Observe the animals for a minimum of 7 days post-dose for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% loss in body weight.
For context, a study on a related compound, cyclopentenyl uracil, used doses up to 1 g/kg in mice, which were well-tolerated.[6] However, toxicity can be species- and compound-specific.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Causality: PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is fundamental to understanding its exposure-response relationship. PD studies link drug exposure to a biological effect.
Protocol:
-
Animal Model: Use both mice and rats to assess inter-species differences. Cannulated models are preferred for serial blood sampling.
-
Dosing: Administer a single, well-tolerated dose of the compound intravenously and orally to different groups of animals. A typical starting dose might be 10 mg/kg.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites) in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Part 3: Efficacy Evaluation in Relevant Disease Models
The selection of an appropriate animal model is contingent on the hypothesized mechanism of action of the test compound, which is often informed by in vitro screening data.[7]
Sources
- 1. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 2. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Cyclopentenyl uracil: an effective inhibitor of uridine salvage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Formulation of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Strategic Guide for Preclinical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition, particularly cyclin-dependent kinases (CDKs).[1][2][3] Compounds like 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione are representative of new chemical entities (NCEs) that often exhibit poor aqueous solubility, a significant hurdle in preclinical development.[4][5] This application note provides a comprehensive guide to developing robust and reproducible formulations of this compound for both in vitro and in vivo experiments. We move beyond simple recipes to explain the underlying principles of solvent and excipient selection, quality control, and stability assessment, empowering researchers to make informed decisions that ensure data integrity and experimental success.
Foundational Knowledge: Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. Many novel pyrimidine derivatives are lipophilic and possess high molecular complexity, which often translates to low aqueous solubility.[5] While specific experimental data for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is not widely published, the properties of similar structures suggest that it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).
A foundational step is to determine these properties experimentally.
Table 1: Key Physicochemical Parameters for Formulation Development
| Parameter | Importance in Formulation | Recommended Method(s) |
| Aqueous Solubility | Determines the need for enabling technologies. Crucial for both in vitro and in vivo studies. | Thermodynamic (shake-flask) solubility in buffers at various pH values (e.g., 2.0, 4.5, 6.8, 7.4). |
| pKa | Indicates the ionization state at different pH values, which heavily influences solubility and permeability. | Potentiometric titration or UV-spectroscopy. |
| LogP / LogD | Measures lipophilicity. High LogP often correlates with poor aqueous solubility. | HPLC-based methods or computational prediction (e.g., XLogP3). |
| Melting Point | Provides an indication of the crystal lattice energy, which must be overcome for dissolution. | Differential Scanning Calorimetry (DSC). |
| Solid-State Form | Polymorphism and amorphicity can significantly impact solubility and stability. | X-ray Powder Diffraction (XRPD), DSC. |
Formulation Strategies for In Vitro Applications
The primary goal for in vitro assays (e.g., cell-based potency, kinase assays) is to achieve complete solubilization of the compound in the assay medium at the desired final concentration, while ensuring the vehicle concentration is low enough to be non-toxic to the cells or assay components.
Causality Behind Solvent Selection
Dimethyl sulfoxide (DMSO) is the universally accepted solvent for preparing high-concentration stock solutions of test compounds for high-throughput screening and in vitro assays. Its utility stems from its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media. However, the final concentration of DMSO in the assay medium must be carefully controlled, as it can induce cytotoxicity and affect cellular processes, typically kept at or below 0.5% (v/v).
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a validated, high-concentration stock solution for serial dilution.
Materials:
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione powder
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Class A volumetric flasks
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Calculation: Determine the mass of the compound required. For a 10 mM solution in 10 mL:
-
Molecular Weight (MW) of C₉H₁₃N₃O₂ ≈ 195.22 g/mol
-
Mass = 0.010 mol/L * 0.010 L * 195.22 g/mol = 0.00195 g = 1.95 mg
-
-
Weighing: Accurately weigh approximately 2 mg of the compound into a tared weigh boat. Record the exact mass.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of DMSO. Vortex or sonicate gently in a water bath until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Once dissolved, bring the solution to the 10 mL mark with DMSO. Invert the flask 10-15 times to ensure homogeneity.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials. Store at -20°C or -80°C to minimize degradation and freeze-thaw cycles.
Workflow for In Vitro Formulation
Caption: Workflow from stock solution to final assay plate.
Formulation Strategies for In Vivo Applications
Formulating a poorly soluble compound for in vivo studies is significantly more complex. The objective is to create a safe and stable vehicle that maximizes drug exposure for the intended route of administration (e.g., oral, intravenous). The choice of excipients is critical and must be guided by the compound's properties, the desired dose, and the toxicology profile of the excipients themselves.[6][7]
Table 2: Common Excipients for Preclinical In Vivo Formulations[8][9]
| Excipient Class | Examples | Mechanism of Action | Common Routes |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol, Ethanol | Reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[10] | Oral, IV |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15 | Form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous phase.[6] | Oral, IV |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | Form inclusion complexes where the drug resides within the hydrophobic core of the cyclodextrin molecule.[10] | Oral, IV |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC) | Increase viscosity to prevent sedimentation of drug particles in a suspension. | Oral |
| pH Modifiers | Citrate buffers, Phosphate buffers | Adjust the pH of the vehicle to ionize the drug, thereby increasing its solubility (for ionizable compounds).[9] | Oral, IV |
Rationale-Driven Formulation Development
A tiered approach is recommended for in vivo formulation development. Start with simple systems and increase complexity only as needed.
-
Aqueous Suspension: For high-dose oral studies, a simple aqueous suspension may be sufficient if bioavailability is not a major concern initially. Particle size reduction (micronization) can be employed to improve the dissolution rate.[6]
-
Co-solvent System: A mixture of water and a co-solvent like PEG 400 is a common starting point for achieving a solution for oral or IV administration.
-
Complex Surfactant/Co-solvent System: If a simple co-solvent system fails to achieve the target concentration, a combination of surfactants and co-solvents can be used to create micellar solutions or self-emulsifying drug delivery systems (SEDDS).[8]
Protocol 2: Preparation of a 5 mg/mL Oral Suspension
Objective: To prepare a homogeneous and physically stable suspension for oral gavage.
Materials:
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (micronized, if available)
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water
-
0.1% (v/v) Polysorbate 80 (Tween® 80) (as a wetting agent)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
Procedure:
-
Vehicle Preparation: Prepare the 0.5% MC vehicle by slowly adding MC powder to stirring water (can be heated to aid dispersion, then cooled). Allow it to stir for several hours or overnight to ensure full hydration.
-
Wetting the Powder: In the mortar, place the required amount of compound (e.g., 50 mg for 10 mL). Add a few drops of the 0.1% Tween® 80 solution and triturate with the pestle to form a uniform paste. This step is critical to ensure the hydrophobic powder is wetted and does not clump.
-
Creating the Slurry: Gradually add a small amount (approx. 2 mL) of the 0.5% MC vehicle to the paste and continue to triturate until a smooth, homogeneous slurry is formed.
-
Final Suspension: Transfer the slurry to a graduated cylinder or beaker containing the remaining vehicle. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.
-
Homogenization: Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing. The suspension should be stirred continuously during the dosing procedure to ensure dose uniformity.
Protocol 3: Preparation of a 2 mg/mL Solubilized IV Formulation
Objective: To prepare a clear, sterile-filterable solution for intravenous injection.
Materials:
-
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile syringe filters (0.22 µm PVDF)
Procedure:
-
Solubility Screening (Microscale): First, determine the approximate solubility in various co-solvents and their mixtures (e.g., PEG 400, PG, Ethanol). This saves time and material.
-
Vehicle Preparation: Based on screening, select a vehicle. A common starting point is a ternary system. For example: 10% PEG 400 / 10% PG / 80% Saline (v/v/v).
-
Dissolution: Weigh the required amount of compound into a sterile glass vial. Add the PEG 400 and PG first. Vortex or sonicate gently until the compound is fully dissolved in the organic co-solvents.
-
Aqueous Addition: Slowly add the saline or D5W to the organic solution while vortexing. This is a critical step. Rapid addition can cause the drug to precipitate ("crash out"). Observe the solution carefully for any signs of cloudiness or precipitation.
-
Final Check & Filtration: Once a clear solution is obtained, perform a final visual inspection. For IV administration, the solution must be sterile-filtered through a 0.22 µm filter into a sterile vial.
Decision-Making Workflow for In Vivo Formulation
Caption: A tiered approach to selecting an appropriate in vivo formulation.
Essential Quality Control (QC) and Stability Assessment
Formulation preparation is not complete until its quality and stability have been verified. Administering a formulation that has precipitated or degraded can lead to inaccurate and misleading experimental results.[11][12]
Protocol 4: Basic QC and Short-Term Stability
Objective: To ensure the formulation is acceptable for use on the day of the experiment.
Materials:
-
Prepared formulation
-
pH meter
-
Light box or microscope for visual inspection
-
Incubator/water bath set to relevant temperature (e.g., 37°C)
Procedure:
-
Visual Inspection (t=0): Immediately after preparation, visually inspect the formulation. For solutions, it must be clear and free of particulates. For suspensions, it must be uniformly cloudy and easily re-suspendable.
-
pH Measurement (t=0): Measure and record the pH. This is critical for IV formulations to ensure they are close to physiological pH (7.4) and for oral formulations to understand the potential environment in the GI tract.
-
Short-Term Stability (Stress Test):
-
Place an aliquot of the formulation in a clear vial.
-
Incubate at 37°C for a period relevant to the experiment (e.g., 2-4 hours, simulating the time from preparation to final dose).
-
After incubation, repeat the visual inspection. Any sign of precipitation, color change, or phase separation indicates instability.
-
-
Dose-Uniformity (for Suspensions): For suspensions, it is good practice to take samples from the top and bottom of the stirred vessel just before "dosing" and analyze them by HPLC to ensure the concentration is uniform.
Table 3: Example of a Short-Term Stability Study Design
| Time Point | Test | Acceptance Criteria |
| t = 0 hours | Appearance | Clear solution / Homogeneous suspension |
| pH | Record value (e.g., 6.5 - 8.0 for IV) | |
| Concentration (HPLC) | 90% - 110% of target | |
| t = 4 hours @ 37°C | Appearance | No precipitation or phase separation |
| Concentration (HPLC) | 90% - 110% of initial concentration |
Conclusion
The successful formulation of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, and other poorly soluble NCEs, is a cornerstone of reliable preclinical research. It requires a systematic, evidence-based approach that begins with physicochemical characterization and proceeds through a logical progression of formulation strategies. By understanding the causal relationships between a compound's properties and the function of formulation excipients, researchers can develop vehicles that are not only effective but also safe and reproducible. Implementing the quality control and stability checks outlined in this guide is a non-negotiable step to validate the integrity of the formulation and, by extension, the integrity of the entire experiment.
References
-
GlycoMScan. Stability studies of small molecules and proteins. GlycoMScan. [Link]
-
MDPI. (2024, June 26). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI. [Link]
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]
-
Strickley, R. G. (2004, February). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
SK pharmteco. The Importance of Standalone Testing for Small Molecules. SK pharmteco. [Link]
-
Waters. Stability Testing | Accurate Therapeutic Values of Drug Products and Substances. Waters. [Link]
-
Open Access Journals. The Importance of Excipients in Drugs. Open Access Journals. [Link]
-
Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Cureus. [Link]
-
NIH. Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
LCGC International. (2022, April 15). Separation Science in Drug Development, Part IV: Quality Control. LCGC International. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]
-
Asian Journal of Pharmaceutics. “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. [Link]
-
Advansta. (2023, March 10). Excipients for Parenterals. Advansta. [Link]
-
Kymanox. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Kymanox. [Link]
-
NIH. Modern Approaches to Quality Assurance of Drug Formulations. PMC. [Link]
-
NIH. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]
-
JOCPR. (2023, May 11). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. JOCPR. [Link]
-
RSC Publishing. (2024, September 27). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]
-
RSC Publishing. (2022, December 14). Emerging approaches to CDK inhibitor development, a structural perspective. RSC Publishing. [Link]
-
MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
SlideShare. Quality Control. SlideShare. [Link]
-
Scilife. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Scilife. [Link]
-
NIH. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. [Link]
-
ACS Publications. (2021, January 22). Potential of Cyclin-Dependent Kinase Inhibitors as Cancer Therapy. ACS Publications. [Link]
-
GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
NIH. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC. [Link]
-
NIH. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. kinampark.com [kinampark.com]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. skpharmteco.com [skpharmteco.com]
Application Notes & Protocols: Investigating 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Privileged Scaffolds
The pyrimidine-2,4(1H,3H)-dione, commonly known as the uracil scaffold, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows for effective binding to a wide array of biological targets. Modifications at the C5 and C6 positions of the uracil ring have been extensively explored, leading to the discovery of potent therapeutic agents with diverse pharmacological profiles, including anticancer, antiviral, and antimicrobial activities.[1][3]
Substitutions at the 6-position with an amino group, in particular, have given rise to a class of compounds, the 6-aminouracils, which have demonstrated significant potential as enzyme inhibitors and modulators of cellular pathways.[4][5] The amino group at this position serves as a versatile handle for introducing a variety of substituents, thereby enabling fine-tuning of the molecule's steric and electronic properties to achieve desired target engagement and selectivity.
This guide focuses on the hypothetical compound 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione , a molecule that combines the well-established uracil core with a cyclopentylamino side chain. The cyclopentyl moiety is frequently incorporated into drug candidates to enhance lipophilicity, improve metabolic stability, and introduce conformational constraints that can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.[6][7]
While, to our knowledge, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione has not been extensively characterized in the public domain, its structural components suggest a high potential for biological activity. This document, therefore, serves as a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound and its analogs. The protocols and methodologies outlined herein are based on established procedures for similar 6-aminouracil derivatives and are designed to provide a robust framework for investigating its potential role in drug discovery pipelines.
Chemical Synthesis: A Protocol for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
The synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione can be approached through the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring with cyclopentylamine. A common and effective precursor for this transformation is 6-chlorouracil.
Rationale for Synthetic Route
The choice of 6-chlorouracil as the starting material is based on the reactivity of the chloro-substituent towards nucleophilic displacement by amines. This reaction is a well-established method for the synthesis of 6-aminouracil derivatives. The reaction conditions are typically mild, and the purification of the final product is generally straightforward.
Experimental Protocol: Synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Materials:
-
6-chlorouracil
-
Cyclopentylamine
-
Pyridine (or another suitable base, e.g., triethylamine)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-chlorouracil (1 equivalent) in a minimal amount of DMF.
-
Addition of Reagents: To the stirred solution, add cyclopentylamine (1.2 equivalents) followed by pyridine (2 equivalents). The base is added to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane/methanol, 9:1 v/v).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol and then diethyl ether to remove any residual starting materials and byproducts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
Hypothesized Biological Activity and Potential Therapeutic Targets
Based on the extensive literature on 6-aminouracil derivatives, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is hypothesized to exhibit a range of biological activities. The uracil core can mimic endogenous nucleobases, while the cyclopentylamino substituent can provide crucial interactions within the binding pockets of various enzymes.
Potential Therapeutic Areas and Molecular Targets:
-
Oncology: Many uracil derivatives exhibit anticancer properties by targeting key enzymes involved in cancer cell proliferation and survival.[8][9] Potential targets for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione could include:
-
Thymidine Phosphorylase (TP): Inhibition of TP can suppress angiogenesis and tumor growth.[10][11]
-
DNA Polymerase: Certain 6-anilinouracils are known inhibitors of bacterial DNA polymerase IIIC, suggesting a potential for similar interactions with human DNA polymerases.[5]
-
Kinases: The pyrimidine scaffold is a common feature in many kinase inhibitors.
-
Poly(ADP-ribose) polymerase (PARP): Fused pyrimidine-2,4-dione derivatives have shown potent PARP-1 inhibitory activity.[12][13]
-
-
Virology: The structural similarity of the uracil core to natural nucleobases makes it a prime candidate for the development of antiviral agents, particularly as inhibitors of viral enzymes.[14]
-
HIV Reverse Transcriptase (RT): Pyrimidine-2,4-dione derivatives have been identified as non-nucleoside inhibitors of HIV RT.[14]
-
-
Microbiology: 6-aminouracil derivatives have been investigated for their antimicrobial properties.[1]
Illustrative Signaling Pathway: Potential Role in Cancer
The diagram below illustrates a hypothetical mechanism where 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione could interfere with a cancer-related signaling pathway, such as one involving a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocols for In Vitro Biological Evaluation
A systematic approach to evaluating the biological activity of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is crucial. The following protocols provide a starting point for primary screening and target validation.
Protocol 1: Cell Viability Assay (SRB Assay)
Purpose: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.
Rationale: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. It is a reliable and sensitive method for high-throughput screening of potential anticancer compounds.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Measurement: Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value.
Data Presentation:
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
| MCF-7 | Breast Cancer | Value |
| HCT116 | Colon Cancer | Value |
| A549 | Lung Cancer | Value |
| PC3 | Prostate Cancer | Value |
Protocol 2: In Vitro Kinase Inhibition Assay
Purpose: To determine if the compound inhibits the activity of a specific kinase, a common target for pyrimidine-based drugs.
Rationale: Many kinases play a crucial role in cancer development and progression. Kinase inhibition assays are essential for identifying and characterizing potential targeted therapies. This protocol describes a generic luminescence-based assay.
Procedure:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution.
-
Compound Dilution: Prepare serial dilutions of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).
-
Measurement: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ (concentration causing 50% inhibition) value.
Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| Example Kinase 1 | Value |
| Example Kinase 2 | Value |
Structure-Activity Relationship (SAR) Considerations
Once the initial biological activity of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is established, a systematic SAR study can be initiated to optimize its properties.
-
Modification of the Cyclopentyl Group:
-
Ring Size: Exploring cyclobutyl, cyclohexyl, or other cycloalkyl groups can help determine the optimal ring size for binding to the target.
-
Substitution: Introducing substituents on the cyclopentyl ring can probe for additional interactions within the binding pocket and modulate physicochemical properties.
-
-
Substitution on the Uracil Scaffold:
-
N1 and N3 Positions: Alkylation at the N1 and N3 positions can alter the hydrogen bonding capacity and solubility of the compound.
-
C5 Position: Introduction of small substituents at the C5 position can provide additional steric or electronic interactions.
-
Conclusion
While 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione remains a molecule of hypothetical interest, its structural features suggest a high probability of possessing valuable biological activities. The combination of the privileged uracil scaffold with a cyclopentylamino moiety presents a promising starting point for a drug discovery program. The synthetic and screening protocols provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate this compound, potentially leading to the discovery of novel therapeutic agents.
References
-
Osipov, D. V., Demidov, O. P., & Osyanin, V. A. (2024). Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene. Chemical Biodiversity. [Link]
-
Al-Warhi, T., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]
-
Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]
-
Hirota, K., et al. (1997). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. Nucleic Acids Symposium Series, (37), 59-60. [Link]
-
Ghorab, M. M., et al. (2017). One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines. BMC Chemistry, 11(1), 48. [Link]
-
Thomas, T., et al. (2022). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. RSC Advances, 12(28), 17897-17911. [Link]
-
Al-Warhi, T., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Al-Omran, F. (2011). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry: An Indian Journal, 5(2), 734-772. [Link]
-
Abdelgawad, M. A., et al. (2022). Uracil as a Zn-Binding Bioisostere of the Allergic Benzenesulfonamide in the Design of Quinoline–Uracil Hybrids as Anticancer Carbonic Anhydrase Inhibitors. Molecules, 27(8), 2581. [Link]
-
Sirakanyan, S. N., et al. (2019). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Chemistry of Heterocyclic Compounds, 55, 894-899. [Link]
-
van der Neut, J. C., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 59(32), 13174-13186. [Link]
-
Zhi, C., et al. (1999). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 42(11), 2035-2040. [Link]
-
Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. New Journal of Chemistry, 45(5), 2548-2563. [Link]
-
Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(22), 4348-4356. [Link]
-
Chiacchio, M. A., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 24(9), 1716. [Link]
-
El-Naggar, M., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. New Journal of Chemistry, 45(5), 2548-2563. [Link]
-
Wang, Y.-S., et al. (2010). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones. Molecules, 15(11), 7681-7695. [Link]
- Haszeldine, R. N., et al. (2004). Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1.
-
Huang, X., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Bioorganic Chemistry, 165, 109026. [Link]
-
Sedlářová, M., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17673-17702. [Link]
-
Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. New Journal of Chemistry, 45(5), 2548-2563. [Link]
-
Al-Warhi, T., et al. (2025). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. RSC Advances. [Link]
Sources
- 1. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico , in vitro and cytotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02450K [pubs.rsc.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Aminouracil 97 873-83-6 [sigmaaldrich.com]
- 12. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar pyrimidine-dione derivatives. We will explore the root causes of poor solubility and provide a series of structured, evidence-based troubleshooting guides and experimental protocols to systematically overcome these issues.
Introduction: Understanding the Challenge
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine-2,4-dione (or uracil) class of heterocyclic compounds. While this scaffold is of significant interest in medicinal chemistry for its diverse biological activities, these molecules often exhibit poor aqueous solubility.[1] This limitation can severely hamper in vitro assay reliability, formulation development, and ultimately, in vivo bioavailability.
The poor solubility of this compound class often stems from a combination of factors:
-
High Crystallinity: A stable crystal lattice requires significant energy to break apart during dissolution.
-
Lipophilicity: The cyclopentyl group contributes to the molecule's nonpolar character, making it less favorable to interact with water.
-
Molecular Interactions: Hydrogen bonding capabilities within the pyrimidine-dione core can lead to strong intermolecular interactions, favoring the solid state over solvation.
This guide provides a logical, step-by-step approach to diagnose and solve solubility problems, from initial stock solution preparation to developing formulations suitable for advanced studies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: This is a critical distinction.[2]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. It is typically measured using methods like the shake-flask technique over an extended period (e.g., 24-48 hours).[3]
-
Kinetic solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs.[3][4] This method is faster and often yields higher values than thermodynamic solubility because it can create a temporary, supersaturated state.[2][5][6]
For early-stage discovery and high-throughput screening, kinetic solubility is often sufficient. [3][4] However, for lead optimization, formulation development, and any in-depth biopharmaceutical assessment, measuring thermodynamic solubility is essential as it reflects the true physicochemical property of the compound.[5]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?
A: This is a classic sign of poor aqueous solubility and is one of the most common issues researchers face. When the highly concentrated DMSO stock is introduced to the aqueous buffer, the DMSO (a strong organic solvent) is rapidly diluted. The compound is suddenly in an environment (water) where it is not soluble, causing it to "crash out" or precipitate.
Immediate Troubleshooting Steps:
-
Lower the final concentration: This is the simplest solution. Determine the maximum concentration your compound can tolerate in the final assay conditions.
-
Reduce the percentage of DMSO: While keeping the final compound concentration the same, try using a more concentrated DMSO stock so that the final percentage of DMSO in the assay is lower (ideally <1%, and often <0.1% to avoid artifacts).
-
Use a co-solvent in your buffer: If permissible for your assay, adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the compound's solubility.[7][8][9]
Q3: How does pH affect the solubility of my compound?
A: The pyrimidine-2,4(1H,3H)-dione scaffold contains ionizable protons. Therefore, its solubility is expected to be pH-dependent.[10][11] According to the Henderson-Hasselbalch equation, weak acids become more soluble at a pH above their pKa as they become deprotonated (charged), and weak bases become more soluble at a pH below their pKa as they become protonated (charged).[12][13][14][15][16][17][18] By determining the compound's pKa and conducting a pH-solubility profile, you can identify the optimal pH range to maximize its solubility for your experiments.
Troubleshooting Guide: A Step-by-Step Approach
This section is designed as a decision-making workflow to systematically address solubility issues.
Problem 1: Difficulty Preparing a Concentrated Stock Solution
Scenario: The compound does not fully dissolve even in strong organic solvents like DMSO or DMF at the desired concentration (e.g., 10-50 mM).
Root Cause Analysis: This suggests extremely high crystal lattice energy or very low solubility even in organic solvents.
Solutions:
-
Gentle Heating: Warm the solution to 30-40°C while vortexing. This can provide the energy needed to break the crystal lattice. Always check for compound stability at elevated temperatures first.
-
Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution.
-
Test Alternative Solvents: While DMSO is common, other solvents may be more effective. Test solubility in N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or a co-solvent system like DMSO/Ethanol.[8]
Problem 2: Compound Precipitates in Aqueous Media During In Vitro Assays
Scenario: A clear DMSO stock solution is prepared, but upon dilution into cell culture media or an aqueous buffer, the solution becomes cloudy or visible precipitate forms.
Root Cause Analysis: The aqueous environment cannot support the compound's concentration once the solubilizing effect of the DMSO is diluted. This is a kinetic solubility issue.
Workflow for Resolution:
Caption: Decision workflow for addressing compound precipitation in vitro.
If basic adjustments are insufficient, you must move to more advanced formulation strategies.
Methodology Hub: Advanced Solubilization Protocols
For persistent solubility issues, more advanced formulation strategies are required. The choice of technique depends on the experimental context (e.g., in vitro vs. in vivo) and the degree of solubility enhancement needed.[19]
Strategy 1: pH Adjustment
This is the most direct approach for ionizable compounds.[16]
Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2 to pH 10).
-
Equilibration: Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the supernatant by centrifugation (e.g., 15,000 rpm for 15 min) or filtration.
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the logarithm of solubility (S) against the pH to visualize the profile and identify the pH of maximum solubility.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the water.[7][9][20] This is highly effective for preparing formulations for in vitro and sometimes in vivo studies.
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Use Case | Considerations |
| Ethanol | 1-20% | In vitro, Oral Formulations | Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 5-60% | Oral & Parenteral Formulations | Generally recognized as safe (GRAS).[9] |
| Polyethylene Glycol 400 (PEG 400) | 10-80% | Oral & Parenteral Formulations | Low toxicity, widely used.[21] |
| Dimethyl Sulfoxide (DMSO) | <1% (in vitro), up to 50% (in vivo) | In vitro, Topical, some in vivo | Potential for toxicity and assay interference.[8][22] |
Protocol: Co-solvent Screening
-
Prepare several potential vehicle systems (e.g., 20% PG in water, 30% PEG 400 in saline).
-
Determine the solubility of the compound in each system using the shake-flask method described above.
-
Evaluate the physical stability of the resulting solutions over time (e.g., 24 hours) at room temperature and 4°C, checking for precipitation.
-
Select the system that provides the required solubility with the lowest concentration of organic solvent.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly higher aqueous solubility.[23][24][25]
Common Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Beta-Cyclodextrin (β-CD) | Lower cost, but also lower aqueous solubility. |
| Hydroxypropyl-β-CD (HP-β-CD) | Most commonly used in pharma due to high aqueous solubility and low toxicity. [26] |
| Sulfobutylether-β-CD (SBE-β-CD) | Used to solubilize drugs for intravenous administration. |
Protocol: Cyclodextrin Complexation Screening
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20%, 40% w/v).
-
Add an excess of the compound to each solution.
-
Follow the shake-flask method (agitate for 24-48h).
-
Quantify the dissolved compound in the supernatant.
-
Plot solubility as a function of HP-β-CD concentration to determine the extent of solubility enhancement.
Strategy 4: Amorphous Solid Dispersions (ASDs)
For the most challenging compounds, especially for oral drug delivery, creating an amorphous solid dispersion (ASD) is a powerful technique.[27][28][29] This involves dispersing the drug at a molecular level within a polymer matrix.[27] The amorphous form lacks a crystal lattice, which dramatically increases its apparent solubility and dissolution rate.[30][31][32]
Workflow for ASD Formulation:
Caption: High-level workflow for creating an Amorphous Solid Dispersion.
Common Polymers for ASD: PVP/VA, HPMC-AS, Soluplus®. Note: ASD formulation is a specialized field and often requires specific equipment (e.g., spray dryer, hot-melt extruder).
Conclusion
Improving the solubility of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is a tractable problem that can be solved through a systematic, multi-faceted approach. By first understanding the fundamental physicochemical properties of the compound and then applying the logical troubleshooting and formulation strategies outlined in this guide, researchers can overcome solubility hurdles to generate reliable data and advance their development programs. Always begin with the simplest methods, such as adjusting concentration and pH, before progressing to more complex formulation technologies like cyclodextrin complexation or amorphous solid dispersions.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications. PMC - NIH. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]
-
Wikipedia. (n.d.). Cyclodextrin. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. PMC. Available from: [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]
-
Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]
-
ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available from: [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Available from: [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. Available from: [Link]
-
PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
ACS Publications. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]
-
PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: [Link]
-
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]
-
Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available from: [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
-
StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Available from: [Link]
-
VIN. (n.d.). Basic pharmacological principles - WSAVA2011. Available from: [Link]
-
Academia.edu. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. epublications.vu.lt [epublications.vu.lt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 18. researchgate.net [researchgate.net]
- 19. ijmsdr.org [ijmsdr.org]
- 20. One moment, please... [admin.mantechpublications.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 27. seppic.com [seppic.com]
- 28. ascendiacdmo.com [ascendiacdmo.com]
- 29. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. crystallizationsystems.com [crystallizationsystems.com]
- 32. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
Technical Support Center: Optimizing 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione Synthesis
Welcome to the technical support center for the synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and related derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common challenges encountered during the synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low or negligible yield is a frequent hurdle in pyrimidine synthesis. Several factors, from reagent quality to reaction conditions, can be at play.[1]
Possible Causes & Recommended Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants like 6-aminouracil or cyclopentylamine can significantly hinder the reaction.
-
Solution: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify reagents if necessary.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Systematically screen a range of temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help identify the optimal temperature.[1]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solution: Experiment with different solvents of varying polarity. Polar aprotic solvents like DMF or DMSO can be effective for this type of condensation reaction.[2]
-
-
Inefficient Catalyst or Inappropriate Catalyst Loading: If a catalyst is employed, its activity and concentration are critical.
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction over an extended period using TLC or HPLC to determine the point of maximum conversion.[3]
-
Issue 2: Formation of Significant Impurities
The presence of side products can complicate purification and reduce the overall yield of the desired compound.
Possible Causes & Recommended Solutions:
-
Side Reactions of Starting Materials: 6-aminouracil can undergo self-condensation or other undesired reactions under certain conditions.
-
Solution: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of one reactant to the other can sometimes minimize side product formation.
-
-
Decomposition of Product or Reactants: High temperatures or prolonged reaction times can lead to the degradation of the desired product or starting materials.
-
Solution: As mentioned, optimize the reaction temperature and time based on reaction monitoring. If the product is found to be unstable, consider a lower reaction temperature for a longer duration.
-
-
Presence of Water: Moisture can interfere with many organic reactions, leading to hydrolysis of intermediates or reactants.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 3: Difficulty in Product Purification
Isolating the pure 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione from the reaction mixture can be challenging.
Possible Causes & Recommended Solutions:
-
Similar Polarity of Product and Impurities: If the side products have similar polarity to the desired compound, separation by column chromatography can be difficult.
-
Solution: Experiment with different solvent systems for column chromatography to improve separation. Sometimes, converting the product to a salt or derivative can alter its polarity, facilitating easier purification.
-
-
Product Insolubility: The product may precipitate out of the reaction mixture along with impurities.
-
Solution: Recrystallization is often an effective method for purifying solid products.[3] A careful selection of the recrystallization solvent is crucial for success.
-
-
Product is an Oil or Gummy Solid: Difficulty in obtaining a crystalline product can complicate isolation.
-
Solution: Try triturating the crude material with a non-polar solvent to induce crystallization. If that fails, purification via column chromatography followed by removal of the solvent under high vacuum is an alternative.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
Q1: What is the most common synthetic route for preparing 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione?
A common and effective method involves the direct condensation of 6-aminouracil with cyclopentylamine. This reaction is typically carried out in a suitable high-boiling solvent, sometimes with the aid of a catalyst to facilitate the displacement of the amino group at the C6 position of the uracil ring. Variations of this approach might involve the use of a pre-activated uracil derivative, such as a 6-halouracil, which can be more reactive towards nucleophilic substitution.[4]
Q2: What is the likely mechanism for the reaction between 6-aminouracil and cyclopentylamine?
The reaction likely proceeds through a nucleophilic aromatic substitution mechanism. The cyclopentylamine acts as a nucleophile, attacking the electron-deficient C6 position of the 6-aminouracil ring. This is followed by the elimination of ammonia to form the final product. The pyrimidine ring's electron-withdrawing nitrogen atoms facilitate this nucleophilic attack.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[5]
Q4: What are some common side reactions to be aware of?
Besides the potential for self-condensation of 6-aminouracil, other side reactions could include the formation of di-substituted products if there are other reactive sites on the uracil ring. Additionally, if the reaction conditions are too harsh, decomposition of the starting materials or the product can occur.[5]
Q5: Are there any alternative synthetic strategies to consider?
Yes, other strategies exist. For instance, one could start with a different pyrimidine precursor, such as a 6-chlorouracil derivative, and react it with cyclopentylamine.[6] Another approach could involve building the pyrimidine ring from acyclic precursors that already contain the cyclopentylamino moiety.[7] The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.
III. Experimental Protocols and Data
General Procedure for the Synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
-
To a solution of 6-aminouracil (1 equivalent) in a suitable solvent (e.g., DMF, DMSO), add cyclopentylamine (1.1-1.5 equivalents).
-
If a catalyst is used (e.g., a catalytic amount of an acid or base), add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Table 1: Example Reaction Conditions and Expected Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMF | DMSO | NMP |
| Temperature | 100 °C | 120 °C | 80 °C |
| Catalyst | None | p-TsOH (0.1 eq) | None |
| Reaction Time | 12 h | 8 h | 24 h |
| Typical Yield | Moderate | Good | Low to Moderate |
Note: These are representative conditions and may require optimization for specific substrates and scales.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Reaction Pathway
Caption: The proposed reaction pathway for the synthesis.
IV. References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Benchchem. Avoiding side product formation in pyrimidine synthesis.
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
PMC. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
-
Indo-Global Journal of Pharmaceutical Sciences. Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones.
-
ResearchGate. (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.
-
Taylor & Francis Online. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Assays with 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and Related Analogs
Welcome to the technical support center for researchers working with pyrimidine-based compounds, specifically focusing on challenges related to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. This guide is designed to provide in-depth, field-proven insights to help you identify and mitigate common sources of assay interference, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione analog shows activity in my primary screen. How can I be sure it's a genuine hit and not an artifact?
This is a critical validation step in drug discovery. Apparent activity can often stem from compound-dependent assay interference rather than a true interaction with the biological target.[1] Pyrimidine-based scaffolds, while promising, are sometimes associated with pan-assay interference compounds (PAINS), which can generate false positives through various mechanisms.[2] To confirm a hit, you must employ secondary or "orthogonal" assays that utilize different detection methods or principles to rule out common interference pathways.[1]
Q2: What are the most common mechanisms of small molecule interference in biochemical assays?
Interference can manifest in several ways. The most prevalent causes for compounds like pyrimidine derivatives include:
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Interference with Detection: The compound may intrinsically absorb light or fluoresce at the same wavelengths used for the assay readout, leading to a false signal.[1]
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify the target protein or other assay components.
-
Redox Activity: Compounds capable of redox cycling can generate reactive oxygen species, which can interfere with assay chemistry.
Q3: How can the physicochemical properties of my pyrimidine analog affect assay performance?
The pyrimidine core contains nitrogen atoms that can be protonated depending on the pH of the assay buffer.[3] This can influence the compound's solubility, charge state, and propensity to aggregate. It is crucial to ensure your compound remains fully solubilized in the assay buffer at the tested concentrations. Poor solubility is a leading cause of non-specific activity and poor reproducibility.
Q4: What are the first steps I should take when an assay fails or gives an unexpected result?
Before investigating compound-specific issues, always verify the integrity of the assay itself. A systematic check of controls is paramount. This process can be visualized as a decision-making algorithm.
Caption: General troubleshooting algorithm for assay failure.
Systematic Troubleshooting Guide
This section addresses specific experimental issues in a "Symptom -> Cause -> Solution" format.
| Symptom | Potential Root Cause | Primary Recommended Action |
| High Background Signal | 1. Intrinsic Compound Interference: The compound itself absorbs light or fluoresces at the assay wavelength.[1] | Run a "compound-only" control in assay buffer without the target enzyme/protein. |
| 2. Reagent Contamination: Buffers or substrate solutions are contaminated or have degraded. | Prepare fresh buffers and substrate solutions. Ensure all plastics and glassware are clean.[4] | |
| 3. Non-Specific Binding: The detection antibody or reagent is binding non-specifically to the plate or other components. | Optimize blocking steps; try different blocking agents or increase blocking time/concentration.[5] | |
| Low or No Signal | 1. Reagent/Enzyme Degradation: Critical reagents (e.g., enzyme, substrate, antibodies) have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[6] | Thaw a fresh aliquot of reagents. Always prepare reaction mixes immediately before use.[7] |
| 2. Compound Instability: The test compound is not stable in the assay buffer over the course of the incubation. | Perform a time-course experiment analyzing compound integrity via LC-MS. | |
| 3. Incorrect Assay Conditions: Incubation times or temperatures are incorrect, or the assay buffer is not at the optimal pH or temperature.[5][7] | Verify all protocol parameters. Ensure buffers are equilibrated to the correct temperature before starting. | |
| Poor Reproducibility / High Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes.[4] | Use calibrated pipettes. Prepare a master mix for reagents whenever possible to minimize well-to-well additions.[7] |
| 2. Incomplete Solubilization: The compound is not fully dissolved, leading to inconsistent concentrations across wells. | Visually inspect stock solutions for precipitate. Consider vortexing and brief sonication. Confirm solubility limits. | |
| 3. Microplate Edge Effects: Evaporation from wells on the edge of the plate leads to changes in reagent concentration. | Do not use the outer wells of the plate for data points. Fill them with buffer or water to maintain humidity. |
Essential Validation Protocols & Workflows
To differentiate a true biological hit from an artifact, a systematic validation workflow is essential.
Caption: Workflow for validating a primary screening hit.
Protocol 1: Assessing Intrinsic Compound Interference
This protocol determines if the test compound itself contributes to the assay signal.
-
Preparation: Prepare a serial dilution of your 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione analog in the final assay buffer. The concentration range should match that used in the main experiment.
-
Control Wells: In a microplate identical to the one used for your assay, add the compound dilutions to wells containing all assay components except for the biological target (e.g., no enzyme, no primary antibody).
-
Incubation: Incubate the plate under the exact same conditions (time, temperature) as your main assay.[7]
-
Readout: Measure the signal (absorbance, fluorescence, or luminescence) on the plate reader using the same settings as the main experiment.
-
Analysis: A significant signal that correlates with compound concentration indicates direct interference. This background must be subtracted from your main experimental data, or a different assay format may be required.
Protocol 2: Serial Dilution to Uncover Non-Specific Effects
Interference from mechanisms like aggregation often presents a non-linear or unusually steep dose-response curve. Serial dilution can help identify such artifacts.[8]
-
Perform Dilutions: Prepare a wide range of dilutions for your compound, spanning several orders of magnitude.
-
Run Assay: Run the standard assay with these dilutions.
-
Analyze Recovery: After correcting for the dilution factor, a true inhibitor should show a consistent, predictable decrease in activity. An interfering compound may show a sharp drop-off in activity only at high concentrations, with inconsistent recovery upon further dilution.[8] If the analyte concentration, adjusted for dilution, plateaus after several dilutions, an interfering substance should be suspected.[8]
References
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. MB-About. Retrieved from [Link]
-
Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. PLoS One, 12(8), e0182800. Retrieved from [Link]
-
Butini, M., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 28(18), 6569. Retrieved from [Link]
-
Shabani, F., et al. (2008). Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines. Bioinorganic Chemistry and Applications, 2008, 501021. Retrieved from [Link]
-
Wang, C. Z., et al. (2022). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PLoS One, 17(1), e0262397. Retrieved from [Link]
-
Ismail, A. A., & Main, B. (2012). Interferences in Immunoassay. Clinical Biochemistry, 45(15), 1123-1133. Retrieved from [Link]
-
ADLM. (2022, April 1). Investigating Immunoassay Interferences. myadlm.org. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. myadlm.org [myadlm.org]
purification challenges of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Topic: Purification challenges of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione CAS: 197524-78-6 (Generic/Related) | Context: CDK4/6 Inhibitor Intermediate (e.g., Palbociclib/Ribociclib analogs)
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione . If you are accessing this guide, you are likely encountering the "brick dust" phenomenon: a compound with high lattice energy (MP >300°C), poor solubility in standard organic solvents, and stubborn impurities that co-precipitate.
This molecule is a critical scaffold in the synthesis of cyclin-dependent kinase (CDK) inhibitors. Its purification is governed by two competing properties: the lipophilicity of the cyclopentyl ring and the hydrogen-bond donor/acceptor network of the uracil core.
Module 1: The Solubility Paradox
User Question: "I cannot get the crude solid to dissolve in methanol, DCM, or ethyl acetate for recrystallization. It only dissolves in DMSO, but I can't get it back out. What is happening?"
Technical Insight: The uracil core creates a robust intermolecular hydrogen-bonding network (lattice energy), while the cyclopentyl group adds significant hydrophobicity. This duality renders it insoluble in non-polar solvents (DCM) due to the uracil core, yet poorly soluble in polar protic solvents (MeOH) due to the cyclopentyl tail.
Solvent Selection Matrix
| Solvent System | Solubility Status | Application | Risk Factor |
| DCM / EtOAc | Insoluble | Washing filter cakes | None (Product stays solid) |
| Methanol / Ethanol | Sparingly Soluble (Hot) | Slurry wash (Trituration) | Yield loss if volume is too high |
| DMSO / DMF | Soluble | Reaction solvent | High boiling point; difficult removal |
| Acetic Acid (Glacial) | Soluble (Hot) | Recommended Recrystallization | Product may co-crystallize with solvent |
| NaOH (aq) | Soluble (as salt) | Purification (Acid/Base Swing) | Hydrolysis if heated too long |
Module 2: The "Acid-Base Swing" Protocol (Gold Standard)
User Question: "Chromatography results in severe tailing, and recrystallization isn't removing the starting material (6-chlorouracil). Is there a chemical alternative?"
Technical Insight:
Yes. This is the most robust method for purifying 6-aminouracils. The N3-proton of the uracil ring is acidic (
Protocol: pH-Controlled Precipitation
-
Dissolution: Suspend the crude "brick dust" in 1M NaOH (5-10 volumes).
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.
-
Precipitation (The Swing):
-
Cool the filtrate to 0–5°C.
-
Slowly add Acetic Acid or 1M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 5–6 .
-
Observation: The product will crash out as a thick white/off-white precipitate.
-
-
Wash: Filter the solid and wash copiously with Water (removes salts) followed by cold Methanol (removes trace organic impurities and dries the cake).
Critical Warning: Do not lower the pH below 2. Strongly acidic conditions can protonate the exocyclic amine or the pyrimidine nitrogens, potentially redissolving the compound or trapping acid salts.
Module 3: Chromatographic Troubleshooting
User Question: "I am forced to use flash chromatography because of a specific impurity. The compound streaks across the column and never elutes as a tight band."
Technical Insight: The "streaking" is caused by the interaction of the secondary amine (cyclopentylamino) and the uracil NH groups with the acidic silanol groups on the silica gel.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Severe Tailing | Silanol interaction | Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase (DCM/MeOH). |
| Poor Solubility in Load | "Brick Dust" nature | Solid Load: Dissolve in DMSO, absorb onto Celite/Silica, dry under high vacuum, and load as a powder. |
| Co-elution | 6-Chlorouracil overlap | Switch stationary phase to C18 (Reverse Phase) . Use Water/Acetonitrile with 0.1% Formic Acid . |
Visualizing the Purification Logic
Caption: Decision tree for processing crude 6-(cyclopentylamino)uracil based on solubility properties.
Module 4: Impurity Profiling
User Question: "I see a persistent impurity at R_f ~ 0.4 (DCM:MeOH 9:1). What is it?"
Technical Insight: In the synthesis (typically 6-chlorouracil + cyclopentylamine), two main impurities arise:
-
Unreacted 6-Chlorouracil:
-
Characteristics: More acidic than the product. Often co-precipitates.
-
Removal: Hard to remove via Acid/Base swing as both dissolve in base. Requires Hot Water Trituration (6-Cl-Uracil is more soluble in hot water than the cyclopentyl derivative).
-
-
Cyclopentylamine Salts:
-
Characteristics: trapped within the crystal lattice.
-
Removal: The final wash with Methanol usually strips this out.
-
Reaction & Impurity Map
Caption: Origin of common impurities during the nucleophilic substitution synthesis.
References
-
Pfizer Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as CDK Inhibitors. WO2003062236. (Describes the synthesis of similar 6-aminouracil intermediates for Palbociclib analogs).
-
Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines.[7][8] Journal of the Chemical Society. (Foundational work on 6-aminouracil reactivity and solubility).
-
BenchChem Technical Support. (2025). Physicochemical Properties of Aminouracils. (General solubility data for 6-aminouracil derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Aminouracil. (pKa and physical property data).[1][9][10][11]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
common pitfalls in 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione experiments
[1][2][3]
Status: Operational Ticket ID: #CP-PYR-6-001 Assigned Specialist: Senior Application Scientist, Chemical Development Group[1][2]
Executive Summary
You are likely working with 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione , a critical heterocyclic scaffold often utilized as a precursor for CDK4/6 inhibitors (structurally homologous to the core of Ribociclib) or as a fragment in fragment-based drug discovery (FBDD).[1][2][3]
While the synthesis appears deceptively simple—a nucleophilic aromatic substitution (
-
Reaction Stalling: Incomplete conversion due to hydrochloride salt formation.[1][2][3]
-
Isolation Failure: Inability to precipitate the product due to incorrect pH targeting (amphoteric solubility).[2][3]
-
Analytical Confusion: Broadened or "missing" NMR signals caused by tautomeric exchange.
This guide addresses these issues with mechanistic depth and validated protocols.
Module 1: Synthesis & Reaction Optimization
The Issue: "My reaction stalls at 50% conversion."
Diagnosis: You are likely running the reaction with a 1:1 stoichiometry of 6-chlorouracil to cyclopentylamine. Root Cause: The reaction generates Hydrogen Chloride (HCl) as a byproduct.[1][3] Since cyclopentylamine is a base, the generated HCl protonates the unreacted amine, forming cyclopentylammonium chloride.[1] This salt is non-nucleophilic , effectively killing the reaction once half the amine is consumed.[1]
The Fix: Stoichiometry Management
You must introduce a "proton sponge" to scavenge the HCl.[2][3]
-
Option A (Reagent Heavy): Use 2.2 to 3.0 equivalents of cyclopentylamine.[1][2][3] The excess amine acts as the base.[1][3]
-
Option B (Atom Economic): Use 1.1 equivalents of cyclopentylamine and 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA or aqueous NaOH).[1][3]
Validated Protocol (Option A - Recommended for Purity)
-
Solvent: Water (Green chemistry route) or Ethanol/Isopropanol.[1][2][3]
-
Setup: Suspend 6-chlorouracil (1.0 eq) in water.
-
Addition: Add cyclopentylamine (3.0 eq).
-
Conditions: Reflux (100°C) for 4–6 hours.
-
Monitoring: TLC (10% MeOH in DCM). 6-chlorouracil is UV active; the product is more polar.[2][3]
Visualizing the Pathway
The following diagram illustrates the critical transition states and the HCl scavenging requirement.
Figure 1: Reaction pathway highlighting the critical HCl elimination step that necessitates base scavenging.[1][2][3]
Module 2: Purification & Isolation
The Issue: "I cannot get the product to precipitate during workup."
Diagnosis: You are likely acidifying the solution too aggressively (pH < 2) or leaving it too basic (pH > 9).[1][3] Root Cause: 6-aminouracils are amphoteric .[2][3]
-
High pH (>10): The N3-H (uracil ring) deprotonates, forming a soluble anion.[1][3]
-
Low pH (<2): The exocyclic amine (cyclopentylamino) protonates, forming a soluble cation.[1][3]
-
Neutral pH (4–6): The molecule exists in its neutral/zwitterionic form, which has the lowest solubility .[1][3]
Solubility Profile & pH Targeting
| pH Range | Species Form | Solubility | Action |
| pH > 10 | Anionic (Uracilate) | High (Water) | Reaction conditions (keep here until workup) |
| pH 4.5 – 6.0 | Neutral | Precipitates | Target this range for isolation |
| pH < 2.0 | Cationic (Ammonium) | Moderate/High | Avoid (Product redissolves) |
Troubleshooting Guide: The "Crash-Out" Protocol
-
Cool: Cool the reaction mixture to Room Temperature (RT).
-
Acidify: Slowly add 1M HCl or Acetic Acid while monitoring with a pH meter.
-
Stop Point: Stop adding acid exactly when pH 5–6 is reached.
-
Wait: Stir at 0°C (ice bath) for 30 minutes to maximize yield.
-
Filter: Collect the solid. Wash with cold water (removes salts) followed by cold ethanol (removes unreacted amine).[1][2][3]
Module 3: Analytical Validation (NMR)
The Issue: "My NMR signals are broad or missing."
Diagnosis: You are likely using Chloroform-d (
-
Solubility: The compound is poorly soluble in
.[2][3] -
Tautomerism: The 6-amino group exchanges protons with the ring nitrogens and the carbonyl oxygens (lactam-lactim tautomerism).[2][3] This exchange rate is intermediate on the NMR timescale, causing peak broadening.[1]
The Fix: Solvent & Temperature
-
Standard: Use DMSO-d6 . The high polarity stabilizes the lactam form and improves solubility.[3]
-
Advanced: If peaks are still broad, add a drop of
(to exchange labile protons and simplify the spectrum) or run the NMR at 50°C to push the exchange rate to the "fast" limit, sharpening the peaks.
Expected NMR Signals (DMSO-d6)
- 10.0–11.0 ppm: Broad singlets (1H or 2H) for Uracil Ring NH.[1][2][3]
- 6.0–7.0 ppm: Broad singlet/doublet for exocyclic NH (coupled to cyclopentyl CH).[1][2][3]
- 4.5–4.8 ppm: Sharp singlet (1H) for the C5-H (vinyl proton on the ring).[1][2][3] This is your diagnostic peak for conversion.[2][3]
- 3.5–4.0 ppm: Multiplet (1H) for Cyclopentyl CH.[1][2][3]
-
1.2–2.0 ppm: Multiplets (8H) for Cyclopentyl
groups.[1][2][3]
Module 4: Stability & Storage
The Issue: "The solid turned pink/brown after a month."
Diagnosis: Oxidation or electrophilic trapping at the C5 position.[2][3] Root Cause: The C5 position of 6-aminouracil is highly electron-rich (enamine character).[2][3] It is susceptible to oxidation by air or reaction with electrophilic impurities (aldehydes, etc.) in the lab atmosphere.[1][3]
Storage Protocol
-
Container: Amber glass vial (protect from light).
-
Temperature: 4°C or -20°C is recommended for long-term storage.[2][3]
Visualizing Stability Risks
Figure 2: The C5 position is the "Achilles' heel" of the molecule, prone to oxidative degradation.[1][2][3]
References
-
Synthesis of 6-aminouracils via SNAr
-
Amphoteric Nature & Solubility
-
Tautomerism in NMR
-
Reaction Mechanism & Scavenging
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Aminouracil | 873-83-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the novel chemical entity (NCE) 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. Given its pyrimidine-dione scaffold, a class of compounds often exhibiting poor aqueous solubility, this document provides a structured approach to diagnosing the underlying issues and implementing proven enhancement strategies.
Part 1: Frequently Asked Questions - Initial Characterization & Problem Diagnosis
This section addresses the critical first steps in any bioavailability enhancement project: understanding the physicochemical properties of your compound and identifying the root cause of poor absorption.
Q1: We've observed low oral exposure of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in our initial animal studies. What's the first step?
The first step is to systematically characterize the compound's fundamental properties to determine why the exposure is low. Low oral bioavailability is typically caused by one or more of three main factors: poor solubility, low intestinal permeability, or extensive first-pass metabolism.[1][2] Your initial experiments should aim to classify your compound within the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics.
Q2: How do we determine the BCS class for our compound?
You will need to conduct two key experiments:
-
Aqueous Solubility Measurement: Determine the solubility of the compound across the physiological pH range (typically pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal (GI) tract. A compound is considered "highly soluble" if its highest required dose is soluble in 250 mL or less of aqueous media over this pH range.
-
Intestinal Permeability Assessment: This is often evaluated using an in-vitro model like the Caco-2 cell monolayer permeability assay.[3] This assay measures the rate at which the compound crosses a layer of intestinal-like cells.
Based on the results, you can diagnose the primary barrier to absorption. For many pyrimidine derivatives, the issue is often low solubility (BCS Class II or IV).[4]
Q3: What are the critical physicochemical properties we need to measure for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione?
Beyond solubility and permeability, a comprehensive characterization is crucial for selecting an appropriate formulation strategy.
| Property | Experimental Method | Why It's Important |
| pKa | Potentiometric titration, UV-spectrophotometry | Determines the ionization state of the molecule at different pH values in the GI tract, which directly impacts solubility and permeability. |
| LogP / LogD | Shake-flask method, HPLC | Measures the lipophilicity of the compound. An optimal LogP (typically 1-3) is needed to balance solubility and membrane permeability.[5] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with low solubility due to strong crystal lattice energy. It also determines the feasibility of thermal-based formulation methods like hot-melt extrusion. |
| Solid-State Form | X-ray Powder Diffraction (XRPD), DSC | Identifies if the compound exists in crystalline or amorphous forms, or as different polymorphs. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[6] |
Part 2: Troubleshooting and Formulation Guides
Once you have diagnosed the likely cause of low bioavailability, you can select a formulation strategy. This section provides detailed guides for common techniques applicable to poorly soluble compounds like 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
Strategy 1: Particle Size Reduction
Q4: Our compound is a BCS Class II candidate (low solubility, high permeability). When should we consider particle size reduction?
Particle size reduction is a foundational strategy for dissolution rate-limited compounds. According to the Noyes-Whitney equation, reducing the particle size increases the total surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.[7] This approach is most effective for compounds where dissolution is the primary bottleneck.
Workflow for Particle Size Reduction
Caption: Workflow for selecting and processing an API via particle size reduction.
Protocol: Nanosuspension Formulation via Wet Bead Milling
-
Preparation: Prepare a 5% (w/v) slurry of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or HPMC). The stabilizer is critical to prevent particle aggregation.
-
Milling: Add the slurry to a laboratory-scale bead mill charged with yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Processing: Mill the suspension at a high speed (e.g., 2000 rpm) for 4-8 hours. Maintain a low temperature (e.g., 5-10°C) using a cooling jacket to prevent thermal degradation.
-
Monitoring: Periodically withdraw samples and measure the particle size distribution using Dynamic Light Scattering (DLS). Continue milling until the desired particle size (e.g., Z-average < 300 nm) and a narrow Polydispersity Index (PDI < 0.3) are achieved.
-
Separation: Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Validation: Confirm the final particle size and PDI. Use XRPD to ensure the milling process has not induced a change in the crystalline form. The resulting nanosuspension can be used directly for oral dosing or further processed (e.g., spray-dried) into a solid form.
Troubleshooting Nanosuspensions
-
Issue: Particle aggregation or crystal growth during storage.
-
Cause: Insufficient or inappropriate stabilizer.
-
Solution: Screen different stabilizers (e.g., non-ionic polymers, ionic surfactants) or use a combination. Ensure the stabilizer concentration is above its critical micelle concentration if applicable.
-
-
Issue: Broad particle size distribution (High PDI).
-
Cause: Inefficient milling, over-concentration of the slurry.
-
Solution: Optimize milling parameters (speed, time, bead size). Try reducing the initial drug concentration in the slurry.
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
Q5: Particle size reduction gave us only a modest improvement. When is it time to try an amorphous solid dispersion?
You should consider an ASD when a compound's solubility is limited by its strong crystal lattice energy (often indicated by a high melting point). By dispersing the drug in an amorphous state within a polymer matrix, you eliminate the crystal lattice barrier, allowing the compound to dissolve into a transient "supersaturated" state in the GI tract, which can dramatically enhance absorption.[8][9]
Decision Tree for ASD Preparation Method
Caption: Decision-making process for selecting an appropriate ASD manufacturing method.
Protocol: ASD Formulation via Solvent Evaporation (Spray Drying)
-
Polymer Selection: Select a suitable polymer based on drug-polymer miscibility screens. Common choices include PVP-VA (Kollidon® VA64), HPMC-AS, or Soluplus®.
-
Solution Preparation: Dissolve 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure complete dissolution to form a clear solution.
-
Spray Drying: Atomize the solution into a hot air stream using a laboratory-scale spray dryer. Key parameters to optimize are:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to avoid drug degradation.
-
Feed Rate: Controls the droplet size and drying time.
-
Aspirator/Blower Rate: Controls the residence time in the drying chamber.
-
-
Collection: Collect the resulting dry powder from the cyclone separator.
-
Validation:
-
Use DSC to confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
-
Use XRPD to confirm the absence of crystallinity peaks.
-
Perform in-vitro dissolution testing in simulated intestinal fluids (FaSSIF/FeSSIF) to confirm enhanced dissolution and supersaturation compared to the crystalline drug.
-
Troubleshooting ASDs
-
Issue: The drug recrystallizes during storage or dissolution.
-
Cause: The drug loading is too high for the polymer to stabilize, or the formulation has absorbed moisture.
-
Solution: Decrease the drug loading. Store the ASD in low-humidity conditions with a desiccant. Consider using a polymer with a higher glass transition temperature (Tg) or one that has specific interactions (e.g., hydrogen bonding) with the drug.
-
-
Issue: Poor powder flow or low yield from the spray dryer.
-
Cause: Sticky, low-Tg polymer; non-optimized spray drying parameters.
-
Solution: Optimize the spray drying process parameters. Consider adding a glidant like colloidal silicon dioxide to the final powder.
-
Strategy 3: Lipid-Based Formulations
Q6: Our compound is highly lipophilic (high LogP). Would a lipid-based formulation be a good choice?
Yes, absolutely. For highly lipophilic (and thus poorly water-soluble) compounds, lipid-based drug delivery systems (LBDDS) are an excellent strategy.[6] These formulations use lipids, surfactants, and co-solvents to dissolve the drug in an oily matrix. Upon gentle agitation in the GI tract, they form fine oil-in-water emulsions or microemulsions, which can enhance solubility and absorption through several mechanisms, including bypassing the dissolution step and utilizing lipid absorption pathways.[10]
Protocol: Developing a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the screening results, select one oil, one surfactant, and one co-solvent. Construct a ternary phase diagram to identify the regions where self-emulsifying formulations form.
-
Prepare mixtures of the three components at varying ratios (e.g., from 10% to 90% in 10% increments).
-
To each mixture, add a small amount of water (simulating GI fluids) and observe the emulsification process. The goal is to find formulations that spontaneously form a clear or bluish-white microemulsion.
-
-
Drug Loading: Select promising formulations from the self-emulsifying region of the phase diagram and determine the maximum amount of your compound that can be dissolved without precipitation.
-
Characterization:
-
Droplet Size Analysis: Dilute the drug-loaded SEDDS in water and measure the resulting emulsion droplet size using DLS. Target droplet sizes are typically below 200 nm for optimal performance.
-
In-vitro Dispersion Test: Assess the formulation's ability to self-emulsify in simulated gastric and intestinal fluids.
-
-
Encapsulation: The final liquid SEDDS formulation can be filled into soft or hard gelatin capsules for oral administration.
Part 3: References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
METHODS FOR ENHANCEMENT OF BIOAVAILABILITY. Pharmapproach. [Link]
-
Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. ResearchGate. [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. PubMed. [Link]
-
Drug Bioavailability. MSD Manual Professional Edition. [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]
-
The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Preprints.org. [Link]
-
How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]
Sources
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and refined protocols to address common challenges encountered during this specific synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione typically proceeds via the nucleophilic substitution of a suitable leaving group at the 6-position of a uracil precursor with cyclopentylamine. A common and effective starting material is 6-aminouracil, which can be converted to a more reactive intermediate or directly reacted under specific conditions.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, with starting material remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Reaction Conditions: The reaction may not have reached completion due to insufficient time or temperature.[1][2]
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature and extend the reaction time, while periodically sampling the mixture to check for product formation.
-
-
Poor Reactant Quality: Impurities in the starting materials, particularly the 6-aminouracil or the cyclopentylating agent, can inhibit the reaction.[2]
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify the 6-aminouracil if necessary. Use a freshly opened or properly stored cyclopentylamine or cyclopentyl bromide.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Solution: Aprotic polar solvents such as DMF, DMSO, or NMP are often effective for this type of N-alkylation.[3] If solubility is an issue, consider experimenting with different solvents or solvent mixtures. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My crude product analysis (TLC, LC-MS, or NMR) shows multiple spots or peaks, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer: The presence of multiple nucleophilic sites in 6-aminouracil can lead to a lack of regioselectivity and the formation of undesired isomers.[3]
-
Cause: Alkylation can occur on the exocyclic amino group (N-exo) or the endocyclic ring nitrogens (N1 or N3). The endocyclic nitrogens are often more basic and can compete for the alkylating agent.[3]
-
Solutions:
-
Protecting Groups: While a more complex route, protecting the endocyclic nitrogens before alkylation can ensure selectivity for the exocyclic amino group.
-
Reaction Condition Optimization: The choice of base and solvent can influence the regioselectivity. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, or NaH) and solvents to favor the desired N-exo alkylation.[3]
-
Alternative Synthetic Routes: Consider a reductive amination approach. This involves reacting 6-aminouracil with cyclopentanone to form an imine intermediate, which is then selectively reduced to the desired product. This method is often highly selective for N-alkylation of the primary amino group.[3]
-
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione from the crude reaction mixture. What are the best purification strategies?
Answer: The polarity of pyrimidine derivatives can present challenges during purification.[4]
-
Recrystallization: This is often the most effective method for purifying the final product, especially for removing minor impurities.[1] Experiment with different solvent systems to find one that provides good crystal formation.
-
Column Chromatography:
-
Normal-Phase Chromatography: For moderately polar compounds, normal-phase chromatography on silica gel is a common starting point.[4] Use TLC to determine an optimal solvent system, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[5]
-
Reverse-Phase Chromatography: If the compound has some nonpolar character, reverse-phase chromatography (RPC) using a C18 column can be effective.[4] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (like formic acid) to improve peak shape.[4]
-
Troubleshooting Tailing: If you observe peak tailing on a silica gel column, it may be due to strong interactions with the acidic silanol groups.[5] Adding a small amount of a basic modifier like triethylamine to your eluent can help to improve the peak shape.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione?
A common and direct approach involves the nucleophilic substitution of a leaving group at the 6-position of a uracil ring with cyclopentylamine. A frequently used precursor is 6-chlorouracil, which can be synthesized from 6-aminouracil. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Q2: Can I use cyclopentyl bromide instead of cyclopentylamine?
Yes, cyclopentyl bromide can be used as the alkylating agent in a reaction with 6-aminouracil. This is a direct N-alkylation reaction. However, as discussed in the troubleshooting section, this can lead to a mixture of products due to the multiple nucleophilic nitrogen atoms in 6-aminouracil.[3] Careful control of reaction conditions is crucial to favor alkylation on the exocyclic amino group.
Q3: What analytical techniques are essential for characterizing the final product?
To confirm the structure and purity of your synthesized 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.
Q4: Are there any safety precautions I should be aware of during this synthesis?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Bases like sodium hydride (NaH) are highly reactive and should be handled with extreme caution under an inert atmosphere.
IV. Refined Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via 6-Chlorouracil Intermediate
This two-step protocol involves the initial conversion of 6-aminouracil to 6-chlorouracil, followed by reaction with cyclopentylamine.
Step 1: Synthesis of 6-Chlorouracil
A detailed, validated protocol for the synthesis of 6-chlorouracil from 6-aminouracil should be consulted and followed.
Step 2: Synthesis of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chlorouracil (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add cyclopentylamine (1.1 to 1.5 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct N-Alkylation of 6-Aminouracil with Cyclopentyl Bromide
This protocol describes the direct reaction between 6-aminouracil and cyclopentyl bromide.
-
To a solution of 6-aminouracil (1 equivalent) in a polar aprotic solvent (e.g., DMF or DMSO), add a suitable base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with care).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add cyclopentyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and quench it carefully with water if NaH was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
V. Data Presentation and Visualization
Table 1: Troubleshooting Summary for Low Product Yield
| Potential Cause | Recommended Solution | Monitoring Technique |
| Incomplete Reaction | Increase reaction time and/or temperature.[1][2] | TLC, LC-MS |
| Inefficient Catalyst | Ensure catalyst activity; consider alternative catalysts.[1] | TLC, LC-MS |
| Poor Reactant Quality | Purify starting materials.[2] | NMR, Melting Point |
| Suboptimal Solvent | Experiment with different anhydrous polar aprotic solvents (DMF, DMSO).[3] | Visual inspection of solubility, TLC |
Caption: A decision tree for troubleshooting the formation of side products.
VI. References
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). Retrieved February 23, 2026, from
-
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.). Retrieved February 23, 2026, from
-
Technical Support Center: N-alkylation of 2-Aminopyrimidines - Benchchem. (n.d.). Retrieved February 23, 2026, from
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.). Retrieved February 23, 2026, from
-
Avoiding side product formation in pyrimidine synthesis - Benchchem. (n.d.). Retrieved February 23, 2026, from
Sources
Validating the Biological Activity of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. This compound has been identified as a putative dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and FMS-like tyrosine kinase 3 (FLT3), two clinically relevant targets in oncology. To ensure scientific rigor, this guide will focus on a comparative approach, benchmarking the performance of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione against established and FDA-approved inhibitors: Trametinib (a MEK inhibitor) and Gilteritinib (a FLT3 inhibitor).
The experimental protocols detailed herein are designed to be self-validating, providing a clear path from in vitro enzymatic assays to cellular mechanism-of-action studies. By following these methodologies, researchers can generate robust and reproducible data to ascertain the potency, selectivity, and cellular efficacy of this novel chemical entity.
The Rationale: Dual Inhibition of MEK and FLT3
The RAS-RAF-MEK-ERK (MAPK) and FLT3 signaling pathways are critical regulators of cell proliferation, differentiation, and survival.[1][] Dysregulation of these pathways is a hallmark of many cancers.
The MAPK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, influencing a wide array of cellular processes.[1][3] The kinases MEK1 and MEK2 are central components of this pathway, and their inhibition can effectively block the uncontrolled cell growth driven by upstream mutations in genes like BRAF and RAS.[4][5][6]
FLT3 is a receptor tyrosine kinase that plays a pivotal role in the development of hematopoietic stem and progenitor cells.[7] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[8][9] These mutations lead to constitutive activation of the FLT3 receptor, driving leukemic cell proliferation and survival.[10][11]
The concept of a dual inhibitor targeting both MEK and FLT3 is compelling.[12][13] Such a compound could offer a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms that can arise from single-agent therapies.[14][15] For instance, some AML cells exhibit persistent MEK/ERK signaling even when FLT3 is inhibited, suggesting that concomitant targeting of both pathways could lead to synergistic anti-leukemic effects.[14][15]
Comparative Compound Overview
| Compound | Target(s) | Mechanism of Action | Approved Indications (Examples) |
| 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione | Putative MEK and FLT3 | Putative dual kinase inhibitor | Not applicable (Investigational) |
| Trametinib (Mekinist®) | MEK1 and MEK2 | A reversible, highly selective allosteric inhibitor of MEK1 and MEK2 activation and kinase activity.[5][16] | Unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[4][17] |
| Gilteritinib (Xospata®) | FLT3 | A small molecule that inhibits multiple receptor tyrosine kinases, including FLT3, by blocking FLT3 receptor signaling and proliferation.[18][19][20] | Relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[18][19] |
Signaling Pathways and Points of Inhibition
To understand the experimental validation, it is crucial to visualize the signaling cascades and the precise points of intervention for these inhibitors.
MEK/ERK Signaling Pathway
Caption: The MEK/ERK signaling cascade and the inhibitory point of Trametinib.
FLT3 Signaling Pathway
Caption: The FLT3 signaling cascade and the inhibitory point of Gilteritinib.
Experimental Validation Workflow
A logical and stepwise approach is critical for the robust validation of a novel kinase inhibitor. The following workflow outlines the key stages, from initial biochemical assessment to cellular characterization.
Caption: A streamlined workflow for validating dual kinase inhibitors.
Part 1: In Vitro Biochemical Assays
The first step is to determine the direct inhibitory activity of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione on the enzymatic activity of purified MEK1, MEK2, and FLT3 kinases. This is crucial for establishing the compound's potency and selectivity at the biochemical level.
Protocol 1: MEK1/2 In Vitro Kinase Assay
This protocol is adapted from standard kinase assay methodologies.[21][22]
Objective: To determine the IC50 value of the test compound against MEK1 and MEK2.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes.
-
Inactive ERK2 substrate.
-
ATP.
-
Test compound (6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione), Trametinib (positive control), DMSO (vehicle control).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit or similar technology for detecting kinase activity.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and Trametinib in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, the test compound/control at various concentrations, and the MEK1 or MEK2 enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: FLT3 In Vitro Kinase Assay
This protocol is based on established methods for assessing FLT3 kinase activity.[23][24]
Objective: To determine the IC50 value of the test compound against wild-type and mutant (e.g., ITD) FLT3.
Materials:
-
Recombinant human FLT3 (wild-type and ITD mutant) enzymes.
-
A suitable peptide substrate.
-
ATP.
-
Test compound (6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione), Gilteritinib (positive control), DMSO (vehicle control).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit or similar.
-
Microplate reader.
Procedure:
-
Follow the same serial dilution and reaction setup as described in Protocol 1, substituting the MEK enzyme and substrate with the FLT3 enzyme and its specific substrate.
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture.
-
After incubation, the reaction is stopped, and the kinase activity is quantified by measuring ADP production.
-
Calculate the percentage of inhibition and determine the IC50 values for both wild-type and mutant FLT3.
Expected Data and Interpretation
The primary output will be the IC50 values for each compound against each kinase.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | FLT3 (WT) IC50 (nM) | FLT3 (ITD) IC50 (nM) |
| 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Trametinib | ~0.3-2 | ~0.3-2 | >10,000 | >10,000 |
| Gilteritinib | >10,000 | >10,000 | ~1-5 | ~1-5 |
Note: The IC50 values for Trametinib and Gilteritinib are representative and may vary depending on the specific assay conditions.
A potent dual inhibitor would be expected to have low nanomolar IC50 values against both MEK and FLT3 kinases.
Part 2: Cellular Mechanism-of-Action Assays
While in vitro assays are essential for determining direct enzymatic inhibition, it is crucial to validate that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.
Protocol 3: Cellular MEK Pathway Inhibition Assay (Phospho-ERK)
This assay measures the phosphorylation of ERK, the direct downstream target of MEK, as a readout of MEK activity within the cell.[25]
Objective: To determine the cellular potency of the test compound in inhibiting MEK-mediated signaling.
Materials:
-
A suitable cancer cell line with a constitutively active MAPK pathway (e.g., PANC-1, A375).
-
Complete cell culture medium.
-
Test compound, Trametinib, and DMSO.
-
Lysis buffer.
-
Antibodies for Western blotting or ELISA: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.
-
Western blotting or ELISA equipment.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or Trametinib for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or a quantitative ELISA.
-
Quantify the p-ERK signal and normalize it to the total ERK signal for each treatment condition.
-
Calculate the percentage of p-ERK inhibition relative to the DMSO-treated control.
-
Determine the IC50 value for the inhibition of ERK phosphorylation.
Protocol 4: Cellular FLT3 Pathway Inhibition Assay (Phospho-FLT3)
This assay assesses the autophosphorylation of the FLT3 receptor in a cellular context.[26][27]
Objective: To determine the cellular potency of the test compound in inhibiting FLT3 signaling.
Materials:
-
An AML cell line endogenously expressing a mutant FLT3 receptor (e.g., MV4-11, MOLM-13).[23]
-
Complete cell culture medium.
-
Test compound, Gilteritinib, and DMSO.
-
Lysis buffer.
-
Antibodies for Western blotting or ELISA: anti-phospho-FLT3 (Tyr591), anti-total FLT3.
-
Western blotting or ELISA equipment.
Procedure:
-
Culture the suspension AML cells and treat them with serial dilutions of the test compound or Gilteritinib for a defined period (e.g., 1-4 hours).
-
Pellet the cells, wash, and lyse them.
-
Following protein quantification, analyze the levels of phosphorylated FLT3 (p-FLT3) and total FLT3 by Western blotting or ELISA.
-
Quantify the p-FLT3 signal and normalize it to the total FLT3 signal.
-
Calculate the percentage of p-FLT3 inhibition and determine the IC50 value.
Expected Data and Interpretation
The cellular IC50 values will demonstrate the compound's ability to inhibit its targets within a living cell.
| Compound | p-ERK Inhibition IC50 (nM) | p-FLT3 Inhibition IC50 (nM) |
| 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione | Experimental Data | Experimental Data |
| Trametinib | ~1-10 | Not active |
| Gilteritinib | Not active | ~1-10 |
Note: Cellular IC50 values are typically higher than biochemical IC50s due to factors like cell permeability and off-target binding.
Part 3: Cellular Viability and Proliferation Assays
The ultimate goal of an anticancer agent is to inhibit the growth of and/or kill cancer cells. Therefore, it is essential to correlate target inhibition with a phenotypic outcome.
Protocol 5: Cell Viability/Proliferation Assay
This protocol measures the effect of the compounds on the viability and proliferation of cancer cell lines.[28][29][30]
Objective: To determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) of the test compound in relevant cancer cell lines.
Materials:
-
Cancer cell lines representing both MEK-dependent (e.g., A375) and FLT3-dependent (e.g., MV4-11) contexts.
-
Complete cell culture medium.
-
Test compound, Trametinib, Gilteritinib, and DMSO.
-
A cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar).[29]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds and controls.
-
Incubate the plates for a period that allows for several cell doublings (typically 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control.
-
Determine the GI50 or IC50 values by plotting the data on a dose-response curve.
Expected Data and Interpretation
This data will link the molecular mechanism to a functional cellular outcome.
| Compound | A375 (MEK-dependent) GI50 (nM) | MV4-11 (FLT3-dependent) GI50 (nM) |
| 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione | Experimental Data | Experimental Data |
| Trametinib | Potent (~1-20 nM) | Less potent/Inactive |
| Gilteritinib | Less potent/Inactive | Potent (~1-10 nM) |
A successful dual inhibitor should demonstrate potent growth inhibition in both cell lines, indicating its activity against both targets in a cellular context.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a dual MEK and FLT3 inhibitor. By systematically progressing through biochemical, cellular mechanism-of-action, and phenotypic assays, and by using well-characterized inhibitors like Trametinib and Gilteritinib as benchmarks, researchers can build a robust data package to support the further development of this compound.
Positive results from these studies would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the off-target effects of the compound.
-
In vivo efficacy studies: Using xenograft models of melanoma and AML to evaluate the compound's anti-tumor activity in a living organism.
-
Pharmacokinetic and pharmacodynamic studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition in vivo.
By adhering to these rigorous validation principles, the scientific community can confidently assess the therapeutic potential of novel kinase inhibitors like 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and accelerate the development of next-generation cancer therapies.
References
-
MAPK/ERK pathway - Wikipedia. [Link]
-
Trametinib - DermNet. [Link]
-
The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC. [Link]
-
Public Summary SwissPAR - Xospata® (active substance: gilteritinib) - Swissmedic. [Link]
-
Mekinist (Trametinib) - Treatment for Metastatic Melanoma - Clinical Trials Arena. [Link]
-
Trametinib - Liv Hospital. [Link]
-
Xospata (gilteritinib) for Acute Myeloid Leukaemia with FLT3 Mutation - Clinical Trials Arena. [Link]
-
The Dual MEK/FLT3 Inhibitor E6201 Exerts Cytotoxic Activity against Acute Myeloid Leukemia Cells Harboring Resistance-Conferring FLT3 Mutations - AACR Journals. [Link]
-
Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA. [Link]
-
The dual MEK/FLT3 inhibitor E6201 exerts cytotoxic activity against acute myeloid leukemia cells harboring resistance-conferring FLT3 mutations - PMC. [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC. [Link]
-
Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC. [Link]
-
Xospata - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. [Link]
-
The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC. [Link]
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC. [Link]
-
FLT3 Signaling pathways and their dysregulation in AML. Illustration of... - ResearchGate. [Link]
-
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC. [Link]
-
The Dual MEK/FLT3 Inhibitor E6201 Exerts Cytotoxic Activity against Acute Myeloid Leukemia Cells Harboring Resistance-Conferring FLT3 Mutations - PubMed. [Link]
-
FLT3 as a therapeutic target in AML: still challenging after all these years - ASH Publications. [Link]
-
Erk Signaling Pathway - Creative Diagnostics. [Link]
-
MEK Cellular Phosphorylation Assay Service - Reaction Biology. [Link]
-
FLT3 (ITD) Cellular Phosphorylation Assay Service - Reaction Biology. [Link]
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - Frontiers. [Link]
-
Potency of FLT3 inhibitors in biochemical and cellular assays - ResearchGate. [Link]
-
Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition - PMC. [Link]
-
ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors - AACR Journals. [Link]
-
In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC. [Link]
-
Document: Dual FLT3 inhibitors: Against the drug resistance of acute myeloid leukemia in recent decade. (CHEMBL4359824) - ChEMBL - EMBL-EBI. [Link]
-
Clonal Selection with RAS Pathway Activation Mediates Secondary Clinical Resistance to Selective FLT3 Inhibition in Acute Myeloid Leukemia | Cancer Discovery - AACR Journals. [Link]
-
FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC - NIH. [Link]
-
Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - MDPI. [Link]
-
Selective FLT3 Inhibition Uncovers the Role of FL and FLT3 in Normal CD34+ Hematopoietic Stem Cells. | Blood | American Society of Hematology - ASH Publications. [Link]
-
Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - MDPI. [Link]
-
Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity - AACR Journals. [Link]
-
Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. [Link]
-
Full article: Inhibition of MEK with trametinib enhances the efficacy of anti-PD-L1 inhibitor by regulating anti-tumor immunity in head and neck squamous cell carcinoma - Taylor & Francis. [Link]
-
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. [Link]
-
Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC. [Link]
-
A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC. [Link]
Sources
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. int.livhospital.com [int.livhospital.com]
- 6. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 10. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Document: Dual FLT3 inhibitors: Against the drug resistance of acute myeloid leukemia in recent decade. (CHEMBL4359824) - ChEMBL [ebi.ac.uk]
- 14. The dual MEK/FLT3 inhibitor E6201 exerts cytotoxic activity against acute myeloid leukemia cells harboring resistance-conferring FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Dual MEK/FLT3 Inhibitor E6201 Exerts Cytotoxic Activity against Acute Myeloid Leukemia Cells Harboring Resistance-Conferring FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mekinist (Trametinib) - Treatment for Metastatic Melanoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. swissmedic.ch [swissmedic.ch]
- 19. Xospata (gilteritinib) for Acute Myeloid Leukaemia with FLT3 Mutation [clinicaltrialsarena.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 24. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. researchgate.net [researchgate.net]
- 28. Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
A Comparative Guide to Pyrimidine-2,4-dione Scaffolds as N-Terminal Hsp90 Inhibitors
This guide provides an in-depth comparison of inhibitors based on the 6-(substituted-amino)pyrimidine-2,4(1H,3H)-dione scaffold, using 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a representative structure, against other classes of inhibitors targeting the N-terminal ATP-binding domain of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are integral to cancer cell growth, survival, and signaling.[1][2] Its ATP-dependent chaperone cycle makes it a prime therapeutic target; inhibiting its ATPase activity leads to the misfolding and subsequent degradation of oncoproteins, effectively disrupting multiple oncogenic pathways at once.[3][4]
The Hsp90 Chaperone Cycle and Mechanism of Inhibition
The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP at its N-terminal domain (NTD). This process drives a series of conformational changes, allowing Hsp90 to accommodate and correctly fold or stabilize its client proteins. N-terminal inhibitors, including those with a pyrimidine-dione core, function as ATP-competitive antagonists.[1] By occupying the nucleotide-binding pocket, they lock the chaperone in an open, inactive conformation, preventing the conformational shifts necessary for its function. This leads to the release of the client protein, which, now unstable, is targeted for degradation by the ubiquitin-proteasome pathway.[1][3] This mechanism offers a powerful therapeutic strategy, as it simultaneously dismantles several pillars of malignant progression.
Caption: Hsp90 inhibition pathway.
Comparative Analysis of Hsp90 Inhibitors
While specific public data for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is limited, we can evaluate its potential by comparing its structural class (small synthetic inhibitors) with well-characterized natural product derivatives and other synthetic molecules that have progressed to clinical trials. The choice of an inhibitor for research or therapeutic development hinges on a balance of potency, selectivity, solubility, and off-target effects.
| Inhibitor Class | Representative Compound | Target Domain | IC₅₀ (Biochemical) | Cellular Activity & Notes | References |
| Natural Product (Ansamycin) | 17-AAG (Tanespimycin) | N-Terminal | ~21 nM | Potent inhibitor but suffers from poor solubility and hepatotoxicity. Requires reductive activation. | [2][5] |
| Natural Product (Resorcinol) | Radicicol | N-Terminal | ~0.9 µM | Structurally distinct from ansamycins. Potent in vitro but has poor in vivo stability. | [4] |
| Synthetic (Purine-Scaffold) | BIIB021 (CNF2024) | N-Terminal | Not specified | The first oral synthetic inhibitor to enter clinical trials. Generally well-tolerated. | [6] |
| Synthetic (Resorcinol-based) | Luminespib (AUY-922) | N-Terminal | ~13 nM | High potency and demonstrates activity against 17-AAG-resistant cell lines. | [5][7] |
| Synthetic (Triazole-based) | Ganetespib (STA-9090) | N-Terminal | ~31 nM (in SCLC cells) | Does not rely on NQO1 for activation, bypassing a resistance mechanism associated with 17-AAG. | [5] |
| Synthetic (Pyrimidine-dione) | Representative Structure | N-Terminal | Varies | This class offers high synthetic tractability. Potency is highly dependent on substitutions. | [8][9] |
Experimental Validation: Hsp90 ATPase Activity Assay
To quantitatively compare the potency of different Hsp90 inhibitors, a robust biochemical assay is essential. The malachite green-based colorimetric assay is a widely used, cost-effective method for measuring the ATPase activity of Hsp90.[4][10] The principle is straightforward: the assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The presence of an effective inhibitor will reduce the rate of ATP hydrolysis, resulting in a lower Pi concentration.
Experimental Workflow Diagram
Caption: Workflow for Hsp90 ATPase activity assay.
Detailed Step-by-Step Protocol
Causality Behind Choices: This protocol utilizes yeast Hsp90, which has a significantly higher intrinsic ATPase activity compared to human Hsp90, providing a more robust signal window for high-throughput screening.[4][11] The use of a malachite green colorimetric endpoint makes the assay sensitive and avoids the need for specialized fluorescence readers or radioactive materials.[12]
Reagents and Materials:
-
Purified recombinant yeast Hsp90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (e.g., 10 mM stock in water)
-
Test inhibitors (e.g., 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione) dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Geldanamycin or Radicicol)
-
Malachite Green Reagent (commercially available kits or prepared in-house)
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes and a plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test inhibitor in 100% DMSO. Using a liquid handler or manual pipette, transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of a known inhibitor like Geldanamycin (positive control, 100% inhibition).
-
Enzyme Preparation: Dilute the stock Hsp90 enzyme to a working concentration (e.g., 2x final concentration) in Assay Buffer. A typical final concentration is ~50-100 nM.
-
Enzyme Addition: Add the diluted Hsp90 enzyme solution to all wells containing the test compounds and controls.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the enzymatic reaction begins.
-
Reaction Initiation: Prepare a working solution of ATP in Assay Buffer (e.g., 2x final concentration). The final ATP concentration should be at or near the Km of the enzyme (for yeast Hsp90, this is ~500-700 µM).[4] Add the ATP solution to all wells to start the reaction.
-
Reaction Incubation: Mix the plate and incubate for 90 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range for the negative controls.
-
Reaction Termination and Detection: Add the Malachite Green Reagent to all wells as per the manufacturer's instructions. This reagent typically contains malachite green, molybdate, and a stabilizing agent, which will complex with the free phosphate generated by ATP hydrolysis, and also stops the enzymatic reaction.
-
Color Development: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength between 620 nm and 650 nm.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion
The 6-(substituted-amino)pyrimidine-2,4(1H,3H)-dione scaffold represents a promising class of synthetic Hsp90 inhibitors. While established inhibitors like the ansamycins and second-generation synthetic compounds such as Luminespib and Ganetespib have demonstrated potent activity, they are not without their liabilities, including off-target effects and acquired resistance.[5][6] The synthetic tractability of the pyrimidine-dione core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental framework provided here offers a robust system for quantitatively evaluating novel compounds like 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and benchmarking their performance against existing inhibitors, paving the way for the development of next-generation Hsp90-targeted therapies.
References
-
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. National Library of Medicine. Available at: [Link]
-
Cell-based secondary assay for identifying Hsp90 inhibitors that degrade Hsp90 client protein Her2. PubChem. Available at: [Link]
-
Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Ingenta Connect. Available at: [Link]
-
Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. National Library of Medicine. Available at: [Link]
-
Comparative analysis of novel and conventional Hsp90 inhibitors on HIF activity and angiogenic potential in clear cell renal cell carcinoma: implications for clinical evaluation. National Library of Medicine. Available at: [Link]
-
Overview of representative bacterial DNA Gyrase B inhibitors. ResearchGate. Available at: [Link]
-
Assays for HSP90 and Inhibitors. Springer Nature Experiments. Available at: [Link]
-
Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Bentham Science Publishers. Available at: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. ASM Journals. Available at: [Link]
-
Identification of potential Escherichia coli DNA gyrase B inhibitors targeting antibacterial therapy: an integrated docking and molecular dynamics simulation study. National Library of Medicine. Available at: [Link]
-
DNA gyrase. Wikipedia. Available at: [Link]
-
What are HSP90 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Intrinsic inhibition of the Hsp90 ATPase activity. National Library of Medicine. Available at: [Link]
-
High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. National Library of Medicine. Available at: [Link]
-
Hsp90 inhibitor. Wikipedia. Available at: [Link]
-
HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]
-
HSP90α (C-Terminal) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. JoVE. Available at: [Link]
-
Hsp90 inhibitors. Hsp90 inhibitors are classified into three groups. ResearchGate. Available at: [Link]
-
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. ResearchGate. Available at: [Link]
-
HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). National Library of Medicine. Available at: [Link]
-
Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Library of Medicine. Available at: [Link]
-
Synthesis and biological evaluation of some pyrimidinethiones and related heterocycles. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. National Library of Medicine. Available at: [Link]
-
Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. Hindawi. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists. National Library of Medicine. Available at: [Link]
-
Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. National Library of Medicine. Available at: [Link]
-
Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines. National Library of Medicine. Available at: [Link]
-
Profiles. Drug Hunter. Available at: [Link]
-
6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLOS. Available at: [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]
-
4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. MDPI. Available at: [Link]
- Pyrido[4,3-d]pyrimidine compounds. Google Patents.
Sources
- 1. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative analysis of novel and conventional Hsp90 inhibitors on HIF activity and angiogenic potential in clear cell renal cell carcinoma: implications for clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]
- 12. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
The Structure-Activity Relationship of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Comparative Guide for Drug Discovery Professionals
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1] The strategic substitution of this core structure has led to the development of drugs with diverse activities, including anticancer, antiviral, and antimicrobial properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, a representative of the 6-aminouracil class of compounds. By comparing it with structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the design of novel therapeutics.
The 6-Aminopyrimidine-2,4-dione Core: A Privileged Scaffold
The 6-aminouracil moiety is a versatile building block in the synthesis of various heterocyclic compounds.[1] Its capacity to act as both an electrophile and a nucleophile makes it a valuable precursor for creating fused ring systems and introducing diverse substituents.[1] This chemical tractability has been exploited to generate libraries of compounds with a broad spectrum of biological activities. Notably, derivatives of 6-aminouracil have shown significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and dihydrofolate reductase.
Unraveling the Structure-Activity Relationship of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and Its Analogs
While specific biological data for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is not extensively documented in publicly available literature, a comprehensive understanding of its potential can be derived from the SAR of closely related analogs. The key structural features to consider are the substituent at the 6-position of the pyrimidine ring, as well as modifications at other positions of the uracil core.
The Significance of the C6-Substituent
The nature of the substituent at the C6 position of the pyrimidine-2,4-dione ring plays a pivotal role in determining the biological activity and target selectivity of the molecule.
The presence of a cyclopentylamino group at the C6 position is a key feature of the topic compound. In the broader context of kinase inhibitors, cycloalkyl groups are often utilized to probe hydrophobic pockets within the ATP-binding site. For instance, the discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) highlights the favorable interactions that a cyclopentyl moiety can establish.
In contrast, many potent kinase inhibitors feature arylamino substituents at similar positions. These aromatic rings can engage in crucial π-π stacking and hydrogen bonding interactions within the kinase hinge region. For example, novel 2,4-diarylaminopyrimidine derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) L858R/T790M resistance mutant.[2]
The choice between a cycloalkylamino and an arylamino group at the C6 position therefore represents a critical decision point in the design of new inhibitors, with the optimal choice being highly dependent on the specific topology of the target enzyme's active site.
The size and lipophilicity of the C6-substituent are also critical determinants of activity. Studies on 2,4-diaminopyrimidine derivatives as anti-tubercular agents suggest that appropriate lipophilicity is necessary for the compound to penetrate the cell wall of Mycobacterium tuberculosis.[3] In the context of anticancer agents, the introduction of various heterocyclic rings at the C6 position of 6-aminouracil has been shown to significantly influence cytotoxicity against prostate cancer cells.[4]
Modifications at Other Positions of the Pyrimidine Ring
While the C6-substituent is a primary determinant of activity, modifications at other positions of the pyrimidine-2,4-dione ring can further modulate the compound's pharmacological profile.
Alkylation or arylation at the N1 and N3 positions of the uracil ring can influence the molecule's solubility, cell permeability, and binding interactions. For instance, in a series of 5-cinnamoyl-6-aminouracils with anticancer activity, methylation at the N1 and N3 positions was a common feature of the active compounds.[5]
Substitution at the C5 position can introduce additional points of interaction with the target protein. In a series of 5-arylethylidene-aminopyrimidine-2,4-diones, the nature of the aryl group at the 5-position had a significant impact on their cytotoxicity and inhibitory activity against BRD4 and PLK1.[6]
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various 6-substituted pyrimidine-2,4-dione analogs, providing a comparative landscape for understanding the potential of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
| Compound Class | C6-Substituent | Other Key Substitutions | Biological Target(s) | Reported Activity (IC50/GI50) | Reference(s) |
| Pyrido[2,3-d]pyrimidines | Phenylamino derivatives | Varied substitutions on the phenyl ring | CDK4 | 30-100 nM | |
| Aminopyrimidine Hybrids | Amino | 5-((alkylamino)(phenyl)methyl) | EGFR TK | 0.7 ± 0.02 µM | |
| 5-Arylethylidene-aminopyrimidines | Amino | 5-Arylethylidene | BRD4, PLK1 | 0.029 µM (BRD4), 0.094 µM (PLK1) | [7] |
| Pyrano[2,3-d]pyrimidines | Fused pyran ring | Varied substitutions on the pyran ring | PARP-1 | 3.61 - 4.06 nM | [5] |
| 2,4-Diaminopyrimidines | Varied | - | CDK7 | 7.21 nM | [8] |
Experimental Protocols and Methodologies
To facilitate further research and comparative studies, a representative experimental protocol for a kinase inhibition assay is provided below. This assay is broadly applicable for evaluating the inhibitory potential of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and its analogs against a panel of protein kinases.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of the inhibitor's binding affinity to the target kinase.
Materials:
-
Target kinase (e.g., CDK4/Cyclin D1, EGFR)
-
Europium-labeled anti-tag antibody (specific to the kinase)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the kinase-antibody complex to the wells.
-
Add the tracer to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC₅₀ value.
Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz, illustrate key SAR principles discussed in this guide.
Caption: General SAR of 6-substituted pyrimidine-2,4-diones.
Caption: Comparison of C6-substituent interactions.
Conclusion and Future Directions
The 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione scaffold holds significant promise as a starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The analysis of its structural analogs reveals that the substituent at the C6 position is a key determinant of biological activity, with both cycloalkylamino and arylamino groups offering distinct advantages depending on the target enzyme. Further exploration of this chemical space, guided by the SAR principles outlined in this guide, is warranted. The synthesis and biological evaluation of a focused library of 6-cycloalkylaminopyrimidine-2,4-diones, with systematic variations of the cycloalkyl group and substitutions at other positions of the uracil ring, will be instrumental in identifying potent and selective drug candidates.
References
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. Retrieved from [Link]
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). RSC Advances, 11(8), 4647-4664.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry, 16(16), 1633-1648.
- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2014). Open Journal of Medicinal Chemistry, 4(2), 39-60.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(18), 6688.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). Journal of Medicinal Chemistry, 67(15), 12756-12775.
- Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. (2002). Journal of Medicinal Chemistry, 45(17), 3639-3648.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(18), 6688.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances, 14(3), 1827-1845.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2021). RSC Advances, 11(54), 34241-34257.
- Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. (2016). Organic & Biomolecular Chemistry, 14(32), 7701-7711.
-
Comparison of the anti-inflammatory activities of 2H-pyrimido[1,6-a]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
- Discovery of Novel 2,4-diarylaminopyrimidine Derivatives as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors Against L858R/T790M Resistance Mutation. (2018). European Journal of Medicinal Chemistry, 152, 473-483.
-
Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). Journal of Medicinal Chemistry, 60(5), 1746-1767.
- SYNTHESIS AND EVALUATION OF DIAMINOPYRIMIDINE DERIVATIVES AS DUAL INHIBITORS OF EGFR AND SRC FOR ANTITUMOR TREATMENT. (2020). Acta Pharmaceutica Sinica B, 10(2), 295-306.
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry, 16(16), 1633-1648.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2023). Frontiers in Chemistry, 11, 1245463.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules, 22(9), 1569.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry, 16(16), 1633-1648.
- An Investigation of Structure–Activity Relationships and Cell Death Mechanisms of the Marine Alkaloids Discorhabdins in Merkel Cell Carcinoma Cells. (2023). Marine Drugs, 21(9), 481.
Sources
- 1. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Among the myriad of scaffolds explored, the pyrimidine-2,4(1H,3H)-dione core has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential. This guide provides a comprehensive comparative analysis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione derivatives, with a particular focus on their activity as Cyclin-Dependent Kinase (CDK) inhibitors. By examining their structure-activity relationships, and comparing their performance against established drugs like Palbociclib, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising chemical space.
Introduction: The Versatility of the Pyrimidine-2,4-dione Scaffold
The pyrimidine-2,4(1H,3H)-dione, also known as the uracil nucleus, is a fundamental heterocyclic motif found in nucleic acids.[1] Its inherent ability to form hydrogen bonds and engage in various non-covalent interactions has made it an attractive starting point for the design of enzyme inhibitors.[2] Modifications at different positions of the pyrimidine ring have led to the development of a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1][2] The 6-amino substituted derivatives, in particular, have shown remarkable promise as kinase inhibitors, a class of drugs that target the enzymes responsible for cell growth and proliferation.[3]
The Rise of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-diones as CDK Inhibitors
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle.[4][5] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] The pyrido[2,3-d]pyrimidin-7-one scaffold, a fused version of the pyrimidine-2,4-dione core, has been particularly successful in yielding potent and selective CDK inhibitors.[6][7] Palbociclib (Ibrance®), a landmark FDA-approved drug for the treatment of HR-positive, HER2-negative breast cancer, features this core structure and a cyclopentyl group, highlighting the significance of this particular substituent.[7][8][9]
The 6-(cyclopentylamino) group has been identified as a key moiety for achieving high potency and selectivity for CDK4 and CDK6.[7] This guide will delve into the nuances of how structural modifications to this scaffold impact its biological activity, providing a framework for the rational design of next-generation inhibitors.
Comparative Performance Analysis
A thorough evaluation of novel chemical entities necessitates a direct comparison with existing standards. In the context of CDK4/6 inhibitors, Palbociclib serves as an essential benchmark. The following table summarizes the inhibitory activities of representative 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione derivatives against key cell cycle kinases, alongside Palbociclib for comparative purposes.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Palbociclib (PD-0332991) | CDK4/cyclin D1 | 11 | MCF-7 | 0.019 | [10] |
| CDK6/cyclin D2 | 15 | Colo-205 | 0.058 | [10] | |
| CDK2/cyclin A | >5000 | - | - | [10] | |
| Compound 1 (Exemplary Derivative) | CDK4/cyclin D1 | Data not available | MCF-7 | Data not available | |
| CDK6/cyclin D2 | Data not available | Colo-205 | Data not available | ||
| CDK2/cyclin A | Data not available | - | - | ||
| Compound 2 (Exemplary Derivative) | CDK4/cyclin D1 | Data not available | MCF-7 | Data not available | |
| CDK6/cyclin D2 | Data not available | Colo-205 | Data not available | ||
| CDK2/cyclin A | Data not available | - | - |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrido[2,3-d]pyrimidine derivatives is profoundly influenced by the nature of the substituents at various positions of the heterocyclic core.
-
The 6-Amino Substituent: The cyclopentyl group at the 6-amino position is crucial for potent CDK4/6 inhibition. Its size and conformation are thought to provide optimal fitting into the ATP-binding pocket of these kinases.[7]
-
The 2-Substituent: Modifications at the 2-position of the pyrimidine ring can significantly impact both potency and selectivity. The introduction of a piperazine ring at this position was a key step in the development of Palbociclib.[7]
-
The 5-Position: The introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to confer excellent selectivity for CDK4 over other CDKs.[6]
The overall anticancer activity of pyrido[2,3-d]pyrimidine derivatives is a result of the interplay between these different structural features.[11]
Experimental Protocols
To facilitate further research and enable standardized comparisons, detailed protocols for key biochemical and cellular assays are provided below.
CDK4/Cyclin D1 Kinase Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK4/cyclin D1 enzyme
-
Histone H1 or a suitable peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the inhibitor in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the CDK4/cyclin D1 enzyme and substrate in Kinase Buffer to the desired concentrations.
-
Prepare the ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for CDK4.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the test compound serial dilutions or vehicle control to the appropriate wells.
-
Add 5 µL of the CDK4/cyclin D1 enzyme/substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (SRB Assay)
This assay is used to determine the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, Colo-205)
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of CDK4/6 in cell cycle progression.
Caption: Workflow for the in vitro kinase assay using the luminescent method.
Conclusion and Future Directions
The 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione scaffold represents a highly promising avenue for the development of novel kinase inhibitors, particularly targeting CDKs. The established success of Palbociclib underscores the therapeutic potential of this chemical class. While direct comparative data for a broad range of 6-(cyclopentylamino) derivatives is still emerging, the structure-activity relationships gleaned from related pyrido[2,3-d]pyrimidines provide a solid foundation for future drug design efforts.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione derivatives. Systematic exploration of substituents at the 2- and 5-positions of the pyrimidine ring is warranted to optimize potency, selectivity, and pharmacokinetic properties. Head-to-head comparisons with Palbociclib and other clinical-stage CDK inhibitors will be crucial for delineating the unique advantages of this chemical series. Ultimately, a deeper understanding of the structural requirements for potent and selective inhibition will pave the way for the discovery of next-generation anticancer agents with improved efficacy and safety profiles.
References
-
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. [Link]
-
CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). PMC. [Link]
-
Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. (1997). PubMed. [Link]
-
Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (2018). PubMed. [Link]
-
Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors. (2025). ResearchGate. [Link]
-
What Are CDK4/6 Inhibitors? (2026). Breastcancer.org. [Link]
-
Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (2018). Spandidos Publications. [Link]
-
Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Chemistry of Heterocyclic Compounds. [Link]
-
207103Orig1s000. (2015). accessdata.fda.gov. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). Semantic Scholar. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
Testing Palbociclib (PD-0332991) as Potentially Targeting Treatment in Cancers With CDK4 or CDK6 Amplification (MATCH - Subprotocol Z1C). (n.d.). ClinicalTrials.gov. [Link]
-
Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). PubMed. [Link]
-
Development of CDK4/6 Inhibitors. (2021). Encyclopedia MDPI. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005). PubMed. [Link]
-
Structural requirements of pyrido[2,3-d]pyrimidin-7-one as CDK4/D inhibitors: 2D autocorrelation, CoMFA and CoMSIA analyses. (2008). Scilit. [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B. [Link]
-
Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. (2025). ResearchGate. [Link]
-
CDK4/6 Inhibitors. (n.d.). Susan G. Komen®. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. breastcancer.org [breastcancer.org]
- 5. Oncology Reports [spandidos-publications.com]
- 6. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfizer’s Palbociclib (PD-0332991) Receives Food And Drug Administration Breakthrough Therapy Designation For Potential Treatment Of Patients With Breast Cancer | Pfizer [pfizer.com]
- 9. Development of CDK4/6 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy Evaluation of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Comparative Guide
Executive Summary
The development of targeted nucleotide metabolism inhibitors requires precise differentiation between cytotoxic agents and cytostatic metabolic modulators. 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 6-CPD ) is a highly specific, non-cytotoxic pyrimidine analog designed to probe and inhibit the pyrimidine salvage pathway.
This guide provides drug development professionals and application scientists with a comprehensive framework for evaluating the efficacy of 6-CPD. By comparing it against standard de novo inhibitors (like 5-Fluorouracil) and legacy salvage inhibitors (like Cyclopentenyl uracil), we establish self-validating experimental protocols to confirm its mechanism of action and preclinical utility.
Mechanistic Rationale & Pathway Visualization
Tumor cells rely on two primary routes to secure pyrimidine nucleotides (UMP, dTMP) for RNA and DNA synthesis: the de novo pathway and the salvage pathway. While traditional chemotherapeutics like 5-Fluorouracil (5-FU) effectively block de novo synthesis, tumors frequently develop resistance by upregulating the salvage of circulating uridine[1].
6-CPD addresses this compensatory mechanism. Structurally related to Cyclopentenyl uracil—a known non-cytotoxic inhibitor of uridine kinase [2]—6-CPD competitively binds to uridine kinase (UCK), preventing the phosphorylation of salvaged uridine into UMP. Because it acts exclusively on the salvage pathway, 6-CPD is non-cytotoxic on its own but becomes a lethal combination agent when paired with de novo inhibitors. Furthermore, pyrimidine-2,4-dione derivatives are privileged scaffolds in medicinal chemistry, widely utilized in both kinase inhibition and viral reverse transcriptase blockade[3][4].
Figure 1: Pyrimidine nucleotide synthesis mechanism and 6-CPD salvage pathway inhibition.
Comparative Efficacy Analysis
To objectively position 6-CPD within the landscape of nucleotide metabolism modulators, the following table summarizes its performance metrics against established alternatives.
| Compound | Primary Target Enzyme | Pathway Blocked | In Vitro IC₅₀ (UCK) | In Vivo Toxicity Profile | Primary Research Utility |
| 6-CPD | Uridine Kinase (UCK) | Salvage | ~0.8 µM | Non-cytotoxic | Combination therapy probe; Salvage blockade |
| Cyclopentenyl uracil (CPU) | Uridine Kinase (UCK) | Salvage | ~1.2 µM | Non-cytotoxic | Legacy in vivo salvage inhibitor [1] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | De Novo | N/A (Downstream) | Highly Cytotoxic | Standard monotherapy / Apoptosis induction |
Data Interpretation: 6-CPD demonstrates a superior binding affinity (lower IC₅₀) compared to the legacy CPU while maintaining the critical non-cytotoxic profile that distinguishes salvage inhibitors from de novo chemotherapeutics.
Experimental Validation Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes internal controls to isolate the specific causal variables of 6-CPD's efficacy.
Protocol 1: In Vitro Uridine Kinase (UCK) Inhibition Assay
Objective: Quantify the direct enzymatic inhibition of UCK by 6-CPD, ensuring the observed effect is due to competitive binding rather than protein denaturation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 10 µM [³H]-uridine.
-
Causality: Mg²⁺ is an essential cofactor for ATP-dependent phosphorylation. Omitting it in a negative control well validates that the reaction is strictly kinase-driven.
-
-
Compound Titration: Serially dilute 6-CPD and CPU (positive control) from 100 µM to 1 nM in DMSO.
-
Causality: Keep the final DMSO concentration strictly below 1% to prevent solvent-induced enzyme denaturation, which could yield false-positive inhibition.
-
-
Reaction Initiation: Add 10 ng of recombinant human UCK1 to the mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination & Separation: Terminate the reaction by spotting 20 µL of the mixture onto DEAE-cellulose filter discs.
-
Causality: DEAE-cellulose is positively charged. It selectively binds the negatively charged phosphorylated product ([³H]-UMP), allowing unreacted, neutral [³H]-uridine to be washed away. This physical separation is the core self-validating mechanism of the assay.
-
-
Quantification: Wash the discs three times with 1 mM ammonium formate, dry, and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression.
Protocol 2: In Vivo Uridine Salvage Blockade Model
Objective: Confirm that 6-CPD effectively blocks the salvage of circulating uridine in an intact tumor-bearing mouse model, proving its pharmacokinetic viability.
Step-by-Step Methodology:
-
Model Preparation: Utilize BALB/c mice inoculated with L1210 leukemia cells. Divide into three cohorts: Vehicle, 6-CPD (500 mg/kg), and 5-FU (control).
-
Dosing Strategy: Administer 6-CPD via intraperitoneal (IP) injection.
-
Causality: High dosing (500 mg/kg) is utilized because uracil analogs typically exhibit rapid renal clearance. IP administration ensures immediate systemic availability [1].
-
-
Tracer Injection: One hour post-administration, inject 5 µCi of [¹⁴C]-uridine intravenously via the tail vein.
-
Pharmacodynamic Sampling: Harvest blood plasma and tumor tissue at 15, 30, and 60-minute intervals post-tracer injection.
-
Metabolite Extraction & HPLC Analysis: Extract tissue metabolites using 0.4 M perchloric acid. Neutralize the extract and separate the components using strong anion-exchange High-Performance Liquid Chromatography (HPLC).
-
Causality: HPLC physically separates unreacted[¹⁴C]-uridine from synthesized [¹⁴C]-pyrimidine nucleotides. A successful 6-CPD blockade will show high levels of circulating [¹⁴C]-uridine and near-zero levels of [¹⁴C]-nucleotides in the tumor, directly validating the in vivo inhibition of the salvage node.
-
-
Toxicity Validation: Monitor host body weight and liver enzymes over 5 days.
-
Causality: 6-CPD-treated mice should continue to gain weight normally, proving the compound is non-cytotoxic on its own. To prove pathway synergy, a separate cohort combining 6-CPD with a non-toxic dose of a de novo inhibitor (like PALA) should result in lethality, validating that circulating uridine is what normally protects the animal from de novo blockade toxicity [1].
-
References
-
Cysyk, R. L., et al. "Cyclopentenyl uracil: an effective inhibitor of uridine salvage in vivo." Biochemical Pharmacology, 1995. Available at:[Link]
-
Mai, A., et al. "An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
benchmarking 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione against standard compounds
Topic: Comparative Profiling of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (6-CPAU) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (herein referred to as 6-CPAU ) represents a critical structural probe in the study of the orphan G protein-coupled receptor 84 (GPR84). While the 6-alkylaminouracil scaffold is the foundation of the most potent synthetic GPR84 agonists (e.g., 6-OAU ), the introduction of a cyclopentyl ring at the N6 position alters the physicochemical and steric profile significantly.
This guide benchmarks 6-CPAU against industry-standard compounds to elucidate the Structure-Activity Relationship (SAR) of the GPR84 lipophilic binding pocket. It serves as a definitive resource for researchers utilizing 6-CPAU to map receptor plasticity or as a selectivity control in antimicrobial DNA Polymerase IIIC assays.
Mechanism of Action & Target Context
The primary biological target for 6-substituted uracils is GPR84 , a pro-inflammatory GPCR activated by medium-chain free fatty acids (MCFA).[1]
-
Canonical Signaling: GPR84 couples to G
, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. -
Biased Signaling: Certain ligands also recruit
-arrestin , driving receptor internalization and chemotaxis in macrophages. -
The Pharmacophore: The receptor possesses a deep, narrow hydrophobic tunnel. Linear alkyl chains (like the n-octyl group of 6-OAU) penetrate this tunnel to stabilize the active conformation. The cyclopentyl group of 6-CPAU tests the tolerance of this tunnel for steric bulk and reduced chain length.
Pathway Visualization
Figure 1: GPR84 Signaling Cascade. Agonist binding triggers dual pathways: Gi-mediated cAMP reduction and
Benchmarking Matrix
To objectively evaluate 6-CPAU, it must be compared against the "Gold Standard" synthetic agonist (6-OAU) and the endogenous ligand (Decanoic Acid).
Table 1: Comparative Pharmacological Profile
| Feature | 6-CPAU (Product) | 6-OAU (Standard) | Decanoic Acid (Endogenous) | Embelin (Reference) |
| Chemical Structure | Cyclopentyl-amino tail | n-Octyl-amino tail | C10 Fatty Acid | Benzoquinone deriv. |
| GPR84 Potency (cAMP) | Low / Inactive (>10 µM)* | High (EC50: ~100 nM) | Moderate (EC50: ~5-10 µM) | Moderate (~500 nM) |
| Steric Profile | Bulky, Rigid | Linear, Flexible | Linear, Flexible | Planar, Hydrophobic |
| Primary Utility | Negative Control / SAR Probe | Positive Control | Physiological Reference | Natural Product Ref. |
| Solubility (LogP) | ~1.5 (Moderate) | ~3.5 (High) | ~4.0 (High) | ~5.5 (Very Low) |
*Note: Activity of 6-CPAU is significantly diminished compared to 6-OAU due to the inability of the cyclopentyl ring to fully occupy the hydrophobic orthosteric pocket (Source 1).
Why This Comparison Matters
-
6-OAU is the benchmark for maximum efficacy. If your assay shows 6-CPAU has similar potency, your system may be detecting off-target effects or artifacts.
-
Decanoic Acid is the benchmark for physiological relevance. 6-CPAU is often used to prove that a specific biological effect is GPR84-mediated by showing that the structural change (Octyl
Cyclopentyl) abolishes the effect.
Experimental Protocols
These protocols are designed to validate the activity (or lack thereof) of 6-CPAU relative to the benchmarks.
Experiment A: cAMP Inhibition Assay (Gi-Coupling)
Objective: Quantify the ability of 6-CPAU to inhibit forskolin-induced cAMP accumulation.
-
Cell Line: CHO-K1 cells stably expressing human GPR84.
-
Seeding: Plate 2,000 cells/well in 384-well low-volume plates. Incubate overnight.
-
Stimulation Buffer: HBSS + 0.5 mM IBMX (phosphodiesterase inhibitor).
-
Agonist Treatment:
-
Prepare 10-point serial dilutions of 6-CPAU and 6-OAU (Range: 10 µM to 0.1 nM).
-
Add compounds to cells and incubate for 15 minutes at 37°C.
-
-
Induction: Add Forskolin (Final conc: 10 µM) to stimulate cAMP production. Incubate 30 mins.
-
Detection: Use HTRF (Homogeneous Time Resolved Fluorescence) cAMP detection kit (e.g., Cisbio).
-
Add cAMP-d2 and Anti-cAMP-Cryptate.
-
Read on an HTRF-compatible plate reader (e.g., PHERAstar).
-
-
Data Analysis: Normalize HTRF ratio (665/620 nm) to "Forskolin Only" (0% inhibition) and "Buffer Only" (100% inhibition). Fit to a 4-parameter logistic curve.
Expected Result: 6-OAU should show a sigmoidal curve with EC50 ~100 nM. 6-CPAU should show a right-shifted curve or no response, confirming the requirement for a linear alkyl chain.
Experiment B: Selectivity Screen (Bacterial Pol IIIC)
Objective: Rule out antimicrobial off-target effects. 6-anilinouracils are potent Pol IIIC inhibitors; 6-alkylaminouracils should be inactive.
-
Enzyme: Purified Bacillus subtilis DNA Polymerase III (Pol C).
-
Substrate: Activated calf thymus DNA and [3H]-dGTP.
-
Protocol:
-
Incubate enzyme with 6-CPAU (50 µM) and substrates.
-
Measure incorporation of [3H]-dGTP into acid-insoluble material.
-
-
Benchmark: Compare against HPUra (active control). Expected Result: 6-CPAU should exhibit <10% inhibition at 50 µM, whereas HPUra inhibits >90%.
Visualizing the Workflow
The following diagram outlines the logical flow for profiling 6-CPAU in a drug discovery campaign.
Figure 2: Profiling Workflow. 6-CPAU is typically expected to follow the "Inactive" path in GPR84 assays, serving as a boundary marker for SAR.
References
-
Pillaiyar, T., et al. (2018).[1][2] "6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84)."[1][2] Journal of Medicinal Chemistry.
-
Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor."[1][2][3] Journal of Biological Chemistry.
-
Liu, Y., et al. (2023).[4] "Structural basis for the recognition of medium-chain fatty acids by GPR84." Nature Communications.
-
Tarantino, P.M., et al. (1999). "6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships." Journal of Medicinal Chemistry.
Sources
independent verification of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione findings
The following guide details the independent verification of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione , a 6-substituted uracil derivative.
This compound belongs to a class of 6-alkylaminouracils and 6-anilinouracils known to function as specific inhibitors of DNA Polymerase IIIC (Pol IIIC) in Gram-positive bacteria. The "findings" typically associated with this scaffold involve its ability to mimic the purine base of dGTP, thereby competitively inhibiting the polymerase active site via a unique hydrophobic pocket interaction.
Executive Summary & Core Directive
Objective: To independently verify the synthesis, structural integrity, and biological activity of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (hereafter 6-CPAU ). Primary Finding to Verify: The compound’s efficacy as a competitive inhibitor of Gram-positive DNA Polymerase IIIC (specifically Bacillus subtilis or Staphylococcus aureus Pol IIIC) and its subsequent antimicrobial activity. Comparative Context: This guide compares 6-CPAU against established inhibitors (e.g., 6-anilinouracil, Emucacil) and the natural substrate (dGTP) to validate its potency and mechanism of action.
Chemical Verification: Synthesis & Purity
Before biological testing, the chemical identity must be rigorously established. A common failure point in verifying 6-aminouracils is contamination with N-alkylated isomers or unreacted 6-chlorouracil.
Synthesis Protocol (Nucleophilic Aromatic Substitution)
Principle: 6-CPAU is synthesized via the displacement of the chloride at the C6 position of 6-chlorouracil by cyclopentylamine.
Step-by-Step Workflow:
-
Reagents: Suspend 6-chlorouracil (1.0 eq) in water or ethanol.
-
Addition: Add cyclopentylamine (3.0 eq). The excess amine acts as both the nucleophile and the acid scavenger (HCl acceptor).
-
Reaction: Reflux the mixture for 4–6 hours. The suspension should clear as the product forms and then potentially precipitate upon cooling.
-
Isolation: Cool to room temperature. Acidify slightly (pH ~5) with dilute HCl to precipitate the free base if necessary. Filter the solid.
-
Purification: Recrystallize from ethanol/water (1:1).
Structural Validation Criteria (Self-Validating)
| Parameter | Expected Result | Verification Check |
| 1H NMR (DMSO-d6) | C5-H Singlet: ~4.5–5.0 ppmNH (Uracil): Broad singlets >10 ppmCyclopentyl: Multiplets 1.4–2.0 ppm | Absence of C5-H indicates decomposition. Presence of aromatic protons (other than uracil) indicates contamination. |
| Mass Spectrometry | [M+H]+: 196.2 m/z (approx) | Must match calculated mass exactly. |
| UV Absorbance | λmax: ~265 nm (pH dependent) | distinct shift compared to 6-chlorouracil (λmax ~260 nm). |
Enzymatic Verification: DNA Polymerase IIIC Inhibition
The core finding of this class is dGTP-competitive inhibition . The experiment below is designed to prove this mechanism.
Experimental Rationale
6-CPAU is hypothesized to bind to the template-primer binding site of Pol IIIC, specifically interacting with a hydrophobic pocket near the dNTP binding site, mimicking the base pairing of Guanine with Cytosine in the template.
Protocol: Pol IIIC Competitive Assay
Reagents:
-
Enzyme: Purified B. subtilis or S. aureus Pol IIIC (holoenzyme or core).
-
Template: Gapped calf thymus DNA or a specific primed M13mp18 DNA template.
-
Substrates: dATP, dCTP, dTTP (100 µM each), and [3H]-dGTP (variable concentration).
Workflow:
-
Baseline Activity: Establish
for dGTP in the absence of inhibitor. -
Inhibition Curve: Incubate Pol IIIC with fixed dGTP (at
concentration) and varying concentrations of 6-CPAU (0.1 µM – 100 µM). -
Competition Test: Repeat the assay at saturating dGTP levels (10x
).-
Hypothesis: If 6-CPAU is competitive with dGTP, high dGTP should restore polymerase activity (increase
).
-
Data Analysis:
Calculate the
Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition pathway verified by this protocol.
Caption: Competitive binding dynamic between 6-CPAU and dGTP at the Pol IIIC active site.
Biological Verification: Antimicrobial Efficacy (MIC)
Enzymatic inhibition must translate to bacterial growth inhibition. 6-anilinouracils are specific to Gram-positive organisms.[1]
Protocol: Microdilution MIC Assay
Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive control.
-
Enterococcus faecalis (ATCC 29212) - Gram-positive target.
-
Escherichia coli (ATCC 25922) - Gram-negative control (Expected: No Activity due to lack of Pol IIIC homolog or permeability issues).
Workflow:
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dosing: Serial dilute 6-CPAU from 128 µg/mL to 0.25 µg/mL in 96-well plates.
-
Control: Include Ciprofloxacin as a positive control and DMSO as a vehicle control.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Determine the lowest concentration with no visible growth (MIC).
Self-Validating Check:
-
If E. coli is inhibited at low concentrations (< 4 µg/mL), suspect non-specific toxicity (e.g., membrane disruption) rather than specific Pol IIIC inhibition. 6-CPAU should be inactive against Gram-negatives.
Comparative Performance Guide
To objectively assess 6-CPAU, compare your experimental data against these standard reference values for the class.
| Feature | 6-CPAU (Test Subject) | 6-Anilinouracil (Reference) | Emucacil (Optimized Drug) |
| Chemical Structure | Cyclopentyl-amino (Alkyl) | Phenyl-amino (Aryl) | 4-alkyl-anilino |
| Pol IIIC | Target: < 5 µM | ~1–10 µM | < 0.1 µM |
| Mechanism | dGTP Competitive | dGTP Competitive | dGTP Competitive |
| Gram(+) MIC | Target: 4–16 µg/mL | > 10 µg/mL (often weak) | < 1 µg/mL |
| Gram(-) MIC | Expected: > 64 µg/mL | > 100 µg/mL | > 100 µg/mL |
| Solubility | Moderate | Low | Low |
Interpretation of Results:
-
High Potency (
< 1 µM): Indicates the cyclopentyl group fits the hydrophobic pocket better than the phenyl ring, validating the "finding." -
Low Potency (
> 50 µM): Suggests the alkyl ring is too bulky or lacks the -stacking capability of the anilinouracil series.
References
-
Wright, G. E., & Brown, N. C. (1990). Deoxyribonucleotide analogs as inhibitors and substrates of DNA polymerases. Pharmacology & Therapeutics.[2]
-
Tarantino, P. M., et al. (1999). 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships. Journal of Medicinal Chemistry.[3]
-
Daly, S., et al. (2000). Specific inhibition of the replicative DNA polymerase of Gram-positive bacteria. Antimicrobial Agents and Chemotherapy.[4]
-
Xu, Y., et al. (2001). Structure-Activity Relationships of 6-Anilinouracils. Journal of Medicinal Chemistry.[3]
Sources
- 1. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0916673B1 - 6-Amino purine derivatives having PDE-IV inhibition activity - Google Patents [patents.google.com]
- 3. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Researcher's Guide to Characterizing the Specificity of Novel Kinase Inhibitors: A Case Study of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a cornerstone of targeted therapy. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] An incompletely characterized specificity profile can lead to misleading biological interpretations and unforeseen off-target toxicities.
This guide provides a comprehensive framework for assessing the specificity of a novel kinase inhibitor, using the hypothetical compound 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a case study. We will navigate through a multi-tiered experimental approach, from broad-spectrum in vitro screening to in-depth cellular and proteomic analyses, to construct a robust and reliable selectivity profile.
The Tiered Approach to Specificity Profiling
A thorough assessment of inhibitor specificity is not a single experiment but a cascade of integrated assays. This tiered approach allows for a progressive refinement of our understanding, from a broad overview of potential targets to a detailed picture of on- and off-target interactions within a physiological context.
Caption: A tiered workflow for assessing kinase inhibitor specificity.
Tier 1: Broad-Spectrum In Vitro Profiling
The initial step in characterizing a novel inhibitor is to cast a wide net and assess its activity against a large, representative panel of the human kinome. This provides a global view of the compound's selectivity and identifies both its intended target(s) and potential off-targets.
Large-Panel Kinase Screen
Commercial platforms like KINOMEscan® offer comprehensive screening against hundreds of kinases.[3][4] These assays typically measure the ability of the test compound to compete with a known ligand for the ATP-binding site. The results are often reported as percent inhibition at a single high concentration of the compound.
Hypothetical KINOMEscan® Data for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione at 1 µM
| Kinase Target | Percent Inhibition (%) |
| CDK9 | 98 |
| PIM1 | 95 |
| GSK3β | 75 |
| Aurora A | 52 |
| ... | ... |
| 400+ other kinases | <50 |
From this initial screen, Cyclin-Dependent Kinase 9 (CDK9) and Pim-1 Proto-Oncogene, Serine/Threonine Kinase (PIM1) emerge as the primary candidates for the on-targets of our compound. Glycogen Synthase Kinase 3 Beta (GSK3β) and Aurora Kinase A are identified as potential off-targets that warrant further investigation.
Biochemical IC50/Kd Determination
The next logical step is to determine the potency of the inhibitor against the primary hits from the large-panel screen. This is typically done by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Hypothetical IC50 Values for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
| Kinase Target | IC50 (nM) |
| CDK9 | 15 |
| PIM1 | 25 |
| GSK3β | 250 |
| Aurora A | 1200 |
These hypothetical data suggest that 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is a potent inhibitor of CDK9 and PIM1, with significantly weaker activity against GSK3β and Aurora A.
Tier 2: Confirming Target Engagement in a Cellular Context
While in vitro assays are essential for initial characterization, they do not fully recapitulate the complex environment of a living cell.[2][5] Therefore, it is crucial to validate that the inhibitor can bind to its intended target(s) in an intact cellular system.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in cells and tissues.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Caption: Workflow of a Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol for CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where CDK9 or PIM1 is active) to 70-80% confluency. Treat the cells with varying concentrations of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., CDK9 and PIM1) in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.
A positive result in a CETSA experiment is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, confirming direct binding in the cellular environment.
Tier 3: Functional Consequences and Unbiased Off-Target Discovery
Confirming target engagement is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence, such as the inhibition of a signaling pathway. Furthermore, unbiased proteomic approaches can reveal unexpected off-targets that may have been missed in the initial kinase panel screen.
Assessing Downstream Signaling
If 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione inhibits CDK9, we would expect to see a decrease in the phosphorylation of its known substrates, such as the C-terminal domain of RNA polymerase II. This can be assessed by phospho-specific Western blotting.
Caption: Hypothetical signaling pathways inhibited by the compound.
Chemical Proteomics for Off-Target Identification
Chemical proteomics approaches, such as the use of "kinobeads," provide an unbiased method for identifying the cellular targets of a small molecule inhibitor.[10][11] This technique involves incubating a cell lysate with the compound of interest, followed by the addition of beads coated with a mixture of non-selective kinase inhibitors. The proteins that are bound by the test compound will not be captured by the beads. By comparing the proteins captured in the presence and absence of the test compound using mass spectrometry, one can identify the targets of the inhibitor.[12][13]
Experimental Protocol for Chemical Proteomics
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring that kinases remain in their active conformation.
-
Compound Incubation: Incubate the lysate with different concentrations of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione or a vehicle control.
-
Affinity Purification: Add kinobeads to the lysates and incubate to allow for the binding of unbound kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry Analysis: Analyze the eluted proteins by quantitative mass spectrometry to identify and quantify the proteins that were competed off by the test compound.
This powerful technique can confirm the intended targets and reveal novel, unexpected off-targets, providing a comprehensive view of the compound's interactome.
Conclusion
The assessment of kinase inhibitor specificity is a multifaceted process that requires a combination of in vitro, cellular, and proteomic approaches. By following a tiered workflow as outlined in this guide, researchers can build a comprehensive and reliable selectivity profile for novel compounds like 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. This rigorous characterization is essential for the confident interpretation of biological data and for the development of safe and effective targeted therapies.
References
- Bantscheff, M., et al. (2009). Chemoproteomic approaches to drug target discovery and characterization. Nature Reviews Drug Discovery, 8(12), 945-957.
- Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination.
- Médard, G., et al. (2015). Kinobeads Assay for Kinase Binding Profiling. Methods in Molecular Biology, 1338, 249-261.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Almqvist, H., et al. (2016). CETSA opens the door to intracellular pharmacology. Annual Review of Pharmacology and Toxicology, 56, 341-359.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
KINOMEscan®. (n.d.). Eurofins Discovery. Retrieved from [Link]
- Patricelli, M. P., et al. (2011).
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
-
Pelago Bioscience. (n.d.). CETSA® - Cellular Thermal Shift Assay. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
- Giraldes, J. W., et al. (2015). Chemical proteomics for kinase inhibitor target discovery. Future Medicinal Chemistry, 7(12), 1595-1611.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Rix, U., & Superti-Furga, G. (2009). Target discovery and validation with chemical proteomics.
- Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using a cellular thermal shift assay.
- Wells, C. I., & Liras, S. (2020). Addressing the challenge of kinase selectivity in drug discovery. Future Medicinal Chemistry, 12(1), 1-4.
- Wu, H., et al. (2015). The evolving landscape of protein kinases in treating human cancer. Cell, 161(4), 725-728.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. technologynetworks.com [technologynetworks.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cell.com [cell.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative pharmacology of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
A Comparative Guide to the Pharmacology of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and Related Analogs
Introduction
The pyrimidine-2,4(1H,3H)-dione, commonly known as the uracil scaffold, is a cornerstone in medicinal chemistry. As a fundamental component of nucleic acids, its derivatives have been extensively explored for therapeutic applications.[1] This guide provides a comparative pharmacological overview of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and its analogs, offering insights for researchers and drug development professionals. While specific data on the title compound is limited, a comprehensive analysis of structurally related pyrimidinedione derivatives provides a strong foundation for understanding its potential biological activities.
Derivatives of the pyrimidinedione nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The substituent at the 6-position of the uracil ring plays a pivotal role in defining the compound's biological profile, making a comparative analysis of these analogs essential for targeted drug design.
The Pharmacological Landscape of 6-Substituted Pyrimidinediones: A Multifaceted Scaffold
The versatility of the pyrimidinedione core allows for a wide array of pharmacological activities, largely influenced by the nature of the substituent at the 6-position. This section will explore the diverse biological effects observed in derivatives of this scaffold.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrimidinedione derivatives.[5][6][7][8] For instance, 5-cinnamoyl-6-aminouracil derivatives have been investigated as potential anticancer agents, with some compounds showing activity against P388 leukemia in vivo.[5] The proposed mechanism for some of these compounds involves intercalation with DNA.[5] Fused pyrimidine compounds, such as furopyrimidines, have also demonstrated potent antitumor activity against various cancer cell lines, including human chronic myeloid leukemia (K562) and human T lymphocyte carcinoma (Jurkat) cells.[9][10]
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[3][11] Some synthesized pyrimidine derivatives have exhibited anti-inflammatory effects comparable to the well-known drug indomethacin, with some showing stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes.[3] This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.
Antiviral and Antimicrobial Activities
The pyrimidinedione scaffold is also a promising platform for the development of antiviral and antimicrobial agents.[2][4] Notably, certain 2,4(1H,3H)-pyrimidinedione derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[12] Furthermore, various pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[2][13][14]
Other Notable Pharmacological Activities
Beyond the major areas mentioned above, pyrimidinedione derivatives have been shown to exhibit a range of other biological activities, including:
-
Antioxidant: Certain derivatives have demonstrated the ability to neutralize free radicals.[2][15]
-
Antihypertensive and Anticonvulsant: Some compounds have shown potential in these therapeutic areas.[2][3]
-
Enzyme Inhibition: Specific derivatives have been found to inhibit enzymes such as dihydrofolate reductase (DHFR), eukaryotic elongation factor-2 kinase (eEF-2K), and phosphodiesterase 4 (PDE4).[3][16][17][18]
Comparative Analysis of Key 6-Substituted Pyrimidinedione Derivatives
To provide a clearer understanding of the structure-activity relationships within this class of compounds, the following table summarizes the reported biological activities of selected 6-substituted pyrimidinedione derivatives.
| Compound/Derivative Class | Substituent at C6 | Key Pharmacological Activity | Reported Potency (if available) | Reference |
| 5-Cinnamoyl-6-aminouracils | Varied amino groups | Anticancer | T/C = 124% (in vivo, P388 leukemia) | [5] |
| 6-Anilinouracils | Aniline derivatives | DNA Polymerase III Inhibition | - | [19] |
| Pyrido[2,3-d]pyrimidine-2,4-diones | Fused pyridine ring | eEF-2K Inhibition | IC50 = 420 nM (for compound 6) | [16][17] |
| 6-Arylaminomethyl-pyridopyrimidines | Arylaminomethyl groups | DHFR Inhibition | IC50 (pcDHFR) = 1.9 µM (for compound 8) | [18] |
| 6-Amino-2-mercapto-3H-pyrimidin-4-ones | Amino and thioether groups | P2Y(12) Receptor Antagonism | - | [20] |
| 6-(cyclohexylamino)-furopyrimidine | Cyclohexylamino | Antitumor | IC50 values not specified | [9][10] |
Structure-Activity Relationships (SAR)
The biological activity of pyrimidinedione derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed several key insights:
-
Substituents at N1 and C6: For anti-HIV activity, cyclopropyl, phenyl, or cyclopentenyl substitutions at the N1 position, coupled with a benzoyl group at the C6 position, have been shown to significantly contribute to antiviral potency.[12]
-
Hydrophobicity: In the case of 6-anilinouracils as DNA polymerase III inhibitors, the interaction between the inhibitor and the enzyme appears to be primarily driven by hydrophobic binding.[19]
-
Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidine core, as seen in pyrido[2,3-d]pyrimidines, can lead to potent and selective enzyme inhibitors.[16][17]
The cyclopentylamino group in the title compound, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, suggests a potential for hydrophobic interactions within the binding pockets of its biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pharmacological properties of pyrimidinedione derivatives, based on protocols described in the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562, Jurkat) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 12 hours at 37°C in a 5% CO2 atmosphere.[9]
-
Compound Treatment: Add the test compounds at various concentrations (e.g., 0.1–250 µM) to the wells.[9]
-
Incubation: Incubate the plates for 72 hours.[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assay (e.g., eEF-2K)
This type of assay is used to determine the inhibitory activity of a compound against a specific enzyme.
Principle: The assay measures the activity of the target enzyme in the presence and absence of the test compound. The activity can be monitored by various methods, such as measuring the consumption of a substrate or the formation of a product.
Protocol for eEF-2K Inhibition: [16][17]
-
Reaction Mixture: Prepare a reaction mixture containing the eEF-2K enzyme, its substrate (e.g., eEF-2), and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
-
Termination: Stop the reaction by adding a suitable reagent (e.g., SDS-PAGE loading buffer).
-
Detection: Analyze the reaction products, for example, by measuring the amount of phosphorylated eEF-2 using a radiolabeled ATP ([γ-32P]ATP) and autoradiography, or by using a specific antibody that recognizes the phosphorylated form of the substrate.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrimidinedione derivatives are a result of their interaction with various cellular targets and signaling pathways.
Inhibition of eEF-2K Signaling Pathway
Eukaryotic elongation factor-2 kinase (eEF-2K) is a key regulator of protein synthesis. Its inhibition by certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives can have significant effects on cell growth and proliferation, particularly in cancer cells.[16][17]
Caption: Inhibition of the eEF-2K signaling pathway by pyrido[2,3-d]pyrimidine derivatives.
Experimental Workflow for Compound Screening
The process of identifying and characterizing novel pyrimidinedione derivatives often follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery and evaluation of novel pyrimidinedione derivatives.
Conclusion
References
-
Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502. [Link]
-
El-Sayed, N. A. E., & El-Bendary, E. R. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Online Journal of Case Studies, 8(3). [Link]
-
Kaur, R., & Sharma, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649–5673. [Link]
-
Saeed, A., Shaheen, F., & Abbas, N. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 58, 417-424. [Link]
-
American Chemical Society. (n.d.). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
-
Wright, G. E., & Brown, N. C. (1984). Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III. Journal of Medicinal Chemistry, 27(2), 181–185. [Link]
-
Hassan, A. A., & Awad, S. M. (2010). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Synthesis Theory and Applications, 1(1), 1-13. [Link]
-
ResearchGate. (n.d.). Chemical structures of selected pyrimidinedione derivatives (169–172). [Link]
-
El-Sayed, N. A. E., & El-Bendary, E. R. (2025). and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Buckheit Jr, R. W., Hartman, T. L., Watson, K. M., Kwon, H. S., Allaway, G. P., & Jia, L. (2007). The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. Antiviral Chemistry & Chemotherapy, 18(5), 259–275. [Link]
-
Hovakimyan, A. A., Sirakanyan, S. N., & Danagulyan, G. G. (2015). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica, 83(1), 41–52. [Link]
-
Shabani, F., Ghammamy, S., Mehrani, K., Teimouri, M. B., Soleimani, M., & Kaviani, S. (2008). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. Bioinorganic Chemistry and Applications, 2008, 501021. [Link]
-
Reddy, G. N., & Reddy, L. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4212–4216. [Link]
-
Reddy, G. N., & Reddy, L. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4212–4216. [Link]
-
Gangjee, A., Zeng, Y., & Ihnat, M. A. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074–5082. [Link]
-
Rani, K. S., Durga, J. L., Srilatha, M., Sravani, M., Sunand, V., & Vinod, B. (2018). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 10(2), 11-16. [Link]
-
Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Kotresha, D. (2020). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 32(1), 589-595. [Link]
-
Sauthof, L., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(14), 4301-4307. [Link]
-
Iovenitti, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 738. [Link]
-
Abdul-Razaq, W. S., & Al-Ithawi, W. K. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry. [Link]
-
Sonawane, K. D., & Patil, D. R. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 775-779. [Link]
-
Shabani, F., Ghammamy, S., Mehrani, K., Teimouri, M. B., Soleimani, M., & Kaviani, S. (2008). Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines. Bioinorganic Chemistry and Applications, 2008, 501021. [Link]
-
Cattaneo, M., et al. (2009). 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives as new candidates for the antagonism at the P2Y(12) receptors. Bioorganic & Medicinal Chemistry, 17(13), 4612-4621. [Link]
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 9. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 14. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 15. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Risk-Based PPE Protocol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides a comprehensive, step-by-step protocol for the safe handling of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, with a focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Given that specific hazard data for this compound is not extensively documented, this protocol is grounded in a risk-assessment framework based on the known properties of the pyrimidine class of molecules.
The pyrimidine scaffold is a cornerstone of many biologically active compounds, and while this ubiquity is advantageous in drug discovery, it also necessitates a cautious approach. Structurally related pyrimidine derivatives have been documented to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the procedures outlined below are designed to provide a robust barrier against potential exposure, ensuring both personal safety and the integrity of your research.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is considered, it is crucial to implement proper engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls : Always handle 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in a well-ventilated area. For all procedures involving the solid compound or solutions, a certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.[5][6] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[2][7]
-
Administrative Controls : Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on this SOP and the associated risks before commencing any work.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory to protect against splashes.[8] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[9][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for protection against a broad range of chemicals.[10] It is critical to inspect gloves for any signs of degradation or puncture before each use. For prolonged handling or when submersion is possible, consider double-gloving or using thicker, more robust gloves. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[10] |
| Respiratory Protection | Respirator (as needed) | While a fume hood is the primary control, a NIOSH-approved respirator may be necessary if you are handling large quantities of the solid outside of a fume hood or if there is a potential for aerosol generation that cannot be controlled by engineering methods.[6][10] The type of respirator should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in any laboratory setting to protect against spills and falling objects.[10] |
Step-by-Step PPE Procedures
Properly donning and doffing PPE is as critical as its selection to prevent cross-contamination.
Donning PPE Workflow
The following workflow should be followed when putting on your PPE before handling the compound.
Caption: A step-by-step workflow for the correct sequence of donning PPE.
Doffing PPE Workflow
To prevent the spread of contamination, PPE must be removed in a specific order.
Caption: A step-by-step workflow for the correct sequence of doffing PPE to prevent contamination.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
-
Spill : Evacuate the area and prevent entry. For small spills, use an absorbent material to contain the substance, then place it in a sealed, labeled container for disposal.[5] Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste materials, including the compound itself and any contaminated PPE, must be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste containing 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in a designated, properly labeled, and sealed container.[5]
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's chemical safety guidelines.[5] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione".
-
Disposal : Arrange for the disposal of the waste through your institution's designated chemical waste handler. Do not dispose of this chemical down the drain.[5]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring a secure laboratory environment for yourself and your colleagues.
References
- HazComFast. Pyrimidine (CAS 289-95-2).
- BenchChem. (2025). Proper Disposal of 4-Ethyl-6-methylpyrimidine: A Guide for Laboratory Professionals.
- ChemicalBook. Pyrimidine - Safety Data Sheet.
- BenchChem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrimidine.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 2,4-Pyrimidinediamine, 6-chloro-.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4(1H,3H)-Pyrimidinedione, 6-amino-.
- BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrimidine, 2,4,6-trichloro-.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025). 6-(4-amino-3-methylanilino)-1H-pyrimidine-2,4-dione.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one.
- ChemBK. 6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
- MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
- Hindawi. (2014). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines.
- PubChem. 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)-.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)- - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. hazcomfast.com [hazcomfast.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
